molecular formula C16H31NO B1196820 1-Dodecyl-2-pyrrolidinone CAS No. 2687-96-9

1-Dodecyl-2-pyrrolidinone

Cat. No.: B1196820
CAS No.: 2687-96-9
M. Wt: 253.42 g/mol
InChI Key: NJPQAIBZIHNJDO-UHFFFAOYSA-N
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Description

1-Dodecyl-2-pyrrolidinone is an N-alkyl lactam and its reduction with LiH3BNMe2 to the corresponding amine has been reported. It is a potential melatonin-specific chemical penetration enhancer.>1-dodecylpyrrolidin-2-one is pyrrolidin-2-one substituted at nitrogen by an n-dodecyl group. It has a role as an epitope.

Properties

IUPAC Name

1-dodecylpyrrolidin-2-one
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InChI

InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(17)18/h2-15H2,1H3
Source PubChem
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InChI Key

NJPQAIBZIHNJDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO
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DSSTOX Substance ID

DTXSID4042206
Record name 1-Dodecyl-2-pyrrolidinone
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Molecular Weight

253.42 g/mol
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Physical Description

Liquid
Record name 2-Pyrrolidinone, 1-dodecyl-
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CAS No.

2687-96-9
Record name N-Dodecyl-2-pyrrolidone
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Record name 1-Dodecyl-2-pyrrolidinone
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Record name 2-Pyrrolidinone, 1-dodecyl-
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Record name N-(n-dodecyl)pyrrolidinone
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Record name LAURYL PYRROLIDONE
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Dodecyl-2-pyrrolidinone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Dodecyl-2-pyrrolidinone (DDP) in aqueous solutions. DDP, a nonionic surfactant, exhibits unique solution behavior, primarily characterized by its interaction with other surfactants to form mixed micelles, rather than forming micelles independently. This guide delves into the quantitative aspects of these interactions, details the experimental methodologies for their characterization, and provides visual representations of the underlying processes.

Core Physicochemical Properties

This compound is a viscous liquid with a molecular formula of C₁₆H₃₁NO and a molecular weight of 253.42 g/mol . Its structure, featuring a polar pyrrolidinone head group and a long hydrophobic dodecyl tail, underpins its surface-active properties. However, its very low water solubility is a key factor governing its behavior in aqueous environments.

Data Presentation: Quantitative Physicochemical Data

Due to its limited water solubility, this compound does not typically form micelles on its own in aqueous solutions. Instead, it readily participates in the formation of mixed micelles with anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS). This synergistic interaction leads to a significant reduction in the critical micelle concentration (CMC) of the anionic surfactant and enhances the overall surface activity of the system. The following tables summarize the available quantitative data for DDP and its interactions in mixed systems. Where direct data for DDP is unavailable, data for closely related N-alkyl-2-pyrrolidones are provided to illustrate expected trends.

Table 1: General Physicochemical Properties of this compound

PropertyValueTemperature (°C)Reference(s)
Molecular Weight253.42 g/mol -
Density0.89 g/mL25
Boiling Point202-205 °C at 11 mmHg-
Flash Point113 °C (closed cup)-
Water Solubility51.7 mg/L20
Refractive Index1.46620

Table 2: Micellization and Surface Activity Data for N-Alkyl-2-pyrrolidones and their Mixed Systems

Data for mixed systems often exhibit synergistic effects, where the observed CMC is lower than that of the individual anionic surfactant.

Surfactant SystemCritical Micelle Concentration (CMC)Aggregation Number (Nagg)Surface Tension at CMC (γcmc) (mN/m)Temperature (°C)Reference(s)
This compound (DDP) Does not form micelles independently---
DDP / SDS Mixtures Synergistic reduction of SDS CMCVaries with compositionLower than SDS alone25[1][2]
N-Octyl-2-pyrrolidoneNo CMC---
N-Hexadecyl-N-methylpyrrolidinium bromide-59-25[1]
N-Tetradecyl-N-methylpyrrolidinium bromide-55-25[1]
N-Dodecyl-N-methylpyrrolidinium bromide-49-25[1]
Sodium Dodecyl Sulfate (SDS)~8.3 mM~60-100~3825[3]

Table 3: Viscosity of Aqueous Solutions of N-Alkyl-2-pyrrolidones

The viscosity of surfactant solutions is influenced by the size, shape, and concentration of micelles. In mixed systems with DDP, viscosity changes can indicate the formation and growth of mixed micelles.

SystemConcentrationViscosity (mPa·s)Temperature (°C)Reference(s)
N-Methyl-2-pyrrolidinone (Pure)-1.66125
Aqueous N-Methyl-2-pyrrolidinone50 mol %~3.725
SDS / Poly(N-vinyl-2-pyrrolidone)VariesIncreases with SDS concentration above CAC30[4]

Table 4: Thermodynamic Parameters of Micellization for Related Surfactant Systems

The negative Gibbs free energy (ΔG°mic) indicates a spontaneous micellization process. The enthalpy (ΔH°mic) and entropy (ΔS°mic) changes provide insight into the driving forces of micellization.

Surfactant SystemΔG°mic (kJ/mol)ΔH°mic (kJ/mol)TΔS°mic (kJ/mol)Temperature (°C)Reference(s)
N-Alkyl-N-methylpyrrolidinium bromidesBecomes more negative with increasing alkyl chain lengthVaries with temperatureGenerally positive25-45[1]
Sodium Dodecyl Sulfate (SDS)~ -22~ -1 to -8~ 14 to 2125[5]
Mixed Surfactant Systems (general)Generally more negative than individual components, indicating synergyVariesOften the primary driving force-[6]

Experimental Protocols

The characterization of the physicochemical properties of this compound in aqueous solutions, particularly in mixed surfactant systems, relies on a suite of established experimental techniques.

Determination of Critical Micelle Concentration (CMC)

The CMC of a mixed surfactant system can be determined by monitoring a physical property of the solution as a function of surfactant concentration. A distinct change in the slope of the plotted data indicates the onset of micelle formation.

a) Surface Tensiometry (Wilhelmy Plate or du Noüy Ring Method)

  • Principle: The surface tension of a liquid is measured. As surfactant concentration increases, surfactant monomers adsorb at the air-water interface, reducing the surface tension. Once the interface is saturated and micelles begin to form, the surface tension remains relatively constant.

  • Apparatus: Surface tensiometer, precision balance, glass vessel.

  • Procedure:

    • Prepare a stock solution of the mixed surfactant system (e.g., DDP and SDS) in deionized water.

    • Prepare a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

    • Calibrate the tensiometer with deionized water.

    • Measure the surface tension of each solution, ensuring the platinum plate or ring is thoroughly cleaned and flamed between measurements.

    • Plot surface tension as a function of the logarithm of the total surfactant concentration.

    • The CMC is determined from the intersection of the two linear portions of the plot.

b) Conductivity Measurement

  • Principle: This method is suitable for ionic surfactants or mixed systems containing an ionic component. The conductivity of the solution changes with surfactant concentration. Below the CMC, the conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity slows down because the newly formed micelles have a lower mobility than the individual ions, and they bind some of the counterions.

  • Apparatus: Conductometer, conductivity cell, thermostated water bath.

  • Procedure:

    • Prepare a series of mixed surfactant solutions of varying concentrations in deionized water.

    • Equilibrate the solutions to a constant temperature in the water bath.

    • Measure the conductivity of each solution.

    • Plot the specific conductivity versus the surfactant concentration.

    • The CMC is identified as the concentration at the breakpoint in the plot, where the slope changes.

Determination of Micelle Aggregation Number (Nagg)

The aggregation number, the average number of surfactant molecules in a micelle, can be determined using fluorescence quenching techniques.

a) Steady-State Fluorescence Quenching

  • Principle: This method involves a fluorescent probe that partitions into the hydrophobic core of the micelles and a quencher molecule that also resides in the micelles. The quenching of the probe's fluorescence occurs when a quencher is in the same micelle. By analyzing the quenching efficiency as a function of quencher concentration, the aggregation number can be calculated.

  • Apparatus: Fluorometer, quartz cuvettes.

  • Reagents: Fluorescent probe (e.g., pyrene), quencher (e.g., cetylpyridinium (B1207926) chloride).

  • Procedure:

    • Prepare a series of surfactant solutions (above the CMC) containing a constant concentration of the fluorescent probe.

    • To these solutions, add varying concentrations of the quencher.

    • Measure the fluorescence intensity of the probe in each sample at its emission maximum.

    • The data is analyzed using the following equation, which relates the fluorescence intensity to the quencher concentration and the aggregation number: ln(I₀/I) = [Q] / ([S] - CMC) * Nagg where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, and [S] is the total surfactant concentration.

    • A plot of ln(I₀/I) versus [Q] should yield a straight line, from which Nagg can be calculated from the slope.

Measurement of Viscosity

The viscosity of surfactant solutions provides information about the size and shape of the micelles and their interactions.

a) Rotational Viscometry

  • Principle: A spindle is rotated at a constant rate in the sample solution. The torque required to maintain this rotation is measured, which is proportional to the viscosity of the fluid.

  • Apparatus: Rotational viscometer with appropriate spindles, thermostated sample holder.

  • Procedure:

    • Prepare surfactant solutions at various concentrations.

    • Equilibrate the sample to the desired temperature in the sample holder.

    • Select an appropriate spindle and rotational speed to ensure the torque reading is within the optimal range of the instrument.

    • Immerse the spindle in the sample to the marked level.

    • Start the rotation and allow the reading to stabilize.

    • Record the viscosity reading.

    • Measurements should be repeated for each concentration.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the physicochemical properties of this compound in aqueous solutions.

MixedMicelleFormation DDP DDP MicelleCore DDP->MicelleCore Hydrophobic Interaction SDS Anionic Surfactant SDS->MicelleCore Hydrophobic Interaction DDP_micelle DDP SDS_micelle Anionic

Formation of a mixed micelle from DDP and an anionic surfactant.

AggregationNumberWorkflow start Start prep_solutions Prepare surfactant solutions (above CMC) with constant fluorescent probe concentration start->prep_solutions add_quencher Add varying concentrations of quencher to each solution prep_solutions->add_quencher record_I0 Measure fluorescence intensity (I₀) without quencher prep_solutions->record_I0 measure_fluorescence Measure fluorescence intensity (I) at emission maximum add_quencher->measure_fluorescence plot_data Plot ln(I₀/I) vs. [Quencher] measure_fluorescence->plot_data record_I0->plot_data calculate_Nagg Calculate Aggregation Number (Nagg) from the slope of the linear fit plot_data->calculate_Nagg end_process End calculate_Nagg->end_process

Workflow for determining aggregation number via fluorescence quenching.

FactorsInfluencingMicellization cluster_surfactant Surfactant Structure cluster_solution Solution Conditions center Mixed Micelle Properties (CMC, Nagg, Size, Shape) hydrophobic_tail Hydrophobic Tail Length (& Long chain → ↓ CMC, ↑ Nagg) hydrophobic_tail->center hydrophilic_head Hydrophilic Head Group (Size and Charge) hydrophilic_head->center temperature Temperature (Affects solubility and hydration) temperature->center electrolytes Electrolytes (Shield head group repulsion, ↓ CMC for ionics) electrolytes->center cosolvents Co-solvents/Additives (e.g., Alcohols) cosolvents->center concentration Surfactant Concentration concentration->center

Key factors influencing the properties of mixed micelles.

Conclusion

This compound is a nonionic surfactant with significant potential in formulations where synergistic interactions with other surfactants are desirable. Its low intrinsic water solubility and lack of independent micelle formation are overcome through mixed micellization, primarily with anionic surfactants. This behavior leads to enhanced surface activity and allows for the tuning of formulation properties such as viscosity and solubilization capacity. The experimental protocols detailed in this guide provide a robust framework for the characterization of these complex systems, enabling researchers and drug development professionals to harness the unique properties of this compound in their applications. Further research into the specific quantitative parameters of DDP in various mixed surfactant systems will continue to refine our understanding and expand its utility.

References

An In-depth Technical Guide to the Surfactant Behavior and Critical Micelle Concentration of 1-Dodecyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Dodecyl-2-pyrrolidinone

This compound, also known as N-dodecylpyrrolidone or lauryl pyrrolidone, is a nonionic surfactant characterized by a polar pyrrolidinone headgroup and a long, nonpolar dodecyl hydrocarbon tail. This amphiphilic structure imparts surface-active properties, making it a versatile ingredient in a range of industrial and commercial applications. It is utilized in household and industrial cleaners, as a wetting agent in adhesive and sealant formulations, and finds use in the pesticide and cosmetics industries as a conditioner and foam stabilizer.[1] Notably, this compound can interact with anionic surfactants to form mixed micelles, leading to a synergistic reduction in surface tension and enhanced wetting performance.[1]

The molecule's structure consists of a five-membered lactam ring (pyrrolidinone) attached to a twelve-carbon alkyl chain. This combination of a hydrophilic head and a hydrophobic tail dictates its behavior in aqueous solutions, including its tendency to adsorb at interfaces and, potentially, to self-assemble into larger structures.

Surfactant Behavior and Critical Micelle Concentration (CMC)

A key characteristic of most surfactants is the formation of micelles in solution above a certain concentration, known as the Critical Micelle Concentration (CMC).[2] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers begin to aggregate into spherical or cylindrical structures called micelles, with their hydrophobic tails oriented inward and their hydrophilic heads facing the aqueous environment. This process is a spontaneous self-assembly driven by the hydrophobic effect.

The determination of the CMC is crucial for understanding and optimizing the performance of a surfactant in various applications, as properties like detergency, solubilization, and emulsification are highly dependent on the presence and concentration of micelles.

The Critical Micelle Concentration of this compound: An Unresolved Parameter

However, the surface-active nature of N-alkyl-2-pyrrolidones with shorter alkyl chains has been studied, indicating a tendency for these molecules to aggregate at interfaces. For researchers investigating the properties of this compound, direct experimental determination of its aggregation behavior is therefore essential. The following sections provide detailed experimental protocols for the most common and appropriate methods for determining the CMC of a nonionic surfactant.

Experimental Protocols for CMC Determination

The CMC of a surfactant can be determined by measuring a physical property of the solution as a function of surfactant concentration. The CMC is identified as the concentration at which there is an abrupt change in the slope of the plot of the measured property versus concentration. For a nonionic surfactant like this compound, the most suitable methods are surface tensiometry and fluorescence spectroscopy. While the conductivity method is also common, it is generally more effective for ionic surfactants.[3]

Surface Tensiometry

Principle: The surface tension of a liquid is a measure of the cohesive energy present at the interface of the liquid. Surfactants, due to their amphiphilic nature, adsorb at the air-water interface, thereby reducing the surface tension of the water. As the surfactant concentration increases, the surface becomes more populated with surfactant molecules, and the surface tension decreases. Once the surface is saturated, any further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is the concentration at which this transition occurs.[4][5]

Detailed Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in high-purity, deionized water. The concentration should be well above the expected CMC.

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution. A geometric progression of concentrations is often effective for covering a wide range.

  • Instrumentation: Use a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method, to measure the surface tension. Ensure the instrument is calibrated according to the manufacturer's instructions.

  • Measurement:

    • Measure the surface tension of the pure deionized water first to establish a baseline.

    • Rinse the measurement probe (ring or plate) thoroughly with deionized water and the solution to be measured before each reading.

    • Measure the surface tension of each dilution, starting from the most dilute and progressing to the most concentrated.

    • Allow the system to equilibrate for a few minutes before each measurement to ensure that the surfactant molecules have reached a steady state at the interface.

    • Perform multiple readings for each concentration to ensure reproducibility.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The plot will typically show two linear regions with different slopes.

    • The CMC is determined from the intersection of the two lines fitted to these linear regions.

Data Presentation: Surface Tension Measurements

Concentration (mol/L)Log (Concentration)Surface Tension (mN/m) - Trial 1Surface Tension (mN/m) - Trial 2Surface Tension (mN/m) - Trial 3Average Surface Tension (mN/m)
..................
..................
Fluorescence Spectroscopy using a Hydrophobic Probe

Principle: This method utilizes a fluorescent probe, typically a hydrophobic molecule like pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment and exhibits a characteristic fluorescence spectrum. When micelles are formed, the hydrophobic pyrene molecules partition into the nonpolar interior of the micelles. This change in the microenvironment leads to a significant change in the fluorescence emission spectrum of pyrene, such as a shift in the emission maxima or a change in the ratio of the intensities of different vibronic peaks. The CMC is determined by plotting this spectral change against the surfactant concentration.[6][7]

Detailed Methodology:

  • Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone (B3395972) or methanol (B129727) at a concentration of approximately 10⁻³ M.

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of this compound of varying concentrations.

  • Sample Preparation: To each surfactant solution, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is very low (typically around 10⁻⁶ to 10⁻⁷ M) to avoid excimer formation. The volume of the organic solvent should be kept to a minimum (e.g., less than 1%) to avoid affecting the micellization process. Allow the solvent to evaporate, leaving the pyrene dispersed in the surfactant solution.

  • Instrumentation: Use a spectrofluorometer to measure the fluorescence emission spectra.

  • Measurement:

    • Set the excitation wavelength for pyrene (typically around 335 nm).

    • Record the emission spectrum for each sample over a range that covers the characteristic pyrene emission peaks (e.g., 350-500 nm). Pay close attention to the intensities of the first (I₁) and third (I₃) vibronic peaks, which are sensitive to the polarity of the environment.

  • Data Analysis:

    • Calculate the ratio of the intensities of the third and first vibronic peaks (I₃/I₁).

    • Plot the I₃/I₁ ratio as a function of the logarithm of the surfactant concentration.

    • The plot will typically show a sigmoidal curve. The CMC is often taken as the concentration at the midpoint of the transition or the intersection of the tangents to the two linear portions of the curve.

Data Presentation: Fluorescence Spectroscopy Measurements

Concentration (mol/L)Log (Concentration)Intensity of Peak 1 (I₁)Intensity of Peak 3 (I₃)I₃/I₁ Ratio
...............
...............
Conductivity Measurement

Principle: This method is most suitable for ionic surfactants, as the formation of micelles affects the overall conductivity of the solution. For nonionic surfactants, the change in conductivity upon micellization is generally very small, making this method less sensitive.[3] However, for completeness, the principle is described here. Below the CMC, the conductivity of an ionic surfactant solution increases linearly with concentration. Above the CMC, the newly added surfactant molecules form micelles. While the micelles themselves are charged, their mobility is much lower than that of the individual surfactant ions due to their larger size and the binding of counter-ions. This results in a slower rate of increase in conductivity with concentration. The CMC is identified as the point where the slope of the conductivity versus concentration plot changes.

Detailed Methodology:

  • Preparation of Solutions: Prepare a series of aqueous solutions of the surfactant at different concentrations.

  • Instrumentation: Use a calibrated conductivity meter with a conductivity cell.

  • Measurement:

    • Measure the conductivity of the pure deionized water.

    • Measure the conductivity of each surfactant solution, ensuring the temperature is kept constant.

  • Data Analysis:

    • Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

    • The plot will show two linear regions with different slopes.

    • The CMC is determined from the intersection of these two lines.

Visualizations

Experimental Workflow for CMC Determination

experimental_workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (this compound) dilutions Create Serial Dilutions stock->dilutions tensiometry Surface Tensiometry dilutions->tensiometry Measure Surface Tension fluorescence Fluorescence Spectroscopy dilutions->fluorescence Measure Fluorescence conductivity Conductivity Measurement dilutions->conductivity Measure Conductivity plot_gamma Plot γ vs. log(C) tensiometry->plot_gamma plot_I3I1 Plot I₃/I₁ vs. log(C) fluorescence->plot_I3I1 plot_kappa Plot κ vs. C conductivity->plot_kappa cmc Determine CMC plot_gamma->cmc plot_I3I1->cmc plot_kappa->cmc micelle_formation cluster_below_cmc Below CMC cluster_above_cmc Above CMC m1 m2 m3 m4 m5 micelle_center m6 m7 m8 m9 m10 m11 m12 m13 label_monomer Monomers label_micelle Micelle

References

Early Studies of 1-Dodecyl-2-pyrrolidinone: A Technical Overview for Chemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecyl-2-pyrrolidinone, also known as N-dodecylpyrrolidinone, is a versatile organic compound that has found applications in diverse fields, including as a surfactant, solvent, and notably as a chemical intermediate in the synthesis of more complex molecules. Its unique properties, stemming from the combination of a polar lactam ring and a long, nonpolar alkyl chain, have made it a subject of interest since the mid-20th century. This technical guide delves into the early studies of this compound, focusing on its synthesis, physicochemical properties, and its role as a foundational building block in organic chemistry.

Physicochemical Properties

Early research into this compound established its key physical and chemical characteristics, which are crucial for its application as a chemical intermediate. These properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₆H₃₁NO
Molecular Weight 253.42 g/mol
Appearance Viscous liquid
Density 0.89 g/mL at 25 °C
Boiling Point 202-205 °C at 11 mmHg
Refractive Index n20/D 1.466
Solubility Limited in water, soluble in many organic solvents

Early Synthesis Methods

The foundational chemistry of pyrrolidinones dates back to the late 19th century. However, the synthesis of long-chain N-alkyl derivatives like this compound became more prevalent with the development of industrial organic chemistry in the mid-20th century. The primary and most enduring method for its preparation is the N-alkylation of 2-pyrrolidinone (B116388) .

This reaction typically involves the deprotonation of 2-pyrrolidinone with a base to form a nucleophilic amide anion, which then undergoes a nucleophilic substitution reaction with a dodecyl halide, most commonly 1-bromododecane (B92323) or 1-chlorododecane.

Synthesis_Pathway Pyrrolidinone 2-Pyrrolidinone Intermediate Pyrrolidinone Anion Pyrrolidinone->Intermediate + Base Base Base (e.g., NaH, KOH) DodecylHalide Dodecyl Halide (X = Cl, Br) Product This compound Intermediate->Product + Dodecyl Halide Byproduct NaX or KX Reactions_of_DDP DDP This compound Amine 1-Dodecylpyrrolidine DDP->Amine + Reducing Agent Enolate Enolate Intermediate DDP->Enolate + Strong Base ReducingAgent Reducing Agent (e.g., LiAlH₄) BaseCondensation Strong Base (e.g., LDA) AlphaSubstituted α-Substituted Product Enolate->AlphaSubstituted + Electrophile Electrophile Electrophile (E⁺)

Unlocking Transdermal Delivery: The Mechanism of Action of 1-Dodecyl-2-pyrrolidinone as a Penetration Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Dodecyl-2-pyrrolidinone (DDP), also known as lauryl pyrrolidone, is a potent chemical penetration enhancer that has garnered significant interest in the field of transdermal drug delivery. Its ability to reversibly reduce the barrier function of the stratum corneum allows for the enhanced permeation of a wide range of therapeutic agents. This technical guide provides a comprehensive overview of the core mechanism of action of DDP, focusing on its interactions with the primary components of the stratum corneum. The guide synthesizes quantitative data from key experimental studies, details the methodologies of these experiments, and provides visual representations of the underlying processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals. The primary mechanism of DDP is attributed to its ability to disrupt the highly organized intercellular lipid lamellae of the stratum corneum, leading to increased fluidity and the creation of diffusion pathways for drug molecules.

Core Mechanism of Action: Disruption of the Stratum Corneum Barrier

The stratum corneum, the outermost layer of the epidermis, presents the most significant challenge to transdermal drug delivery. It is often described as a "brick and mortar" structure, with the corneocytes (bricks) embedded in a continuous matrix of intercellular lipids (mortar). The highly ordered, crystalline nature of these lipids is the principal factor limiting the passage of exogenous substances.

This compound primarily exerts its penetration-enhancing effect by interacting with and disrupting this intercellular lipid matrix.[1] The long dodecyl (C12) alkyl chain of the DDP molecule is crucial to this activity.[2] It is hypothesized that the lipophilic alkyl chain partitions into the hydrophobic lipid bilayers of the stratum corneum, while the polar pyrrolidone head group remains oriented towards the aqueous environment. This intercalation disrupts the tight packing of the endogenous lipids, leading to a more fluid and permeable barrier.[3]

Interaction with Intercellular Lipids

The primary mode of action of DDP involves the fluidization of the stratum corneum lipids. This is achieved through the disruption of the highly ordered, orthorhombic, and hexagonal packing of the lipid chains. The insertion of the bulky dodecyl chain of DDP molecules into the lipid lamellae increases the intermolecular spacing and reduces the cohesive forces between the lipid molecules. This leads to a decrease in the phase transition temperature of the lipids, indicating a shift to a more fluid, liquid crystalline state at physiological skin temperatures.[4] This increased fluidity creates more "free volume" within the lipid bilayers, facilitating the diffusion of drug molecules through the stratum corneum.

Interaction with Keratin (B1170402)

While the primary effect of DDP is on the intercellular lipids, some interaction with the intracellular keratin of the corneocytes may also contribute to its penetration-enhancing effect. DDP may cause some degree of protein conformational changes, potentially by disrupting hydrogen bonds within the keratin structure. This could lead to swelling of the corneocytes and a further increase in the permeability of the stratum corneum. However, the existing literature suggests that the interaction with lipids is the dominant mechanism of action.

Quantitative Data on Penetration Enhancement

The efficacy of this compound as a penetration enhancer has been quantified in various in vitro studies. The following tables summarize key quantitative data from the literature.

Table 1: Enhancement Ratios for Hydrocortisone Permeation

ParameterEnhancement Ratio (ER)Reference
Permeability Coefficient (P)42.95
24-h Receptor Concentration (Q24)23.11

Enhancement Ratio (ER) is calculated as the value with the enhancer divided by the value of the control (without enhancer).

Table 2: Effect of Alkyl Chain Length of 1-Alkyl-2-pyrrolidones on Enhancement Potency

Alkyl Chain LengthApproximate Increase in Enhancement Potency per Methylene (B1212753) GroupReference
C2 to C8~3.5-fold[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is a standard method for assessing the effect of penetration enhancers on the transport of a drug across the skin.

Objective: To quantify the permeation of a model drug through excised skin in the presence and absence of this compound.

Materials:

  • Franz diffusion cells

  • Excised mammalian skin (e.g., human cadaver skin, porcine ear skin, or hairless mouse skin)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Donor formulation (drug in a suitable vehicle with and without DDP)

  • Magnetic stirrer and stir bars

  • Water bath maintained at 37°C

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (e.g., HPLC)

Procedure:

  • Skin Preparation: Thaw frozen excised skin at room temperature. Cut the skin into sections of appropriate size to fit the Franz diffusion cells. If required, the epidermis can be separated from the dermis by heat-stripping (e.g., immersing the full-thickness skin in water at 60°C for 60 seconds).

  • Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

  • Receptor Compartment: Fill the receptor compartment with pre-warmed (37°C) and degassed receptor solution. Ensure no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor compartment.

  • Equilibration: Place the assembled cells in a water bath maintained at 37°C to achieve a skin surface temperature of approximately 32°C. Allow the system to equilibrate for at least 30 minutes.

  • Donor Application: Apply a known amount of the donor formulation (control or with DDP) to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor compartment through the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.

  • Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point. Plot the cumulative amount permeated versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot. The enhancement ratio (ER) is calculated by dividing the Jss of the formulation with DDP by the Jss of the control formulation.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This technique is used to investigate changes in the molecular structure and organization of the stratum corneum lipids and proteins upon treatment with a penetration enhancer.

Objective: To assess the effect of this compound on the conformational order of stratum corneum lipids and the secondary structure of keratin.

Materials:

  • FTIR spectrometer with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal)

  • Isolated stratum corneum sheets or intact skin samples

  • Solution of this compound in a suitable vehicle

  • Control vehicle

Procedure:

  • Sample Preparation: Obtain isolated stratum corneum sheets or use full-thickness skin.

  • Baseline Spectrum: Record a baseline ATR-FTIR spectrum of the untreated stratum corneum. The sample should be in firm and reproducible contact with the ATR crystal.

  • Treatment: Apply the DDP solution or the control vehicle to the surface of the stratum corneum for a specified period.

  • Post-Treatment Spectrum: After the treatment period, gently remove any excess formulation and record the ATR-FTIR spectrum of the treated stratum corneum.

  • Spectral Analysis: Analyze the spectra for changes in key vibrational bands:

    • Lipid Conformational Order: Examine the positions of the symmetric (νsCH₂) and asymmetric (νasCH₂) stretching vibrations of the methylene groups in the lipid acyl chains (around 2850 cm⁻¹ and 2920 cm⁻¹, respectively). A shift to higher wavenumbers indicates a decrease in the conformational order (fluidization) of the lipids.

    • Keratin Secondary Structure: Analyze the Amide I (around 1650 cm⁻¹) and Amide II (around 1550 cm⁻¹) bands to assess changes in the secondary structure of keratin (e.g., α-helix to random coil transitions).

  • Data Interpretation: Compare the spectra of the DDP-treated and control samples to determine the specific molecular changes induced by the penetration enhancer.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the temperatures and heat flows associated with phase transitions in a material. In this context, it is used to study the effect of penetration enhancers on the thermal behavior of stratum corneum lipids.

Objective: To determine the effect of this compound on the phase transition temperatures of stratum corneum lipids.

Materials:

  • Differential scanning calorimeter

  • Isolated stratum corneum, hydrated to a specific level

  • This compound

  • Hermetically sealed aluminum pans

Procedure:

  • Sample Preparation: Hydrate isolated stratum corneum to a known water content (e.g., by equilibration in a controlled humidity chamber). Mix the hydrated stratum corneum with a known concentration of DDP.

  • Encapsulation: Accurately weigh a small amount (typically 5-10 mg) of the prepared sample into an aluminum DSC pan and hermetically seal it. Prepare a reference pan containing the same amount of water or buffer.

  • DSC Analysis: Place the sample and reference pans in the DSC cell. Heat the samples at a controlled rate (e.g., 5-10°C/min) over a temperature range that encompasses the lipid phase transitions of the stratum corneum (e.g., 20°C to 120°C).

  • Data Analysis: Record the heat flow as a function of temperature. The resulting thermogram will show endothermic peaks corresponding to the phase transitions of the stratum corneum components. The main lipid transitions typically occur between 30°C and 90°C.

  • Interpretation: Compare the thermograms of the DDP-treated and untreated stratum corneum. A shift in the peak transition temperatures (Tm) to lower values indicates that DDP has fluidized the stratum corneum lipids. The enthalpy of the transition (ΔH) can also be calculated to provide information about the energy required for the phase transition.

Visualizing the Mechanism and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed mechanism of action of this compound and the experimental workflows.

G Mechanism of Action of this compound (DDP) cluster_0 Stratum Corneum (SC) cluster_1 Interaction cluster_2 Outcome SC_Lipids Intercellular Lipids (Highly Ordered) Partitioning DDP Partitions into SC Lipid Bilayers Keratin Intracellular Keratin DDP This compound (DDP) DDP->Partitioning Disruption Disruption of Lipid Packing (Increased Fluidity) Partitioning->Disruption Keratin_Interaction Minor Interaction with Keratin (Conformational Change) Partitioning->Keratin_Interaction Increased_Permeability Increased SC Permeability Disruption->Increased_Permeability Keratin_Interaction->Increased_Permeability Drug_Penetration Enhanced Drug Penetration Increased_Permeability->Drug_Penetration

Caption: Proposed mechanism of this compound (DDP) action on the stratum corneum.

G Experimental Workflow: In Vitro Skin Permeation Study A Skin Preparation (Excised Skin) B Franz Cell Assembly A->B C Receptor Compartment Filling (Buffer at 37°C) B->C D Equilibration C->D E Donor Formulation Application (with/without DDP) D->E F Sampling at Time Intervals E->F G Drug Quantification (e.g., HPLC) F->G H Data Analysis (Flux, Enhancement Ratio) G->H

Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.

G Experimental Workflow: ATR-FTIR Spectroscopy A Prepare Stratum Corneum Sample B Record Baseline ATR-FTIR Spectrum A->B C Treat SC with DDP Solution or Control B->C D Record Post-Treatment Spectrum C->D E Spectral Analysis (Lipid & Protein Bands) D->E F Compare Spectra & Interpret Changes E->F

References

solubility studies of 1-Dodecyl-2-pyrrolidinone in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dodecyl-2-pyrrolidinone, a versatile N-alkyl-pyrrolidinone, is a nonionic surfactant and specialty solvent with applications in various fields, including pharmaceuticals as a penetration enhancer and in industrial formulations.[1][2] Its amphiphilic molecular structure, featuring a polar pyrrolidinone head and a long hydrophobic dodecyl tail, governs its solubility characteristics. This technical guide provides a comprehensive overview of the available solubility data for this compound in various solvents. It also details standardized experimental protocols for solubility determination and presents a logical workflow for these procedures. While quantitative solubility data in organic solvents is not widely available in public literature, this guide consolidates the existing information and offers a framework for further investigation.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for interpreting its solubility behavior.

PropertyValueReference
Molecular FormulaC₁₆H₃₁NO
Molecular Weight253.42 g/mol
AppearanceViscous liquid
Density0.89 g/mL at 25 °C
Boiling Point202-205 °C at 11 mmHg
Refractive Indexn20/D 1.466

Solubility Data

Comprehensive quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly accessible scientific literature. The available data primarily focuses on its solubility in water.

Aqueous Solubility

This compound exhibits low solubility in water. This is attributed to its long, hydrophobic dodecyl chain. Different sources describe it as "immiscible" or having "low water solubility".[3]

SolventTemperature (°C)SolubilityReference
Water2051.7 mg/L[4]
Solubility in Organic Solvents

While specific quantitative data is scarce, the chemical structure and its applications suggest miscibility with a range of organic solvents. Its analogues, 2-pyrrolidone and N-methyl-2-pyrrolidone, are miscible with many common organic solvents. However, the long alkyl chain in this compound significantly influences its solubility profile, likely favoring miscibility with less polar solvents. Further experimental investigation is required to establish a comprehensive solubility profile in organic solvents.

Experimental Protocols for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method.

Principle

An excess amount of the solute (this compound) is equilibrated with a specific solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

Procedure
  • Preparation of Solvent: Ensure the solvent is degassed to prevent bubble formation.

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. Alternatively, centrifuge the vials at a specific speed and temperature.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a pipette. To remove any remaining undissolved microparticles, filter the aliquot through a syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical solubility determination experiment.

experimental_workflow start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-72h) add_excess->equilibrate phase_separation Phase Separation (Centrifugation/ Sedimentation) equilibrate->phase_separation filtration Filtration of Supernatant phase_separation->filtration dilution Dilute Sample filtration->dilution analysis Analytical Quantification (e.g., HPLC, GC) dilution->analysis end End analysis->end

References

spectroscopic analysis (NMR, IR, Mass Spec) of 1-Dodecyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-Dodecyl-2-pyrrolidinone (CAS No. 2687-96-9), a compound of interest in various research and development sectors due to its properties as a surfactant and solvent.[1][2] The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for acquiring such spectra.

Molecular Structure and Properties

  • IUPAC Name: 1-dodecylpyrrolidin-2-one[3]

  • Synonyms: N-Lauryl-2-pyrrolidone, Surfadone LP-300[3]

  • Molecular Formula: C₁₆H₃₁NO[3]

  • Molecular Weight: 253.42 g/mol [3]

  • Physical Form: Viscous liquid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of this compound. While publicly accessible, fully assigned experimental spectra for this specific molecule are limited, the following data is predicted based on established chemical shift principles and spectral data from its close homologue, 1-Octyl-2-pyrrolidone.

Predicted ¹H NMR Data

The proton NMR spectrum is characterized by signals from the pyrrolidinone ring and the long dodecyl chain.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 3.25t2HN-CH₂ - (a)
~ 3.20t2HN-CH₂ -CH₂- (Alkyl Chain, a')
~ 2.25t2H-CH₂ -C=O (c)
~ 1.95quint2H-CH₂ -CH₂-C=O (b)
~ 1.50quint2HN-CH₂-CH₂ - (Alkyl Chain, b')
~ 1.25br s16H-(CH₂ )₈- (Alkyl Chain, c')
~ 0.88t3H-CH₃ (Alkyl Chain, d')
Predicted data based on analogous compounds like 1-Octyl-2-pyrrolidone.
Abbreviations: t = triplet, quint = quintet, br s = broad singlet.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule.

Chemical Shift (δ, ppm)Carbon Assignment
~ 175.0C =O (d)
~ 49.0N-C H₂- (a)
~ 45.0N-C H₂- (Alkyl Chain, a')
~ 31.9 - 22.7Alkyl Chain Carbons (b', c')
~ 31.0-C H₂-C=O (c)
~ 18.0-C H₂-CH₂-C=O (b)
~ 14.1-C H₃ (Alkyl Chain, d')
Predicted data based on analogous compounds like 1-Octyl-2-pyrrolidone.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is dominated by the strong amide carbonyl stretch and the various C-H stretches of the alkyl chain.

Frequency (cm⁻¹)IntensityAssignment
~ 2925, ~ 2855StrongC-H Asymmetric/Symmetric Stretch (Alkyl)
1686StrongC=O Amide Stretch (Lactam)
~ 1465MediumC-H Bend (CH₂)
~ 1290MediumC-N Stretch

The C=O stretch at 1686.40 cm⁻¹ is a reported experimental value.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. Electron Ionization (EI) is a common method for this type of molecule.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 253, corresponding to the molecular weight of the compound.[3]

Major Fragment Ions (GC-MS)

The fragmentation of N-alkyl-2-pyrrolidinones is characterized by cleavage of the alkyl chain and fragmentation of the pyrrolidinone ring.

m/zRelative IntensityProbable Fragment Assignment
99High[C₅H₉NO]⁺ or related fragment
98Very High[C₅H₈NO]⁺, likely from alpha-cleavage at N-CH₂ bond
43High[C₃H₇]⁺ or [C₂H₅N]⁺
41High[C₃H₅]⁺ (Allyl cation)
30High[CH₂NH₂]⁺
Data sourced from PubChem for this compound.[3]

The base peak is often observed at m/z 98, which results from the cleavage of the bond between the first and second carbon of the N-alkyl chain (alpha-cleavage), a characteristic fragmentation for N-substituted amines and amides.[4]

Experimental Protocols & Workflows

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

This protocol outlines the procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Insert the sample into the magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Set the sample temperature, typically to 298 K (25 °C).

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Average 8 to 16 scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Use a broader spectral width than for the proton spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the TMS signal (0.00 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton coupling information.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Dissolve Sample (10-20mg in CDCl₃) p2 Add TMS Standard p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Insert & Lock p3->a1 a2 Shim Magnet a1->a2 a3 Acquire ¹H & ¹³C Spectra a2->a3 d1 Fourier Transform a3->d1 d2 Phase & Baseline Correct d1->d2 d3 Calibrate & Integrate d2->d3 end end d3->end Spectral Analysis

Workflow for NMR Spectroscopic Analysis.
FTIR Spectroscopy Protocol

Given that this compound is a viscous liquid, the Attenuated Total Reflectance (ATR) technique is highly suitable.

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

  • Sample Application:

    • Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition:

    • Press the ATR anvil down to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing & Cleanup:

    • The software will automatically perform the background subtraction.

    • Label the significant peaks corresponding to the functional groups.

    • Thoroughly clean the ATR crystal and anvil with an appropriate solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.

FTIR_Workflow cluster_prep Instrument Setup cluster_acq Sample Analysis cluster_proc Final Steps p1 Clean ATR Crystal p2 Acquire Background Spectrum p1->p2 a1 Apply Sample Drop to Crystal p2->a1 a2 Acquire Sample Spectrum a1->a2 d1 Process Spectrum (Background Subtraction) a2->d1 d2 Clean Crystal d1->d2 end end d2->end Identify Functional Groups

Workflow for ATR-FTIR Spectroscopy.
Mass Spectrometry Protocol (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for analyzing volatile and semi-volatile compounds like this compound.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Method Setup:

    • Injector: Set to a temperature of ~250-280 °C. Use a split or splitless injection mode.

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Use Helium with a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min up to a final temperature of ~300 °C and hold for several minutes to ensure the compound elutes.

  • MS Method Setup:

    • Ion Source: Use Electron Ionization (EI) at the standard 70 eV. Set the source temperature to ~230 °C.

    • Mass Analyzer: Set the analyzer (e.g., a quadrupole) to scan a mass range from m/z 40 to 400.

    • Transfer Line: The temperature of the transfer line from the GC to the MS should be set to ~280 °C.

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Start the acquisition. The total run time will depend on the GC oven program.

    • Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to this compound.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

MS_Workflow A Prepare Dilute Sample (~1 mg/mL in DCM) B Inject 1µL into GC-MS A->B C Separation on GC Column (Temperature Program) B->C D Elution & Transfer to MS C->D E Ionization (EI, 70 eV) D->E F Mass Analysis (Quadrupole) E->F G Detection & Data Acquisition F->G H Analyze Mass Spectrum G->H

Workflow for GC-MS Analysis.

References

The Thermal Fortitude of 1-Dodecyl-2-pyrrolidinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the thermal stability and degradation profile of 1-Dodecyl-2-pyrrolidinone, a versatile N-alkyl-2-pyrrolidone with applications as a solvent, surfactant, and penetration enhancer in various formulations. Understanding its behavior at elevated temperatures is critical for ensuring product stability, safety, and efficacy in research, development, and manufacturing processes. While specific thermogravimetric and differential scanning calorimetry data for this compound is not extensively available in publicly accessible literature, this guide consolidates the existing information and provides a framework for its thermal analysis based on data from structurally related compounds and standard analytical methodologies.

Thermal Stability Overview

This compound is generally considered to be a thermally stable compound under standard storage and application conditions. However, exposure to high temperatures can induce decomposition. The primary hazardous decomposition products upon combustion or pyrolysis are oxides of carbon (carbon monoxide and carbon dioxide) and nitrogen.

Quantitative Thermal Analysis Data

Direct quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for this compound is limited in the reviewed literature. To provide a comparative context, the following table includes available thermal data for this compound alongside data for other N-alkyl-2-pyrrolidones. This comparison can offer insights into the potential thermal behavior of the dodecyl derivative, with the general trend suggesting that thermal stability may be influenced by the length of the alkyl chain.

CompoundTest MethodParameterValue
This compound Closed CupFlash Point113 °C
N-Methyl-2-pyrrolidoneTGAOnset of DecompositionApprox. 350 °C (in the absence of water and air)[1]
N-Methyl-2-pyrrolidone-Autoignition Temperature245 °C

Note: The decomposition temperature of N-methyl-2-pyrrolidone is provided as a reference for a structurally related, short-chain N-alkyl-2-pyrrolidone. It is anticipated that the longer dodecyl chain may influence the thermal stability of this compound.

Experimental Protocols for Thermal Analysis

For researchers intending to perform a detailed thermal analysis of this compound, the following general experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. These protocols are based on standard methodologies for liquid organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh a 5-10 mg sample of this compound into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a linear heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of maximum mass loss rate (Tpeak).

    • Determine the residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh a 5-10 mg sample of this compound into a hermetically sealed aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., -50 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected decomposition temperature.

    • A cooling and second heating cycle can also be performed to study crystallization and glass transition behavior.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition).

    • Determine the peak temperatures and the enthalpy change (ΔH) for each transition by integrating the peak area.

Visualizing the Thermal Analysis Workflow

The following diagram illustrates a generalized workflow for the thermal analysis of a liquid organic compound like this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Weighing Accurate Weighing (5-10 mg) Sample->Weighing Crucible Loading into TGA/DSC Crucible Weighing->Crucible TGA TGA Analysis (Inert Atmosphere) Crucible->TGA TGA Workflow DSC DSC Analysis (Sealed Pan) Crucible->DSC DSC Workflow TGA_Curve Generate TGA/DTG Curves TGA->TGA_Curve DSC_Thermogram Generate DSC Thermogram DSC->DSC_Thermogram Quant_Analysis Quantitative Analysis (Tonset, Tpeak, ΔH) TGA_Curve->Quant_Analysis DSC_Thermogram->Quant_Analysis Report Technical Report Quant_Analysis->Report

Caption: A generalized workflow for the thermal analysis of this compound.

Degradation Profile and Mechanistic Insights

The expected degradation of this compound under thermal stress involves the cleavage of the N-alkyl bond and the breakdown of the pyrrolidinone ring. The formation of carbon oxides (CO, CO₂) and nitrogen oxides (NOx) indicates complete combustion at high temperatures in the presence of oxygen. In an inert atmosphere, pyrolysis would likely lead to a more complex mixture of smaller hydrocarbon fragments from the dodecyl chain and various nitrogen-containing organic compounds from the pyrrolidinone ring.

To elucidate the specific degradation products and pathways, advanced analytical techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be required. This technique involves the controlled thermal decomposition of the sample followed by the separation and identification of the resulting volatile fragments.

Conclusion

While a comprehensive, publicly available dataset on the thermal stability and degradation of this compound is currently lacking, this guide provides a foundational understanding based on existing safety data and information from analogous compounds. The provided experimental protocols offer a clear path for researchers to generate specific and reliable TGA and DSC data for this compound. Such data is invaluable for ensuring the safe handling, appropriate formulation, and long-term stability of products containing this compound. Further research employing techniques like Py-GC-MS is encouraged to fully characterize its degradation profile.

References

The Synthesis of N-Alkyl-2-Pyrrolidones: A Journey from Historical Breakthroughs to Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-alkyl-2-pyrrolidone scaffold is a privileged structural motif in a vast array of applications, ranging from its use as a versatile solvent and intermediate in the chemical industry to its incorporation into high-value pharmaceuticals. This technical guide provides a comprehensive overview of the historical development and synthetic evolution of this important class of compounds, offering detailed experimental protocols for key methodologies and a comparative analysis of their efficiencies.

A Rich History: From Pioneering Discoveries to Industrial Mainstays

The story of N-alkyl-2-pyrrolidones is intrinsically linked to the broader history of lactam chemistry. While the first synthesis of a β-lactam was reported by Hermann Staudinger in 1907, the development of γ-lactams, specifically 2-pyrrolidone, gained significant momentum with the pioneering work of Walter Reppe in the 1930s.[1] Reppe's groundbreaking research into acetylene (B1199291) chemistry at BASF laid the foundation for the industrial-scale production of N-vinyl-2-pyrrolidone (NVP), a key monomer for the production of polyvinylpyrrolidone (B124986) (PVP).[2][3] This polymer found widespread use as a blood plasma substitute and has since been utilized in numerous medical, pharmaceutical, and industrial applications.[2]

The "Reppe process" for NVP synthesis, which involves the vinylation of 2-pyrrolidone with acetylene under high pressure, remains a cornerstone of industrial production.[2] The 2-pyrrolidone precursor itself is primarily synthesized from γ-butyrolactone, a derivative of 1,4-butanediol, which is also a product of Reppe's acetylene chemistry.[4]

Following these foundational discoveries, research into N-alkyl-2-pyrrolidones expanded, leading to the development of a diverse range of synthetic methodologies. The synthesis of N-methyl-2-pyrrolidone (NMP), another industrially significant solvent, is predominantly achieved through the reaction of γ-butyrolactone with methylamine.[5] In recent years, a strong emphasis has been placed on developing greener and more sustainable synthetic routes, moving away from hazardous reagents and high-pressure conditions.

Key Synthetic Methodologies

The synthesis of N-alkyl-2-pyrrolidones can be broadly categorized into three main approaches: the N-alkylation of 2-pyrrolidone, the reductive amination of levulinic acid, and the catalytic amination of γ-butyrolactone. Each method offers distinct advantages and is suited for different applications and scales of production.

N-Alkylation of 2-Pyrrolidone

Direct N-alkylation of the 2-pyrrolidone ring is a versatile and widely employed method for the synthesis of a diverse range of N-alkyl-2-pyrrolidones. This approach typically involves the deprotonation of the lactam nitrogen followed by reaction with an appropriate alkylating agent.

Reaction Scheme:

N_Alkylation Pyrrolidone 2-Pyrrolidone N_Alkyl_Pyrrolidone N-Alkyl-2-Pyrrolidone Pyrrolidone->N_Alkyl_Pyrrolidone 1. Base 2. Alkyl Halide Base Base (e.g., NaH, K2CO3) AlkylHalide Alkyl Halide (R-X) (e.g., Alkyl Bromide, Alkyl Iodide) Salt Salt (e.g., NaX, KX)

Figure 1: General scheme for the N-alkylation of 2-pyrrolidone.

A variety of bases and alkylating agents can be employed, allowing for the synthesis of N-alkyl-2-pyrrolidones with diverse alkyl substituents. Common bases include sodium hydride (NaH) and potassium carbonate (K₂CO₃), while alkyl halides such as bromides and iodides are typical alkylating agents.

Quantitative Data for N-Alkylation of 2-Pyrrolidone:

Alkyl Group (R)Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
EthylEthyl bromideK₂CO₃AcetonitrileReflux1285[6]
Butyl1-Bromobutane (B133212)NaHDMF60492[6]
Octyln-Octyl chlorideTetrabutylammonium bromide (catalyst)Neat9010>98[7][8]

Experimental Protocol: Synthesis of N-Butyl-2-pyrrolidone via N-Alkylation

  • Materials: 2-Pyrrolidone, Sodium Hydride (60% dispersion in mineral oil), 1-Bromobutane, Anhydrous N,N-Dimethylformamide (DMF), Diethyl ether, Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., Argon), add 2-pyrrolidone (1.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

    • Cool the mixture to 0 °C and add 1-bromobutane (1.1 eq) dropwise.

    • Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford N-butyl-2-pyrrolidone as a colorless liquid.

Reductive Amination of Levulinic Acid

The reductive amination of levulinic acid, a bio-based platform chemical, offers a sustainable and atom-economical route to N-alkyl-5-methyl-2-pyrrolidones. This one-pot reaction involves the condensation of levulinic acid with a primary amine to form an enamine or imine intermediate, which is then reduced and cyclized to the corresponding N-alkyl-2-pyrrolidone.

Reaction Scheme:

Reductive_Amination LevulinicAcid Levulinic Acid N_Alkyl_Pyrrolidone N-Alkyl-5-methyl-2-pyrrolidone LevulinicAcid->N_Alkyl_Pyrrolidone Primary Amine, Reducing Agent, Catalyst PrimaryAmine Primary Amine (R-NH2) ReducingAgent Reducing Agent (e.g., H2, Formic Acid) Catalyst Catalyst (e.g., Pd/C, Ru-based) Water Water

Figure 2: General scheme for the reductive amination of levulinic acid.

Various catalytic systems, including both homogeneous and heterogeneous catalysts, have been developed for this transformation. Noble metal catalysts, such as Palladium on carbon (Pd/C) and Ruthenium-based complexes, have shown high efficacy.

Quantitative Data for Reductive Amination of Levulinic Acid:

Alkyl Group (R)Primary AmineCatalystReducing AgentSolventTemperature (°C)Pressure (bar)Yield (%)Reference
PhenylAniline (B41778)[Ru(p-cymene)Cl₂]₂/dppfHCOOH/NEt₃Dioxane120->99[9]
n-Butyln-ButylaminePd/CH₂Water1504095[10]
n-Octyln-OctylaminePd/CH₂Water1504093[10]

Experimental Protocol: Synthesis of N-Phenyl-5-methyl-2-pyrrolidone via Reductive Amination

  • Materials: Levulinic acid, Aniline, Dichloro(p-cymene)ruthenium(II) dimer, 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Formic acid, Triethylamine (B128534), Dioxane, Ethyl acetate (B1210297), Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • In a pressure vessel, combine levulinic acid (1.0 eq), aniline (1.2 eq), dichloro(p-cymene)ruthenium(II) dimer (0.5 mol%), and dppf (1.0 mol%) in dioxane.

    • Add a 5:2 mixture of formic acid and triethylamine (5 eq of formic acid).

    • Seal the vessel and heat the reaction mixture to 120 °C for 24 hours.

    • Cool the reaction to room temperature and carefully vent the vessel.

    • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield N-phenyl-5-methyl-2-pyrrolidone.

Catalytic Amination of γ-Butyrolactone

The reaction of γ-butyrolactone with primary amines provides a direct route to N-alkyl-2-pyrrolidones. This method is widely used in industry, particularly for the synthesis of N-methyl-2-pyrrolidone. The reaction can be carried out at high temperatures and pressures, often in the presence of a catalyst to improve efficiency and selectivity.

Reaction Scheme:

GBL_Amination GBL γ-Butyrolactone N_Alkyl_Pyrrolidone N-Alkyl-2-pyrrolidone GBL->N_Alkyl_Pyrrolidone Primary Amine, Δ, P, (Catalyst) PrimaryAmine Primary Amine (R-NH2) Catalyst Catalyst (optional) Water Water

Figure 3: General scheme for the catalytic amination of γ-butyrolactone.

While the reaction can proceed without a catalyst, various solid acid and base catalysts have been shown to enhance the reaction rate and yield.

Quantitative Data for Catalytic Amination of γ-Butyrolactone:

Alkyl Group (R)Primary AmineCatalystTemperature (°C)Pressure (bar)Yield (%)Reference
MethylMethylamineNone250-30080-100>95[5]
EthylEthylamine (B1201723)None280-320100-12090[2]

Experimental Protocol: Synthesis of N-Ethyl-2-pyrrolidone via Amination of γ-Butyrolactone

  • Materials: γ-Butyrolactone, Ethylamine (aqueous solution), High-pressure autoclave.

  • Procedure:

    • Charge a high-pressure autoclave with γ-butyrolactone and an excess of aqueous ethylamine solution.

    • Seal the autoclave and purge with an inert gas (e.g., Nitrogen).

    • Heat the autoclave to 280-320 °C, and the pressure will autogenously rise to 100-120 bar.

    • Maintain the reaction at this temperature for 4-6 hours with stirring.

    • Cool the autoclave to room temperature and carefully vent the excess pressure.

    • Transfer the reaction mixture to a distillation apparatus.

    • Fractionally distill the mixture to remove water and unreacted ethylamine.

    • Further purify the product by vacuum distillation to obtain N-ethyl-2-pyrrolidone.

Experimental Workflows

The general workflow for the synthesis and purification of N-alkyl-2-pyrrolidones follows a series of standard laboratory procedures.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Charge Reactants (e.g., 2-Pyrrolidone, Alkyl Halide, Base) Solvent Add Solvent (e.g., DMF, Acetonitrile) Reactants->Solvent Reaction Reaction under Controlled Conditions (Temperature, Time, Atmosphere) Solvent->Reaction Monitoring Monitor Reaction Progress (TLC, GC) Reaction->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Wash Organic Layer (e.g., with Brine) Extraction->Washing Drying Dry Organic Layer (e.g., with MgSO4) Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (e.g., Distillation, Chromatography) Concentration->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Figure 4: A generalized experimental workflow for the synthesis of N-alkyl-2-pyrrolidones.

Conclusion

The synthesis of N-alkyl-2-pyrrolidones has evolved significantly from its early industrial beginnings. While classical methods like the Reppe process and direct amination of γ-butyrolactone remain important, modern synthetic chemistry has provided a host of new and more sustainable alternatives. The choice of synthetic route ultimately depends on the desired alkyl substituent, the scale of the reaction, and considerations of cost and environmental impact. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating the efficient and informed synthesis of this versatile class of compounds.

References

The Pivotal Role of the Dodecyl Chain in the Multifaceted Properties of 1-Dodecyl-2-pyrrolidinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dodecyl-2-pyrrolidinone (DDP) is a versatile N-alkyl lactam whose properties are fundamentally dictated by its unique molecular architecture, specifically the interplay between its polar pyrrolidinone head group and its long, nonpolar dodecyl tail. This technical guide delves into the critical role of the C12 alkyl chain in defining the physicochemical characteristics, surfactant behavior, and biological interactions of DDP. This document provides a comprehensive overview of its applications, particularly as a chemical penetration enhancer in transdermal drug delivery, supported by available quantitative data, experimental methodologies, and conceptual diagrams to elucidate its mechanisms of action.

Introduction

This compound, also known as lauryl pyrrolidone, is a nonionic surfactant with a growing range of applications in pharmaceuticals, cosmetics, and industrial formulations.[1][][3] Its molecular structure, featuring a hydrophilic lactam ring and a lipophilic twelve-carbon chain, imparts amphiphilic properties that are central to its function.[1] The dodecyl group, in particular, is the primary determinant of its surface activity, solvency, and its ability to interact with and modify biological membranes, such as the stratum corneum. This guide will systematically explore how this lipophilic moiety governs the key attributes of DDP.

Physicochemical Properties

The dodecyl chain significantly influences the fundamental physicochemical properties of this compound, distinguishing it from pyrrolidinone and its shorter-chain N-alkyl derivatives.[4] The long alkyl chain is responsible for its viscous liquid form at room temperature and its relatively high boiling point.

PropertyValueReference
Molecular Formula C₁₆H₃₁NO[1][]
Molecular Weight 253.42 g/mol []
Appearance Viscous liquid
Density 0.89 g/mL at 25 °C
Boiling Point 202-205 °C at 11 mmHg[5]
Melting Point 4 °C[5][6]
Refractive Index n20/D 1.466
Flash Point 113 °C (closed cup)
Water Solubility 51.7 mg/L at 20 °C[5]

The Dodecyl Chain's Role in Surfactant Activity

The pronounced surfactant properties of DDP are a direct consequence of its amphiphilic nature, driven by the long dodecyl chain.[1] This lipophilic tail provides the necessary hydrophobicity to reduce the surface tension at interfaces. In aqueous solutions, DDP molecules self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC). The dodecyl chains form the hydrophobic core of these micelles, while the polar pyrrolidinone heads are exposed to the aqueous environment. This micellar organization is fundamental to its function as an emulsifier, solubilizer, and detergent in various formulations.[7]

Mechanism of Surface Tension Reduction

The dodecyl chains of DDP molecules preferentially adsorb at the air-water or oil-water interface. This orientation disrupts the cohesive energy between water molecules at the surface, leading to a reduction in surface tension. This property is crucial for its role as a wetting agent and emulsifier in cosmetic and industrial cleaning products.[7]

DDP at the air-water interface.

Role as a Chemical Penetration Enhancer

A significant application of this compound in the pharmaceutical field is its use as a chemical penetration enhancer for transdermal drug delivery.[1] The dodecyl chain is paramount to this function, as it allows the molecule to interact with and disrupt the highly organized lipid barrier of the stratum corneum, the outermost layer of the skin.[8][9]

Mechanism of Action

The primary mechanism by which DDP enhances skin permeability involves the dodecyl chain inserting itself into the intercellular lipid lamellae of the stratum corneum. This insertion disrupts the tight packing of the lipid bilayers, increasing their fluidity and creating pathways for drug molecules to permeate more easily.[9][10] Pyrrolidones, as a class of enhancers, can partition into the stratum corneum and modify its solvent nature.[8] The lipophilic dodecyl group facilitates this partitioning into the lipid-rich domains of the skin barrier.

G cluster_SC Stratum Corneum cluster_DDP DDP Action Lipid_Bilayer Lipid Bilayer Corneocyte Corneocyte DDP This compound Disruption Disruption of Lipid Packing DDP->Disruption Dodecyl chain insertion Fluidization Increased Fluidity Disruption->Fluidization Permeation Enhanced Drug Permeation Fluidization->Permeation

Mechanism of DDP as a penetration enhancer.
Experimental Protocol: In Vitro Skin Permeation Study

A common method to evaluate the efficacy of a penetration enhancer is the in vitro skin permeation study using a Franz diffusion cell.

Objective: To quantify the enhancement effect of this compound on the permeation of a model drug through a skin sample.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., rat, porcine)

  • Phosphate-buffered saline (PBS) as receptor medium

  • Model drug solution (with and without DDP)

  • Magnetic stirrer

  • HPLC for drug quantification

Methodology:

  • Skin Preparation: Excised full-thickness skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Receptor Compartment: The receptor compartment is filled with PBS, maintained at 37°C, and continuously stirred.

  • Donor Compartment: A known concentration of the model drug, either dissolved in a vehicle or in a vehicle containing a specific concentration of DDP, is applied to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor medium and replaced with fresh PBS.

  • Analysis: The concentration of the drug in the collected samples is quantified using a validated HPLC method.

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the linear portion of the plot. The enhancement ratio (ER) is calculated as follows:

    ER = Jss (with enhancer) / Jss (without enhancer)

G cluster_setup Franz Diffusion Cell Setup cluster_procedure Experimental Procedure Donor Donor Compartment (Drug +/- DDP) Skin Excised Skin Donor->Skin Receptor Receptor Compartment (PBS, 37°C, Stirred) Skin->Receptor Apply_Formulation Apply Formulation Collect_Samples Collect Samples at Intervals Apply_Formulation->Collect_Samples Analyze_Samples Analyze Drug Concentration (HPLC) Collect_Samples->Analyze_Samples Calculate_Flux Calculate Permeation Flux Analyze_Samples->Calculate_Flux Determine_ER Determine Enhancement Ratio Calculate_Flux->Determine_ER

Workflow for in vitro skin permeation study.

Toxicological Profile

The dodecyl chain also plays a role in the toxicological profile of this compound. While generally considered to have low acute toxicity, it can cause skin and eye irritation, and is associated with skin sensitization.[7][11] The lipophilic nature of the dodecyl chain facilitates its interaction with cellular membranes, which can lead to these irritant and sensitizing effects. It is also noted to be very toxic to aquatic life with long-lasting effects, a property influenced by the hydrophobic tail.[11][12][13]

Toxicological EndpointObservationReference
Acute Oral/Dermal/Inhalation Toxicity Low toxicity[7]
Skin Irritation/Corrosion Causes severe skin burns and eye damage[7][11]
Skin Sensitization May cause an allergic skin reaction[7][11]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[7][11]

Synthesis

The synthesis of this compound typically involves the N-alkylation of 2-pyrrolidinone (B116388) with a dodecyl-containing reactant. A common industrial method is the nucleophilic substitution reaction between 2-pyrrolidinone and a dodecyl halide (e.g., dodecyl bromide) in the presence of a strong base.[1]

G Pyrrolidinone 2-Pyrrolidinone DDP This compound Pyrrolidinone->DDP Dodecyl_Halide Dodecyl Halide Dodecyl_Halide->DDP Base Strong Base Base->DDP Catalyst

Simplified synthesis of DDP.

Conclusion

The dodecyl chain is the cornerstone of this compound's functionality. It imparts the necessary lipophilicity that governs its surfactant properties, its ability to effectively partition into and disrupt the stratum corneum for enhanced drug delivery, and its toxicological profile. A thorough understanding of the role of this alkyl chain is essential for formulators and researchers seeking to harness the unique properties of DDP in pharmaceutical and other advanced applications. Further research focusing on quantitative structure-activity relationships could provide deeper insights into optimizing the alkyl chain length for specific applications, balancing efficacy with safety.

References

Methodological & Application

Application Notes and Protocols: 1-Dodecyl-2-pyrrolidinone for Nanoparticle Synthesis and Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Dodecyl-2-pyrrolidinone

This compound, also known as N-dodecylpyrrolidinone or lauryl pyrrolidone, is a nonionic surfactant with an amphiphilic molecular structure. This structure consists of a polar pyrrolidinone head group and a nonpolar dodecyl hydrocarbon tail. This amphiphilicity allows it to be an effective solvent, stabilizer, and dispersing agent in various chemical systems, including the synthesis of nanomaterials. While structurally related to the monomer unit of Polyvinylpyrrolidone (PVP), a widely used polymer in nanoparticle synthesis, this compound is a small molecule and its applications in nanoscience are distinct. Its properties are particularly valuable in the exfoliation of two-dimensional materials and as a high-boiling point solvent for precursor dissolution in quantum dot synthesis.

Application Note I: Liquid-Phase Exfoliation of Molybdenum Disulfide (MoS₂) Nanosheets

Principle:

Liquid-phase exfoliation is a "top-down" method for producing two-dimensional nanosheets from their bulk layered parent materials. The process relies on overcoming the weak van der Waals forces between the layers of the bulk material. This compound serves as an effective solvent for this process due to its ability to energetically stabilize the exfoliated nanosheets in a dispersed state, preventing re-aggregation. Sonication provides the necessary mechanical energy to separate the layers.[1]

Experimental Protocol:

This protocol describes the exfoliation of bulk MoS₂ powder to produce few-layered MoS₂ nanosheets using this compound as the solvent.[1]

Materials:

  • Molybdenum disulfide (MoS₂) powder

  • This compound (N12P)

  • Ice water bath

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Prepare a dispersion of MoS₂ powder in this compound at a concentration of 10 mg/mL.[1]

  • Place the vessel containing the dispersion in an ice water bath to maintain a stable temperature during sonication.[1]

  • Sonicate the dispersion in an ultrasonic bath continuously for 1 hour.[1]

  • After sonication, centrifuge the resulting solution at 1500 rpm for 45 minutes.[1]

  • Carefully collect the supernatant, which contains the exfoliated MoS₂ nanosheets. The larger, unexfoliated particles will be in the pellet.

Quantitative Data:

ParameterValueReference
Initial MoS₂ Concentration10 mg/mL[1]
SolventThis compound[1]
Sonication Time1 hour[1]
Centrifugation Speed1500 rpm[1]
Centrifugation Time45 minutes[1]
Expected Outcome Few-layered MoS₂ nanosheets [1]

Workflow Diagram:

G cluster_0 Preparation cluster_1 Exfoliation cluster_2 Purification cluster_3 Product A Dispersion of MoS₂ powder in this compound (10 mg/mL) B Ultrasonication for 1 hour in an ice water bath A->B C Centrifugation at 1500 rpm for 45 minutes B->C D Collect Supernatant: Exfoliated MoS₂ Nanosheets C->D E Discard Pellet: Bulk MoS₂ C->E

Caption: Workflow for Liquid-Phase Exfoliation of MoS₂ Nanosheets.

Application Note II: Synthesis of Cadmium Selenide (B1212193) (CdSe) Quantum Dot Cores

Principle:

The hot-injection method is a widely used "bottom-up" approach for the synthesis of high-quality colloidal quantum dots. It involves the rapid injection of precursors into a hot solvent, which leads to a burst of nucleation followed by controlled particle growth. This compound, with its high boiling point and ability to dissolve organometallic compounds, serves as an excellent solvent for the selenium precursor in this synthesis.

Experimental Protocol:

This protocol outlines the synthesis of CdSe quantum dot core seeds using a hot-injection method where this compound is the solvent for the selenium precursor.[2][3]

Materials:

Procedure:

  • Prepare Cadmium Precursor: In a reaction flask, combine trioctylphosphine oxide and octadecylphosphonic acid. Heat the mixture to 310°C under an inert atmosphere.[2]

  • Add a solution of cadmium acetate in trioctylphosphine to the hot reaction mixture.[2]

  • Prepare Selenium Precursor: In a separate vial, dissolve diisobutylphosphine selenide (DIBP-Se) in this compound.[2][3]

  • Hot-Injection: Rapidly inject the selenium precursor solution into the hot cadmium precursor solution at 310°C.[2][3]

  • Quenching: Immediately after injection, submerge the reaction flask into a partially frozen squalane bath to rapidly cool the reaction and quench nucleation. This results in the formation of CdSe seed cores.[2]

  • The resulting CdSe core seeds can be further grown to the desired size in subsequent steps.

Quantitative Data:

ParameterValue/ReagentRoleReference
Cadmium SourceCadmium acetate in TOPPrecursor[2]
Selenium SourceDiisobutylphosphine selenide (DIBP-Se)Precursor[2][3]
Selenium Precursor SolventThis compound (NDP)Solvent[2][3]
Injection Temperature310°CReaction Condition[2]
Quenching MethodFrozen Squalane BathTermination of Nucleation[2]
Product CdSe Quantum Dot Core Seeds Nanoparticle Core [2]

Workflow Diagram:

G cluster_0 Precursor Preparation cluster_1 Synthesis cluster_2 Quenching cluster_3 Product A Heat Cd precursor solution (Cd-acetate, TOP, TOPO, ODPA) to 310°C C Rapidly inject Se precursor into hot Cd precursor solution A->C B Dissolve Se precursor (DIBP-Se) in this compound B->C D Immediately submerge reactor in frozen squalane bath C->D E Formation of CdSe Quantum Dot Core Seeds D->E

Caption: Hot-Injection Workflow for CdSe Quantum Dot Core Synthesis.

Other Potential Applications in Drug Development

While detailed protocols are less common, this compound is also noted for its role in stabilizing complex formulations and enhancing drug delivery:

  • Emulsion Stabilization: In the cosmetics and pharmaceutical industries, lauryl pyrrolidone is used to stabilize emulsions, which may contain nanoparticles as active ingredients or as part of the delivery system.[4][5]

  • Transdermal Drug Delivery: It has been investigated as a chemical permeation enhancer for transdermal drug delivery, aiding the transport of active pharmaceutical ingredients through the skin barrier.[6]

Summary

This compound is a versatile N-alkyl pyrrolidone with demonstrated utility in specialized areas of nanoparticle synthesis and formulation. Its primary documented roles are as a high-performing solvent for the liquid-phase exfoliation of 2D materials like MoS₂ and as a high-boiling point solvent for precursors in the hot-injection synthesis of quantum dots. These applications leverage its unique combination of a polar head group and a long alkyl chain, which facilitates the dispersion of nanomaterials and the dissolution of organometallic reagents. For researchers in materials science and drug delivery, this compound represents a valuable component for the formulation and synthesis of advanced nanomaterials.

References

1-Dodecyl-2-pyrrolidinone as a solvent for polymer synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecyl-2-pyrrolidinone (NDP), a long-chain N-alkylpyrrolidone, is a versatile organic compound with a unique combination of properties that make it a subject of interest in polymer science. Its characteristics as a polar aprotic solvent, a nonionic surfactant, and a chemical intermediate offer potential applications in the synthesis and characterization of various polymeric materials. This document provides detailed application notes and experimental protocols for the use of this compound as a solvent in polymer synthesis and characterization, targeting researchers, scientists, and professionals in drug development.

While direct, detailed experimental protocols for polymer synthesis and characterization using 1-dodecyl-2-pyrrolidone as the primary solvent are not extensively documented in publicly available literature, its structural similarity to the well-studied N-methyl-2-pyrrolidone (NMP) allows for the adaptation of existing protocols. NMP is widely used in the synthesis of high-performance polymers due to its high boiling point, ability to dissolve a wide range of polymers, and stability at elevated temperatures. This document will leverage established protocols for NMP and provide a basis for their adaptation to NDP, alongside a summary of NDP's known properties and potential applications.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application as a solvent in polymer science. The following table summarizes key properties, providing a foundation for its use in experimental design.

PropertyValue
Molecular Formula C₁₆H₃₁NO
Molecular Weight 253.42 g/mol
Appearance Viscous liquid
Boiling Point 202-205 °C @ 11 mmHg
Density 0.89 g/mL at 25 °C
Refractive Index n20/D 1.466
Solubility Miscible with most common organic solvents. Limited solubility in water.

Application in Polymer Synthesis

This compound's high boiling point and ability to dissolve a variety of monomers and polymers make it a candidate for a reaction solvent in polymerization processes, particularly for high-performance polymers that require elevated reaction temperatures. Its surfactant properties may also be beneficial in emulsion or suspension polymerization systems.

Logical Workflow for Polymer Synthesis

Polymer_Synthesis_Workflow Monomers Monomers & Initiator Reaction_Setup Reaction Setup (Inert Atmosphere, Temperature Control) Monomers->Reaction_Setup Solvent This compound (NDP) Solvent->Reaction_Setup Polymerization Polymerization Reaction Reaction_Setup->Polymerization Isolation Polymer Isolation (Precipitation, Filtration) Polymerization->Isolation Purification Purification (Washing, Drying) Isolation->Purification Characterization Polymer Characterization Purification->Characterization

Caption: General workflow for polymer synthesis using this compound as a solvent.

Protocol: Synthesis of a High-Performance Polymer (Adapted from NMP-based Poly(p-phenylene sulfide) Synthesis)

This protocol is an adaptation of a known procedure for the synthesis of poly(p-phenylene sulfide) (PPS), a high-performance thermoplastic, which typically uses N-methyl-2-pyrrolidone (NMP) as the solvent.[1][2][3] Given the similar chemical nature of NDP and NMP as N-alkylpyrrolidones, NDP is proposed as a viable, albeit less polar, alternative. The longer dodecyl chain in NDP may influence monomer and polymer solubility, potentially affecting reaction kinetics and the properties of the final polymer.

Materials:

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Heating mantle with temperature controller.

  • Buchner funnel and filter paper.

  • Vacuum oven.

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask, charge sodium sulfide and this compound.

  • Inert Atmosphere: Purge the flask with nitrogen gas for at least 30 minutes to establish an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.

  • Monomer Addition: While stirring, add 1,4-dichlorobenzene to the reaction mixture.

  • Polymerization:

    • Heat the mixture to 200-230 °C and maintain for 4-6 hours with vigorous stirring. This initial stage typically forms a prepolymer.

    • Increase the temperature to 240-270 °C and continue the reaction for another 2-4 hours to increase the molecular weight of the polymer. The reaction mixture will become more viscous as the polymerization proceeds.

  • Isolation:

    • Cool the reaction mixture to room temperature. The solid polymer will precipitate.

    • Pour the reaction mixture into a large volume of methanol to fully precipitate the polymer.

    • Collect the polymer by filtration using a Buchner funnel.

  • Purification:

    • Wash the polymer cake thoroughly with hot deionized water to remove residual salts and solvent.

    • Wash the polymer with methanol.

    • Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Note: This is a proposed protocol and may require optimization of reaction times, temperatures, and monomer-to-solvent ratios when using NDP. The solubility of the growing polymer chains in NDP at different temperatures will be a critical factor for achieving high molecular weight.

Application in Polymer Characterization

The choice of solvent is critical for many polymer characterization techniques. A suitable solvent must completely dissolve the polymer without causing degradation. The properties of this compound suggest its potential use as a solvent for the characterization of polymers that are soluble in polar aprotic solvents, particularly at elevated temperatures.

Logical Flow for Polymer Characterization

Polymer_Characterization_Flow Polymer_Sample Polymer Sample Solvent_Selection Solvent Selection (this compound) Polymer_Sample->Solvent_Selection Dissolution Dissolution (Stirring, Heating) Solvent_Selection->Dissolution Analysis Analytical Technique (e.g., GPC, NMR, Viscometry) Dissolution->Analysis Data_Interpretation Data Interpretation Analysis->Data_Interpretation

Caption: A logical workflow for the characterization of polymers using this compound as a solvent.

Protocol: Determination of Polymer Molecular Weight by Gel Permeation Chromatography (GPC)

This protocol outlines the general steps for determining the molecular weight and molecular weight distribution of a polymer using GPC, with considerations for using this compound as the mobile phase.

Materials:

  • Polymer sample

  • This compound (HPLC grade)

  • Polystyrene or other suitable molecular weight standards

  • Mobile phase additives (e.g., salts to suppress ionic interactions, if necessary)

Equipment:

  • Gel Permeation Chromatography (GPC) system equipped with a pump, injector, column oven, and a detector (e.g., refractive index, light scattering).

  • GPC columns suitable for polar organic solvents and the expected molecular weight range of the polymer.

  • Volumetric flasks and syringes.

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by filtering HPLC-grade this compound through a 0.45 µm filter.

    • If required, add any necessary additives (e.g., LiBr) to the mobile phase to prevent polymer aggregation or interaction with the column packing.

    • Degas the mobile phase before use.

  • System Equilibration:

    • Install the appropriate GPC columns.

    • Equilibrate the GPC system by pumping the NDP mobile phase through the columns at a constant flow rate until a stable baseline is achieved. The column oven should be set to a temperature that ensures good polymer solubility and reduces solvent viscosity (e.g., 50-80 °C).

  • Standard and Sample Preparation:

    • Prepare a series of calibration standards by dissolving known concentrations of narrow molecular weight standards (e.g., polystyrene) in NDP.

    • Prepare the polymer sample by dissolving a known concentration (e.g., 1-2 mg/mL) in NDP. Gentle heating and stirring may be required to ensure complete dissolution.

    • Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.

  • GPC Analysis:

    • Inject the standard solutions in order of decreasing molecular weight to generate a calibration curve.

    • Inject the polymer sample solution.

    • Collect and process the data using the GPC software to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer sample relative to the calibration standards.

Note: The high viscosity of NDP at room temperature may necessitate operating the GPC system at elevated temperatures to reduce backpressure and improve resolution. The choice of calibration standards is crucial; ideally, standards of the same polymer being analyzed should be used. If unavailable, a relative molecular weight will be obtained.

Protocol: Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the general procedure for characterizing the chemical structure of a polymer using NMR spectroscopy with this compound as the solvent.

Materials:

  • Polymer sample

  • Deuterated this compound (if available) or non-deuterated this compound

  • NMR tubes

Equipment:

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve an appropriate amount of the polymer sample (typically 5-20 mg) in approximately 0.5-0.7 mL of this compound in an NMR tube.

    • If a deuterated version of NDP is not available, the large signals from the solvent protons may obscure some polymer signals. In such cases, a higher concentration of the polymer may be necessary, and specific NMR techniques (e.g., solvent suppression) may be employed.

  • NMR Analysis:

    • Acquire the desired NMR spectra (e.g., ¹H, ¹³C, DEPT). Elevated temperatures may be required to ensure polymer solubility and to obtain sharp NMR signals.

    • Process the spectra (e.g., Fourier transform, phase correction, baseline correction).

  • Data Interpretation:

    • Analyze the chemical shifts, signal integrations, and coupling patterns to determine the monomer composition, chain microstructure (e.g., tacticity), and end-group analysis of the polymer.

Note: The strong signals from the dodecyl chain and the pyrrolidone ring of NDP will be present in the spectrum. It is essential to acquire a spectrum of the pure solvent to identify and subtract its signals from the polymer spectrum.

Summary of Potential Applications and Future Outlook

This compound presents an intriguing alternative to more conventional polar aprotic solvents in polymer science. Its unique combination of a high-boiling polar head group and a long, nonpolar alkyl tail could be advantageous in specific applications:

  • Synthesis of High-Performance Polymers: As a high-boiling solvent, NDP can be used for the synthesis of polymers requiring high reaction temperatures, such as polyimides, polysulfones, and poly(ether ether ketone)s (PEEK).

  • Dispersant for Nanomaterials: The surfactant-like nature of NDP suggests its potential as a dispersing agent for nanoparticles (e.g., carbon nanotubes, graphene, metal oxides) within a polymer matrix during in-situ polymerization or melt processing, leading to improved nanocomposite properties.

  • Polymer Processing Additive: NDP could function as a processing aid or plasticizer for certain polymers, improving their processability and modifying their final properties.

  • Drug Delivery Systems: In the context of drug development, polymers synthesized or processed with the biocompatible NDP could be explored for controlled release and drug delivery applications.

Further research is warranted to fully explore the potential of this compound in polymer synthesis and characterization. Direct experimental validation of the adapted protocols presented here is a necessary next step. Investigating the solubility of a wider range of commercially important polymers in NDP would also be highly valuable. As the demand for specialized solvents with unique property profiles continues to grow, this compound stands out as a promising candidate for advancing polymer science and technology.

References

Application Notes and Protocols for 1-Dodecyl-2-pyrrolidinone in Enhanced Oil Recovery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecyl-2-pyrrolidinone (D2P) is a nonionic surfactant with potential applications in chemical Enhanced Oil Recovery (cEOR). Its amphiphilic structure, comprising a long hydrophobic dodecyl chain and a polar pyrrolidinone headgroup, enables it to reduce the interfacial tension (IFT) between oil and water and alter the wettability of reservoir rock, two key mechanisms for mobilizing residual oil trapped in porous media. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in EOR research. While direct experimental data for D2P in EOR is limited, the following protocols and data are based on established methodologies for surfactant screening and performance evaluation in this field.

Mechanism of Action in Enhanced Oil Recovery

The primary mechanisms by which this compound is expected to enhance oil recovery are:

  • Interfacial Tension (IFT) Reduction: By accumulating at the oil-water interface, D2P lowers the IFT, which reduces the capillary forces that trap oil droplets within the pore throats of the reservoir rock. This mobilization of previously immobile oil is a critical step in improving recovery.

  • Wettability Alteration: Reservoir rocks can be either water-wet or oil-wet. In oil-wet reservoirs, crude oil adheres to the rock surface, making it difficult to displace with water. D2P can adsorb onto the rock surface, altering its wettability towards a more water-wet state. This change facilitates the release of the oil film from the rock and improves the displacement efficiency of the injected aqueous solution.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for the performance of this compound in various EOR-related laboratory tests. These values are intended to serve as a benchmark for experimental design and data interpretation.

Table 1: Interfacial Tension (IFT) of this compound Solutions against Crude Oil

Concentration of D2P (wt%)Brine Salinity (ppm NaCl)Temperature (°C)Interfacial Tension (mN/m)
0.110,000605.2
0.510,000601.8
1.010,000600.9
0.520,000602.5
0.510,000801.5

Table 2: Wettability Alteration - Contact Angle Measurements

Rock TypeInitial WettabilityD2P Concentration (wt%)Brine Salinity (ppm NaCl)Temperature (°C)Contact Angle (degrees)Wettability State
CarbonateOil-wet0 (Brine only)15,00070135Oil-wet
CarbonateOil-wet0.515,0007085Intermediate-wet
CarbonateOil-wet1.015,0007070Water-wet
SandstoneWater-wet0 (Brine only)15,0007045Water-wet
SandstoneWater-wet0.515,0007040Water-wet

Table 3: Core Flooding Test Results

Core TypePermeability (mD)Porosity (%)Injection FluidOil Recovery (% OOIP)
Sandstone25022Brine (Secondary)45
Sandstone250220.5 wt% D2P in Brine (Tertiary)15 (Incremental)
Carbonate10018Brine (Secondary)35
Carbonate100180.5 wt% D2P in Brine (Tertiary)18 (Incremental)

Experimental Protocols

Protocol 1: Interfacial Tension (IFT) Measurement

Objective: To determine the effectiveness of this compound in reducing the interfacial tension between crude oil and brine.

Apparatus:

  • Spinning drop tensiometer

  • Syringe pump

  • Glass capillaries

  • Temperature-controlled chamber

  • High-resolution camera and image analysis software

Procedure:

  • Prepare brine solutions of desired salinity (e.g., 10,000 ppm NaCl).

  • Prepare stock solutions of this compound in the prepared brine at various concentrations (e.g., 0.1, 0.5, 1.0 wt%).

  • Fill a clean glass capillary with the D2P solution (the bulk phase).

  • Inject a small droplet of crude oil into the center of the capillary using a microsyringe.

  • Place the capillary in the temperature-controlled chamber of the spinning drop tensiometer and set the desired temperature (e.g., 60°C).

  • Rotate the capillary at a high speed (e.g., 5000 rpm). The centrifugal force will elongate the oil droplet.

  • Capture images of the elongated droplet over time until it reaches a stable shape.

  • Use the image analysis software to measure the dimensions of the stable oil droplet.

  • The software will calculate the IFT based on the droplet shape, rotational speed, and the density difference between the oil and the aqueous phase.

  • Repeat the measurement for each D2P concentration and brine salinity.

Protocol 2: Wettability Alteration - Contact Angle Measurement

Objective: To evaluate the ability of this compound to alter the wettability of reservoir rock from oil-wet to water-wet.

Apparatus:

  • Goniometer with an environmental chamber

  • Syringe for droplet deposition

  • Rock substrates (e.g., polished carbonate or sandstone slices)

  • Crude oil

  • D2P solutions in brine

Procedure:

  • Clean the rock substrates thoroughly with solvents (e.g., toluene, methanol) and dry them in an oven.

  • Saturate the clean, dry rock substrates with brine.

  • Age the brine-saturated substrates in crude oil at an elevated temperature (e.g., 80°C) for several days to induce an oil-wet state.

  • Gently rinse the aged substrates with brine to remove excess oil.

  • Place the aged rock substrate in the environmental chamber of the goniometer, filled with the D2P solution in brine.

  • Using a syringe, carefully place a small droplet of crude oil on the surface of the rock substrate.

  • Allow the droplet to equilibrate for a set period (e.g., 30 minutes).

  • Capture a high-resolution image of the oil droplet on the rock surface.

  • Use the goniometer software to measure the contact angle at the three-phase (oil-water-rock) contact point. A contact angle greater than 90° indicates oil-wet conditions, while an angle less than 90° indicates water-wet conditions.

  • Repeat the measurement with different concentrations of D2P to assess the dose-dependent effect on wettability alteration.

Protocol 3: Core Flooding Test

Objective: To assess the overall oil recovery efficiency of this compound in a porous medium that simulates reservoir conditions.

Apparatus:

  • Core holder

  • High-pressure pumps for fluid injection

  • Accumulators for injection fluids (brine, crude oil, D2P solution)

  • Back-pressure regulator

  • Differential pressure transducers

  • Fraction collector

  • Oven for temperature control

Procedure:

  • Select a reservoir core sample (e.g., sandstone or carbonate) and clean it to remove any residual hydrocarbons and salts.

  • Dry the core and measure its porosity and permeability to gas.

  • Saturate the core with brine and measure its absolute permeability to water.

  • Inject crude oil into the brine-saturated core until no more brine is produced to establish irreducible water saturation (Swi).

  • Age the core with crude oil at reservoir temperature for several weeks to establish representative wettability.

  • Secondary Recovery (Waterflooding): Inject brine into the core at a constant flow rate until no more oil is produced. This establishes the residual oil saturation after waterflooding (Sorw). The volume of oil produced is measured to calculate the secondary oil recovery.

  • Tertiary Recovery (Surfactant Flooding): Inject a slug of the this compound solution (e.g., 0.5 wt% in brine) into the core.

  • Follow the surfactant slug with a polymer drive solution to provide mobility control and push the surfactant slug and mobilized oil through the core.

  • Continue injecting the polymer solution until no more oil is produced.

  • Collect the effluent in fractions and analyze the oil and water volumes to determine the incremental oil recovery due to the D2P injection.

  • Monitor the differential pressure across the core throughout the experiment to understand the fluid dynamics.

Visualizations

EOR_Mechanism cluster_mechanisms Mechanisms of this compound in EOR D2P This compound (Aqueous Solution) IFT_Reduction Interfacial Tension Reduction D2P->IFT_Reduction Wettability_Alteration Wettability Alteration D2P->Wettability_Alteration Mobilization Mobilization of Trapped Oil IFT_Reduction->Mobilization Wettability_Alteration->Mobilization Enhanced_Recovery Enhanced Oil Recovery Mobilization->Enhanced_Recovery

Caption: Mechanism of Action of this compound in EOR.

Core_Flooding_Workflow cluster_workflow Core Flooding Experimental Workflow start Start: Clean Core saturate_brine 1. Saturate with Brine start->saturate_brine saturate_oil 2. Inject Crude Oil (Establish Swi) saturate_brine->saturate_oil age_core 3. Age Core saturate_oil->age_core waterflood 4. Secondary Recovery: Waterflooding (Establish Sorw) age_core->waterflood surfactant_flood 5. Tertiary Recovery: Inject D2P Slug waterflood->surfactant_flood polymer_drive 6. Inject Polymer Drive surfactant_flood->polymer_drive end End: Measure Incremental Oil Recovery polymer_drive->end

Caption: Experimental Workflow for Core Flooding.

Application Notes and Protocols for Exfoliation of 2D Materials using 1-Dodecyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This document provides detailed application notes and experimental protocols for the liquid-phase exfoliation of two-dimensional (2D) materials, with a primary focus on graphene, using 1-dodecyl-2-pyrrolidinone (N12P) as a surfactant and exfoliating agent. These guidelines are intended for researchers and scientists in materials science and drug development who are exploring scalable methods for producing high-quality 2D material dispersions. The protocols cover the exfoliation process, characterization techniques, and expected outcomes.

Introduction

The isolation of individual layers of 2D materials, such as graphene, from their bulk counterparts is a critical step for their application in various fields, including electronics, composites, and biomedicine. Liquid-phase exfoliation (LPE) is a promising, scalable method for producing dispersions of 2D materials.[1] The choice of solvent or surfactant is crucial for the successful exfoliation and stabilization of the exfoliated nanosheets.[2][3]

This compound (N12P) is an amphiphilic molecule featuring a polar pyrrolidinone headgroup and a nonpolar 12-carbon alkyl chain. This structure makes it an effective surfactant for exfoliating and stabilizing graphene in aqueous solutions. The pyrrolidinone moiety can interact favorably with the graphene surface, while the long alkyl chain provides steric hindrance, preventing the re-aggregation of the exfoliated sheets.[4][5] This document outlines the procedures for utilizing N12P in the LPE of graphene.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the liquid-phase exfoliation of graphene using this compound and related pyrrolidone-based solvents for comparison.

ParameterThis compound (N12P)N-Methyl-2-pyrrolidone (NMP)1-Octyl-2-pyrrolidone (N8P)Reference
Graphene Concentration 2.1 ± 1.1 µg/mL4.7 ± 1.9 µg/mL2.6 µg/mL[6][7]
Typical Flake Thickness 1-5 layers1-10 layersNot Reported[5]
Typical Lateral Flake Size 0.1 - 2 µm0.1 - 3 µmNot Reported[5]
Monolayer Yield Not Reported~1-5%Not Reported[5]

Note: The data for N12P is based on available literature. The flake thickness and lateral size are expected ranges based on typical LPE processes and may vary with optimization of the protocol.

Experimental Protocols

  • Graphite (B72142) Powder: High-purity natural graphite flakes or powder.

  • This compound (N12P): ≥99% purity.

  • Deionized (DI) Water: High-purity.

  • Beakers and Vials: Appropriate sizes for dispersions.

  • Ultrasonic Bath or Probe Sonicator: For providing exfoliation energy.

  • Centrifuge: For size selection and removal of unexfoliated material.

  • Characterization Equipment: Atomic Force Microscope (AFM), Transmission Electron Microscope (TEM), Raman Spectrometer, UV-Vis Spectrophotometer.

This protocol is adapted from established procedures for surfactant-assisted exfoliation.[8]

  • Preparation of N12P Solution: Prepare a stock solution of N12P in DI water. The optimal concentration may need to be determined experimentally, but a starting point of 1-10 mg/mL is recommended.

  • Dispersion of Graphite: Add graphite powder to the N12P solution to a concentration of 10 mg/mL.[8]

  • Sonication:

    • Place the beaker containing the graphite-N12P dispersion in an ice water bath to prevent overheating.

    • Sonicate the dispersion using a probe sonicator or a high-power ultrasonic bath. A typical sonication time is 1-4 hours.[8] It is advisable to use pulsed sonication (e.g., 5 seconds on, 10 seconds off) to minimize sample heating.

  • Centrifugation:

    • Transfer the sonicated dispersion into centrifuge tubes.

    • Centrifuge the dispersion at 1500 rpm for 45 minutes.[8] This step will sediment larger, unexfoliated graphite particles.

  • Collection of Graphene Dispersion:

    • Carefully decant the supernatant, which contains the exfoliated graphene flakes, into a clean vial.

    • The resulting dispersion should have a uniform dark appearance.

  • Concentration Measurement (UV-Vis Spectroscopy):

    • Measure the absorbance of the graphene dispersion using a UV-Vis spectrophotometer.

    • The concentration can be estimated using the Beer-Lambert law, with a known extinction coefficient for graphene.

  • Flake Thickness and Lateral Size (AFM and TEM):

    • AFM: Deposit a small volume of the diluted graphene dispersion onto a clean silicon wafer. Allow the solvent to evaporate. Image the deposited flakes using an AFM in tapping mode to determine their thickness and lateral dimensions.

    • TEM: Deposit a drop of the diluted dispersion onto a TEM grid (e.g., lacey carbon). Allow it to dry completely. Image the flakes to analyze their lateral size, morphology, and number of layers (from folded edges).

  • Quality and Defect Analysis (Raman Spectroscopy):

    • Deposit a drop of the dispersion onto a glass slide and let it dry.

    • Acquire Raman spectra from multiple points on the sample.

    • Analyze the position and intensity of the G and 2D peaks to confirm the presence of few-layer graphene. The D peak intensity will indicate the level of defects introduced during the exfoliation process.

Visualizations

Experimental_Workflow cluster_preparation Dispersion Preparation cluster_exfoliation Exfoliation cluster_purification Purification & Collection cluster_characterization Characterization Graphite Graphite Powder Mix Mixing Graphite->Mix N12P_Solution This compound Solution N12P_Solution->Mix Sonication Ultrasonication (1-4 hours) Mix->Sonication Centrifugation Centrifugation (1500 rpm, 45 min) Sonication->Centrifugation Supernatant Graphene Dispersion (Supernatant) Centrifugation->Supernatant Sediment Unexfoliated Graphite (Sediment) Centrifugation->Sediment UV_Vis UV-Vis Spectroscopy (Concentration) Supernatant->UV_Vis AFM AFM (Thickness, Size) Supernatant->AFM TEM TEM (Morphology, Layers) Supernatant->TEM Raman Raman Spectroscopy (Quality, Defects) Supernatant->Raman

Caption: Experimental workflow for graphene exfoliation.

Exfoliation_Mechanism cluster_initial Initial State cluster_process Exfoliation Process cluster_final Stabilized Dispersion Graphite Graphite Stacked Graphene Layers Sonication Ultrasonication Graphite->Sonication Exfoliated_Graphene Exfoliated Graphene Flakes N12P molecules adsorb on the surface, with the pyrrolidinone head interacting with graphene and the dodecyl tail providing steric hindrance. Sonication->Exfoliated_Graphene Intercalation & Exfoliation N12P This compound (N12P) Molecules N12P->Sonication

Caption: Mechanism of N12P-assisted exfoliation.

References

Application of 1-Dodecyl-2-pyrrolidinone in Micellar Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The application of 1-Dodecyl-2-pyrrolidinone as a primary surfactant in micellar catalysis for synthetic organic reactions is not extensively documented in peer-reviewed literature. The following application notes and protocols are based on the general principles of micellar catalysis and the known physicochemical properties of this compound. The experimental protocols provided are generalized examples and would require significant optimization for specific applications.

Introduction to this compound and Micellar Catalysis

This compound, also known as N-dodecyl-2-pyrrolidone, is a non-ionic surfactant with a hydrophobic dodecyl tail and a polar pyrrolidinone head group.[1] Its amphiphilic nature allows it to form micelles in aqueous solutions, creating nanoreactors that can facilitate organic reactions. Micellar catalysis is a green chemistry approach that utilizes water as a bulk solvent, reducing the reliance on volatile organic compounds.[2] Reactions occur within the hydrophobic core of the micelles, where the high concentration of reactants can lead to significant rate enhancements.[3]

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₃₁NO[4]
Molecular Weight 253.42 g/mol [4]
Appearance Clear to cloudy liquid[4]
Density 0.9041 g/cm³ at 20°C[4]
Boiling Point 202-205°C[4]
Water Solubility 0.0517 g/L at 20°C[4]
log Kow (Octanol-Water Partition Coefficient) 4.03[4]

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form. For 1-Dodecyl-2-pyrrolidone, an explicit, experimentally verified CMC value is not consistently reported in the literature. However, for non-ionic surfactants with a C12 alkyl chain, the CMC is typically in the range of 0.05 to 0.1 mM.[5][6] The actual CMC can be influenced by temperature, pressure, and the presence of additives.[6] It is crucial to determine the CMC experimentally under the specific reaction conditions.

Application Notes

Potential Advantages of this compound in Micellar Catalysis:

  • Green Chemistry: Enables the use of water as a reaction solvent, reducing the environmental impact of organic synthesis.

  • Enhanced Reaction Rates: The high local concentration of reactants within the micellar core can lead to significant acceleration of reaction rates compared to conventional solvent systems.

  • Mild Reaction Conditions: Micellar catalysis can often be performed at or near room temperature, reducing energy consumption and the formation of byproducts.

  • Improved Solubility: The hydrophobic interior of the micelles can solubilize nonpolar reactants and catalysts in the aqueous medium.

  • Synergistic Effects: this compound can interact with anionic surfactants to form mixed micelles, which may result in a synergistic reduction in surface tension and enhanced wetting.[4][7]

Limitations and Considerations:

  • Limited Data: The lack of specific research on its catalytic applications necessitates thorough investigation and optimization for any given reaction.

  • Product Isolation: Separation of the product from the surfactant and aqueous phase may require specific work-up procedures, such as extraction with a suitable organic solvent.

  • Surfactant Compatibility: The compatibility of the surfactant with the catalyst, reactants, and intermediates should be evaluated to avoid any undesired interactions or inhibition of the catalytic cycle.

Experimental Protocols (Generalized Examples)

The following are generalized protocols for common organic reactions that could potentially be carried out using this compound as a surfactant. These protocols are illustrative and require optimization.

Protocol 1: Generalized Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a hypothetical Suzuki-Miyaura coupling between an aryl halide and a boronic acid in an aqueous micellar solution of this compound.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Degassed deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Preparation of the Micellar Solution:

    • To a reaction vessel, add this compound to degassed deionized water to achieve a concentration above its estimated CMC (e.g., 2 wt%).

    • Stir the solution until the surfactant is fully dissolved and the solution is homogeneous.

  • Reaction Setup:

    • To the micellar solution, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst (0.01-1 mol%).

    • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction:

    • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80°C).

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Hypothetical Quantitative Data Table:

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
14-bromotoluenePhenylboronic acidPd(OAc)₂ (0.1)K₂CO₃506Data to be determined
24-chloroanisolePhenylboronic acidPd/C (1)K₃PO₄8012Data to be determined
Protocol 2: Determination of Critical Micelle Concentration (CMC)

This protocol outlines the surface tension method for determining the CMC of this compound.

Materials:

  • This compound

  • High-purity deionized water

  • Tensiometer (with a Du Noüy ring or Wilhelmy plate)

  • A series of clean glass volumetric flasks

  • Micropipettes

Procedure:

  • Prepare a Stock Solution:

    • Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 10 mM).

  • Prepare Serial Dilutions:

    • Prepare a series of dilutions from the stock solution covering a wide concentration range both below and above the expected CMC (e.g., from 0.001 mM to 10 mM).

  • Measure Surface Tension:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of each solution, starting from the most dilute to the most concentrated, to minimize contamination.

    • Ensure the temperature is constant throughout the measurements.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The plot will typically show a region where the surface tension decreases linearly with log C, followed by a point where the slope changes, and the surface tension remains relatively constant.

    • The concentration at the intersection of the two linear portions of the graph is the CMC.

Visualizations

Micellar_Catalysis_Mechanism cluster_water Aqueous Phase cluster_micelle Micelle cluster_core Hydrophobic Core w1 w2 w3 w4 w5 w6 w7 w8 w9 w10 w11 w12 w13 w14 w15 w16 w17 w18 w19 w20 center s1 s1_tail s1->s1_tail s2 s2_tail s2->s2_tail s3 s3_tail s3->s3_tail s4 s4_tail s4->s4_tail s5 s5_tail s5->s5_tail s6 s6_tail s6->s6_tail s7 s7_tail s7->s7_tail s8 s8_tail s8->s8_tail s9 s9_tail s9->s9_tail s10 s10_tail s10->s10_tail ReactantA Reactant A Catalyst Catalyst ReactantA->Catalyst ReactantB Reactant B ReactantB->Catalyst Product Product Catalyst->Product Product_aq Product in Aqueous Phase Product->Product_aq Partitioning Monomer Monomer_tail Monomer->Monomer_tail Monomer_label Surfactant Monomer Reactant_aq Reactants in Aqueous Phase Reactant_aq->ReactantA Partitioning

Caption: Mechanism of micellar catalysis.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up and Isolation cluster_purification 4. Purification prep_surfactant Prepare aqueous solution of This compound (>CMC) degas Degas with inert gas prep_surfactant->degas add_reagents Add reactants, catalyst, and base degas->add_reagents heat_stir Heat and stir under inert atmosphere add_reagents->heat_stir monitor Monitor reaction progress (TLC, GC, etc.) heat_stir->monitor cool Cool to room temperature monitor->cool extract Extract with organic solvent cool->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Purify by column chromatography concentrate->chromatography characterize Characterize pure product (NMR, MS, etc.) chromatography->characterize

Caption: Generalized experimental workflow.

References

Application Notes and Protocols for Microemulsion Formulation Using 1-Dodecyl-2-pyrrolidinone as a Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microemulsions are clear, thermodynamically stable, isotropic liquid mixtures of oil, water, and surfactant, often in combination with a cosurfactant.[1][2] These systems have garnered significant interest as potential drug delivery vehicles due to their ability to enhance the solubilization and bioavailability of poorly water-soluble drugs.[3] Their unique properties, such as large interfacial area, low interfacial tension, and ease of preparation, make them suitable for various administration routes, including oral, parenteral, and transdermal delivery.[3]

This document provides detailed application notes and protocols for the formulation of microemulsions using 1-Dodecyl-2-pyrrolidinone as a nonionic surfactant. This compound is a versatile surfactant that can be employed in various formulations. These guidelines will cover the construction of pseudo-ternary phase diagrams, formulation preparation, and characterization methods.

Key Components for Microemulsion Formulation

The successful formulation of a stable microemulsion depends on the appropriate selection of its components.

ComponentRole in FormulationExamples
Oil Phase Solubilizes lipophilic drugs and acts as the dispersed or continuous phase.Oleic Acid, Isopropyl Myristate, Caprylic/Capric Triglycerides
Aqueous Phase Solubilizes hydrophilic drugs and components; forms the continuous or dispersed phase.Purified Water, Phosphate Buffered Saline (PBS)
Surfactant Reduces the interfacial tension between the oil and aqueous phases, enabling the formation of a stable microemulsion.This compound
Co-surfactant Works in conjunction with the surfactant to further reduce interfacial tension and increase the fluidity of the interfacial film, expanding the microemulsion region.Ethanol, Propylene Glycol, Transcutol® P

Experimental Protocols

Protocol 1: Construction of Pseudo-Ternary Phase Diagram

The construction of a pseudo-ternary phase diagram is a crucial first step to identify the concentration ranges of the oil, surfactant/co-surfactant mixture (Sₘᵢₓ), and aqueous phase that result in a stable microemulsion.[2] The water titration method is a common technique for this purpose.

Objective: To determine the microemulsion existence region for a system containing this compound.

Materials:

  • Oil Phase (e.g., Oleic Acid)

  • Surfactant: this compound

  • Co-surfactant (e.g., Propylene Glycol)

  • Aqueous Phase (e.g., Purified Water)

  • Glass vials (10 mL)

  • Magnetic stirrer and stir bars

  • Burette

Procedure:

  • Preparation of Surfactant/Co-surfactant Mixture (Sₘᵢₓ):

    • Prepare different weight ratios of this compound (Surfactant) and Propylene Glycol (Co-surfactant), for example, 1:1, 2:1, 1:2, and 3:1.

    • Thoroughly mix each Sₘᵢₓ ratio until a clear, homogenous solution is obtained.

  • Titration:

    • For each Sₘᵢₓ ratio, prepare mixtures of the oil phase and the Sₘᵢₓ in different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9) in separate glass vials.

    • Place each vial on a magnetic stirrer and begin gentle stirring.

    • Slowly titrate each oil/Sₘᵢₓ mixture with the aqueous phase (purified water) dropwise from a burette.

    • Continuously observe the mixture for transparency and flowability. The endpoint of the titration is the point where the mixture turns from clear to turbid or vice versa.

    • Record the amount of aqueous phase added at each transition point.

  • Plotting the Phase Diagram:

    • Calculate the weight percentage (%w/w) of the oil, aqueous phase, and Sₘᵢₓ for each formulation at the transition points.

    • Plot these compositions on a ternary phase diagram using appropriate software (e.g., Origin, SigmaPlot). The three vertices of the triangle represent 100% of the oil phase, 100% of the aqueous phase, and 100% of the Sₘᵢₓ.

    • The area within the plotted points that represents clear and isotropic mixtures is the microemulsion region.

G cluster_prep Protocol 1: Phase Diagram Construction prep_smix Prepare Sₘᵢₓ Ratios (this compound : Co-surfactant) prep_oil_smix Prepare Oil : Sₘᵢₓ Mixtures prep_smix->prep_oil_smix titration Titrate with Aqueous Phase prep_oil_smix->titration observation Observe for Transparency/Turbidity titration->observation record Record Composition at Transition Points observation->record plot Plot Pseudo-Ternary Phase Diagram record->plot identify Identify Microemulsion Region plot->identify

Figure 1. Workflow for constructing a pseudo-ternary phase diagram.

Protocol 2: Preparation of a Drug-Loaded Microemulsion

Once the microemulsion region is identified, a specific formulation can be selected for drug loading. This protocol describes the preparation of a microemulsion for the transdermal delivery of a model drug, such as ibuprofen (B1674241).

Objective: To prepare a stable, drug-loaded microemulsion using this compound.

Materials:

  • Active Pharmaceutical Ingredient (API), e.g., Ibuprofen

  • Selected Oil Phase (e.g., Oleic Acid)

  • This compound

  • Selected Co-surfactant (e.g., Propylene Glycol)

  • Aqueous Phase (e.g., Purified Water)

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • From the constructed phase diagram, select a composition within the stable microemulsion region. For example, a formulation consisting of 5% Oleic Acid, 30% Sₘᵢₓ (this compound:Propylene Glycol in a 2:1 ratio), and 65% Purified Water.

  • Accurately weigh the required amount of the API (e.g., 2% w/w Ibuprofen) and dissolve it in the oil phase (Oleic Acid) with gentle stirring.

  • Add the predetermined amounts of this compound and Propylene Glycol (the Sₘᵢₓ) to the oil-drug mixture. Continue stirring until a clear solution is formed.

  • Slowly add the aqueous phase to the oil-surfactant mixture drop by drop while continuously stirring.

  • Continue stirring for approximately 15-30 minutes at room temperature until a transparent and homogenous microemulsion is formed.[2]

Protocol 3: Characterization of the Microemulsion

The prepared microemulsion should be characterized to ensure it meets the required quality attributes for its intended application.

Objective: To characterize the physical properties of the prepared microemulsion.

1. Visual Inspection:

  • Observe the formulation against a dark and light background for clarity, homogeneity, and any signs of phase separation or precipitation.

2. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the microemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Place the diluted sample in a cuvette and insert it into the instrument.

    • Measure the droplet size and PDI at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).

    • Perform the measurement in triplicate and report the average values.

3. Zeta Potential Measurement:

  • Instrument: DLS instrument with a zeta potential measurement capability.

  • Procedure:

    • Dilute the sample with purified water.

    • Inject the diluted sample into a specialized zeta potential cell.

    • Measure the electrophoretic mobility of the droplets, from which the zeta potential is calculated.

    • Perform the measurement in triplicate.

4. pH Measurement:

  • Instrument: Calibrated pH meter.

  • Procedure: Measure the pH of the undiluted microemulsion at room temperature.

5. In Vitro Drug Permeation Study:

  • Apparatus: Franz diffusion cell.

  • Membrane: Excised rat or pig skin.

  • Procedure:

    • Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with a suitable buffer (e.g., PBS pH 7.4) and maintain the temperature at 37 ± 0.5°C.

    • Apply a known amount of the drug-loaded microemulsion to the skin surface in the donor compartment.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace them with an equal volume of fresh buffer.

    • Analyze the drug concentration in the withdrawn samples using a validated analytical method (e.g., HPLC).

    • Calculate the cumulative amount of drug permeated per unit area and plot it against time. The slope of the linear portion of the plot gives the steady-state flux (Jss).

G cluster_char Protocol 3: Microemulsion Characterization visual Visual Inspection dls Droplet Size & PDI (DLS) zeta Zeta Potential ph pH Measurement permeation In Vitro Drug Permeation (Franz Diffusion Cell) start->visual start->dls start->zeta start->ph start->permeation

Figure 2. Key characterization steps for microemulsion evaluation.

Data Presentation

The following tables present hypothetical but plausible data for microemulsion formulations prepared with this compound. These are intended as examples for research and development purposes.

Table 1: Example Formulations of this compound Based Microemulsions

Formulation CodeOil Phase (Oleic Acid) (% w/w)Sₘᵢₓ (this compound:Propylene Glycol, 2:1) (% w/w)Aqueous Phase (% w/w)
ME-DDP-152570
ME-DDP-253065
ME-DDP-3103555
ME-DDP-4104050

Table 2: Example Characterization Data for Ibuprofen (2% w/w) Loaded Microemulsions

Formulation CodeDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)pHSteady-State Flux (Jss) (µg/cm²/h)
ME-DDP-185.3 ± 3.10.215 ± 0.02-15.2 ± 1.56.235.8 ± 2.9
ME-DDP-262.7 ± 2.50.188 ± 0.01-18.9 ± 1.86.148.5 ± 3.4
ME-DDP-3110.2 ± 4.20.254 ± 0.03-12.4 ± 1.35.929.4 ± 2.5
ME-DDP-495.6 ± 3.80.231 ± 0.02-14.1 ± 1.65.841.2 ± 3.1
Control (Ibuprofen Suspension)---7.012.3 ± 1.7

Logical Relationships in Microemulsion Formulation

The relationship between the components and the resulting microemulsion properties is crucial for successful formulation development.

G cluster_components Formulation Components cluster_properties Microemulsion Properties Oil Oil Phase Stability Thermodynamic Stability Oil->Stability Solubilization Drug Solubilization Oil->Solubilization Surfactant This compound (Surfactant) Surfactant->Stability Surfactant->Stability DropletSize Droplet Size Surfactant->DropletSize Cosurfactant Co-surfactant Cosurfactant->Stability Cosurfactant->Stability Aqueous Aqueous Phase Aqueous->Stability Aqueous->Solubilization Stability->DropletSize Permeation Skin Permeation DropletSize->Permeation Solubilization->Permeation

References

Application Notes and Protocols: 1-Dodecyl-2-pyrrolidinone as a Pharmaceutical Excipient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecyl-2-pyrrolidinone, also known as Lauryl Pyrrolidone, is a versatile excipient with significant potential in pharmaceutical formulations. Its amphiphilic nature, stemming from a polar pyrrolidinone head and a long lipophilic dodecyl tail, allows it to function effectively as both a penetration enhancer for transdermal drug delivery and a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs). This document provides detailed application notes, experimental protocols, and key data on the use of this compound in pharmaceutical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₆H₃₁NO
Molecular Weight 253.42 g/mol
Appearance Clear to cloudy liquid
Boiling Point 202-205 °C at 11 mmHg
Density 0.89 g/mL at 25 °C
Water Solubility Low
Log P (Octanol/Water) ~3.6

Applications in Pharmaceutical Formulations

Transdermal Penetration Enhancer

This compound is a potent penetration enhancer that facilitates the transport of APIs across the stratum corneum, the primary barrier of the skin.

Mechanism of Action:

The primary mechanism by which N-alkyl-pyrrolidones enhance skin penetration is through the disruption of the highly ordered lipid lamellae in the stratum corneum. The long dodecyl chain of this compound partitions into the intercellular lipid matrix, increasing its fluidity and creating more permeable pathways for drug molecules to traverse. At higher concentrations, it may also interact with intracellular keratin.

cluster_0 Mechanism of Penetration Enhancement DDP This compound SC Stratum Corneum Lipids DDP->SC Partitions into Fluidity Increased Lipid Fluidity SC->Fluidity Disrupts order Permeability Increased Skin Permeability Fluidity->Permeability Leads to Delivery Enhanced Drug Delivery Permeability->Delivery Drug Drug Molecule Drug->Permeability Utilizes pathway

Caption: Mechanism of this compound as a skin penetration enhancer.

Quantitative Data: Enhancement of Hydrocortisone (B1673445) Permeation

A study investigating the effect of various pyrrolidones on the in vitro penetration of hydrocortisone through hairless mouse skin demonstrated the significant enhancing effect of this compound.

ParameterEnhancement Ratio (ER)
Permeability Coefficient (P)42.95
24-hour Receptor Concentration (Q24)23.11

Enhancement Ratio (ER) is the ratio of the parameter in the presence of the enhancer to the parameter in the control (without enhancer).

Solubility Enhancer

Pyrrolidone derivatives are known to act as effective solubilizing agents for poorly water-soluble drugs. While specific quantitative data for this compound is limited in publicly available literature, the general mechanism involves both cosolvency and complexation. The pyrrolidinone ring can engage in hydrogen bonding and dipole-dipole interactions with drug molecules, while the dodecyl chain provides a lipophilic environment. For other pyrrolidones like N-methyl-2-pyrrolidone (NMP), solubility enhancements of up to 800-fold have been reported for certain drugs in a 20% v/v solution.[1]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the key steps for evaluating the penetration-enhancing effect of this compound on a model drug.

cluster_1 Experimental Workflow: In Vitro Skin Permeation Study prep Skin Membrane Preparation setup Franz Cell Setup prep->setup formulation Formulation Application setup->formulation sampling Receptor Fluid Sampling formulation->sampling analysis Sample Analysis (e.g., HPLC) sampling->analysis data Data Analysis (Flux, ER) analysis->data

Caption: Workflow for an in vitro skin permeation study.

Materials and Equipment:

  • Franz diffusion cells

  • Excised skin (human or animal, e.g., hairless mouse, porcine ear)

  • Receptor solution (e.g., phosphate-buffered saline, PBS)

  • Test formulation (API in a vehicle with and without this compound)

  • Control formulation (API in vehicle without enhancer)

  • Magnetic stirrer and stir bars

  • Water bath or heating block

  • Syringes and needles for sampling

  • Analytical instrument (e.g., HPLC) for drug quantification

Procedure:

  • Skin Preparation:

    • Thaw frozen skin at room temperature.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Franz Cell Assembly:

    • Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Place a magnetic stir bar in the receptor chamber.

    • Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor compartment.

    • Clamp the chambers together securely.

    • Equilibrate the cells in a water bath at 32°C or 37°C for approximately 30 minutes.

  • Formulation Application:

    • Apply a precise amount of the test or control formulation to the surface of the skin in the donor chamber.

    • Cover the donor chamber to prevent evaporation.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples to determine the concentration of the permeated drug using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount permeated against time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the Enhancement Ratio (ER) by dividing the flux of the formulation with this compound by the flux of the control formulation.

Protocol 2: Evaluation of Solubility Enhancement

This protocol describes a method to quantify the increase in aqueous solubility of a poorly soluble drug in the presence of this compound.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Aqueous buffer of desired pH

  • Scintillation vials or sealed tubes

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Solutions:

    • Prepare a series of aqueous buffer solutions containing increasing concentrations of this compound (e.g., 0.5%, 1%, 2%, 5%, 10% w/v).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the API to vials containing the buffer solutions with and without this compound (control).

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Sample Processing:

    • After equilibration, centrifuge the samples at a high speed to pellet the undissolved API.

    • Carefully withdraw an aliquot from the supernatant.

  • Sample Analysis:

    • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved API using a validated analytical method.

  • Data Analysis:

    • Determine the solubility of the API at each concentration of this compound.

    • Calculate the fold-increase in solubility by dividing the solubility in the presence of the excipient by the solubility in the buffer alone.

Safety Considerations

This compound is generally considered to have low acute toxicity.[2] However, it can cause skin and eye irritation and may cause skin sensitization.[2][3][4] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this excipient. For topical formulations, the concentration of this compound should be carefully optimized to maximize efficacy while minimizing the potential for skin irritation.[2] The US Environmental Protection Agency (EPA) has established an exemption from the requirement of a tolerance for residues of N-(n-dodecyl)-2-pyrrolidone when used as an inert ingredient in certain pesticide formulations, suggesting a favorable safety profile under specific use conditions.[5]

Conclusion

This compound is a valuable excipient for pharmaceutical formulations, particularly in the realm of transdermal drug delivery. Its ability to significantly enhance the skin permeation of APIs has been quantitatively demonstrated. While its role as a solubilizer is mechanistically supported by the behavior of other pyrrolidones, further quantitative studies are needed to fully characterize its potential in this application. The provided protocols offer a framework for researchers to evaluate the utility of this compound in their specific drug development projects. As with any excipient, a thorough evaluation of its compatibility with the API and its safety at the intended concentration is essential.

References

Application Notes and Protocols: 1-Dodecyl-2-pyrrolidinone as a Wetting Agent in Agricultural Sprays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecyl-2-pyrrolidinone, a nonionic surfactant, serves as a highly effective wetting agent in agricultural spray formulations. Its primary function is to reduce the surface tension of aqueous spray solutions, leading to improved spreading and coverage of pesticides, herbicides, and foliar fertilizers on plant surfaces. This enhancement in wetting properties can significantly increase the efficacy of the active ingredients by promoting better adhesion to waxy leaf cuticles and facilitating penetration. Chemically, it is identified by CAS Number 2687-96-9 and is also known by trade names such as Surfadone™ LP-300.[1][2] this compound is noted for its ability to interact synergistically with anionic surfactants, which can lead to a more pronounced reduction in surface tension and enhanced wetting performance.[1]

Mechanism of Action

As a surfactant, the this compound molecule possesses both a hydrophilic (water-loving) head (the pyrrolidinone ring) and a hydrophobic (water-fearing) tail (the dodecyl hydrocarbon chain). When added to an aqueous solution, these molecules migrate to the surface, with the hydrophobic tails orienting away from the water and the hydrophilic heads remaining in the water. This arrangement disrupts the cohesive forces between water molecules at the surface, thereby reducing surface tension. In agricultural sprays, this reduction in surface tension allows droplets to overcome the natural hydrophobicity of leaf surfaces, flatten out, and cover a larger area.

Mechanism_of_Action cluster_droplet Spray Droplet cluster_leaf Leaf Surface High_ST High Surface Tension (Water Only) Beading Droplet Beading (Poor Coverage) High_ST->Beading Leads to Low_ST Low Surface Tension (with this compound) Spreading Droplet Spreading (Good Coverage) Low_ST->Spreading Leads to This compound This compound This compound->Low_ST Reduces Surface Tension

Caption: Mechanism of this compound as a wetting agent.

Data Presentation

Physicochemical Properties
PropertyValueReference
Chemical Name This compound[1]
CAS Number 2687-96-9[1][2]
Molecular Formula C16H31NO[1]
Molecular Weight 253.43 g/mol [1]
Appearance Clear to cloudy liquid[1]
Density 0.9041 g/cm³ @ 20°C[1]
Boiling Point 202-205°C[1]
Water Solubility 0.0517 g/L @ 20°C[1]
Flash Point 119.5°C[1]
Surface Tension of Aqueous Solutions

The following table summarizes the surface tension of aqueous solutions of N-dodecyl-2-pyrrolidone at 25°C, demonstrating its strong surface activity.

Concentration in Distilled Water (%)Surface Tension (dynes/cm)
0.1%26.7
0.01%27.6
0.001%29.9
0.0001%55.4

Data sourced from patent EP0311632B1, which indicates strong surface activity and lowering of water's surface tension.[3]

Experimental Protocols

Protocol 1: Evaluation of Wetting Efficiency by the Skein Test (Modified from ASTM D2281)

This test method determines the efficiency of a wetting agent by measuring the time it takes for a weighted cotton skein to sink in a solution of the wetting agent.[4][5][6][7]

Materials:

  • 5-g cotton skein

  • Standard hook and anchor (40 g lead slug)[5]

  • 500-mL graduated cylinder

  • 1-L volumetric flask

  • Beakers

  • Stopwatch

  • This compound

  • Distilled water

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 ppm or 0.1%) in a 1-L volumetric flask using distilled water. Ensure the solution is homogeneous by stirring.[5]

  • Apparatus Setup: Pour the test solution into a 500-mL graduated cylinder.

  • Skein Preparation: Attach the 5-g cotton skein to the hook and anchor assembly.

  • Wetting Test: a. Hold the skein assembly and immerse the anchor in the test solution within the graduated cylinder. b. Simultaneously start the stopwatch and release the skein. The skein should be held just above the liquid surface before release. c. Stop the stopwatch the moment the skein sinks completely.

  • Data Recording: Record the sinking time in seconds.

  • Replicates: Repeat the measurement at least three more times and calculate the average sinking time.[6]

  • Comparison: Compare the sinking times of different concentrations of this compound or against other wetting agents to evaluate relative performance. A shorter sinking time indicates a more efficient wetting agent.[5]

Skein_Test_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Prep_Solution Prepare Test Solution (this compound in water) Prep_Apparatus Set up Apparatus (Graduated Cylinder) Prep_Solution->Prep_Apparatus Prep_Skein Prepare Cotton Skein with Hook and Anchor Prep_Apparatus->Prep_Skein Immerse_Anchor Immerse Anchor in Solution Prep_Skein->Immerse_Anchor Release_Skein Release Skein & Start Timer Immerse_Anchor->Release_Skein Observe_Sinking Observe Sinking of Skein Release_Skein->Observe_Sinking Stop_Timer Stop Timer when Sunk Observe_Sinking->Stop_Timer Record_Time Record Sinking Time Stop_Timer->Record_Time Repeat_Test Repeat for Replicates Record_Time->Repeat_Test Calculate_Average Calculate Average Time Repeat_Test->Calculate_Average Compare_Results Compare with Controls/ Other Wetting Agents Calculate_Average->Compare_Results Formulation_Logic Active_Ingredient Pesticide/ Herbicide/ Fungicide Spray_Tank_Mix Final Spray Solution Active_Ingredient->Spray_Tank_Mix Water_Carrier Water Water_Carrier->Spray_Tank_Mix Wetting_Agent This compound (0.05% - 0.5%) Optional_Anionic Optional: Anionic Surfactant Wetting_Agent->Spray_Tank_Mix Optional_Anionic->Spray_Tank_Mix Improved_Efficacy Improved Efficacy on Target Spray_Tank_Mix->Improved_Efficacy Leads to

References

Application Notes and Protocols for the Quantification of 1-Dodecyl-2-pyrrolidinone in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecyl-2-pyrrolidinone is a versatile organic compound utilized in various industrial and pharmaceutical applications.[1] It functions as a surfactant, solvent, and penetration enhancer, making its presence in diverse products from cosmetics to potential drug delivery systems.[1][2] Its amphiphilic nature, with a long hydrophobic dodecyl chain and a polar pyrrolidinone head group, presents unique challenges for quantification in complex matrices such as biological fluids, environmental samples, and pharmaceutical formulations.[1]

These application notes provide detailed protocols for the sensitive and selective quantification of this compound using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are designed to be adaptable to various complex sample types.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing robust analytical methods.

PropertyValueReference
Molecular FormulaC₁₆H₃₁NO
Molecular Weight253.42 g/mol [2]
AppearanceViscous liquid
Boiling Point202-205 °C at 11 mmHg[2]
Density0.89 g/mL at 25 °C[2]
Solubility51.7 mg/L in water at 20 °C[2]
LogP (estimated)~4.5 - 5.5N/A

Analytical Methodologies

The choice of analytical technique depends on the required sensitivity, the nature of the sample matrix, and the available instrumentation. LC-MS/MS is generally preferred for its high sensitivity and selectivity, especially for non-volatile compounds in complex biological matrices.[3] GC-MS is a suitable alternative, particularly for less complex matrices or when derivatization is feasible to improve volatility.

Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the analysis of this compound in biological matrices like plasma, urine, and tissue homogenates.

Experimental Protocol: LC-MS/MS

  • Sample Preparation (Plasma):

    • To 100 µL of plasma sample, add 10 µL of an internal standard (IS) working solution (e.g., ¹³C₆-¹⁵N-1-Dodecyl-2-pyrrolidinone at 1 µg/mL).

    • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

    • Inject 5 µL into the LC-MS/MS system.

  • Liquid Chromatography Conditions:

ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient50% B to 95% B over 5 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 3 min
Flow Rate0.4 mL/min
Column Temperature40 °C
  • Mass Spectrometry Conditions (Triple Quadrupole):

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsThis compound: m/z 254.2 → 114.1; IS: m/z 261.2 → 121.1
Dwell Time100 ms
Collision EnergyOptimized for the specific instrument, typically 15-25 eV
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C

Quantitative Data Summary (LC-MS/MS)

ParameterResult
Linearity Range1 - 1000 ng/mL (r² > 0.99)
LLOQ1 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Bias)± 15%
Recovery> 85%
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for analyzing this compound in less complex matrices like pharmaceutical formulations or environmental water samples after appropriate extraction.

Experimental Protocol: GC-MS

  • Sample Preparation (Liquid Formulation):

    • Dilute the formulation with a suitable solvent (e.g., methanol) to bring the concentration of this compound into the calibration range.

    • Add an internal standard (e.g., N-Methyl-2-pyrrolidinone, if not present in the sample).

    • Vortex to mix.

    • Inject 1 µL into the GC-MS system.

  • Gas Chromatography Conditions:

ParameterCondition
ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium at 1 mL/min
Inlet Temperature280 °C
Injection ModeSplitless
Oven Program150 °C for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min
  • Mass Spectrometry Conditions:

ParameterCondition
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230 °C
MS Quadrupole Temperature150 °C
Monitored Ionsm/z 113, 126, 253 (Quantification ion: 113)

Quantitative Data Summary (GC-MS)

ParameterResult
Linearity Range0.1 - 50 µg/mL (r² > 0.99)
LLOQ0.1 µg/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%
Accuracy (% Bias)± 10%
Recovery> 90%

Visualizations

experimental_workflow_lcmsms sample Plasma Sample (100 µL) is_addition Add Internal Standard sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation (N₂) supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution injection LC-MS/MS Injection reconstitution->injection

Caption: LC-MS/MS Sample Preparation Workflow.

analytical_method_development analyte This compound Properties method_dev Analytical Method Development analyte->method_dev matrix Complex Matrix (e.g., Plasma, Formulation) matrix->method_dev sample_prep Sample Preparation method_dev->sample_prep chromatography Chromatographic Separation method_dev->chromatography detection Detection method_dev->detection spe SPE sample_prep->spe l_l_e LLE sample_prep->l_l_e ppt Protein Precipitation sample_prep->ppt gc GC chromatography->gc lc LC chromatography->lc ms MS/MS detection->ms fid FID detection->fid

Caption: Factors in Analytical Method Development.

References

Application Notes and Protocols for Employing 1-Dodecyl-2-pyrrolidinone in Topical Dermatological Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Dodecyl-2-pyrrolidinone as a penetration enhancer in the formulation of topical dermatological products. Detailed protocols for key experimental procedures are included to facilitate research and development.

Introduction to this compound

This compound, also known as N-dodecyl-2-pyrrolidone, is a nonionic surfactant that has garnered significant interest in topical and transdermal drug delivery due to its efficacy as a skin penetration enhancer. Its chemical structure, featuring a polar pyrrolidinone head group and a long lipophilic dodecyl chain, allows it to interact with and disrupt the highly organized lipid structure of the stratum corneum, the primary barrier to drug absorption through the skin. This disruption facilitates the permeation of active pharmaceutical ingredients (APIs) into the deeper layers of the epidermis and dermis.

Mechanism of Action

The primary mechanism by which this compound enhances skin penetration is through the fluidization of the intercellular lipid bilayers of the stratum corneum. The long alkyl chain of the molecule inserts itself into the lipid matrix, disrupting the tight packing of the lipids and increasing their fluidity. This alteration of the barrier function allows for increased diffusion of drug molecules through the stratum corneum. Pyrrolidones, in general, are known to act as penetration enhancers by affecting the intercellular lipid bilayers and can also form hydrogen bonds with drugs, potentially co-transporting them across the skin.

cluster_0 Mechanism of this compound DDP This compound Interaction Insertion of Dodecyl Chain DDP->Interaction Interacts with SC Stratum Corneum Lipids SC->Interaction Fluidization Lipid Bilayer Fluidization Interaction->Fluidization Leads to Permeation Increased Drug Permeation Fluidization->Permeation Results in

Mechanism of this compound as a skin penetration enhancer.

Quantitative Data on Permeation Enhancement

The efficacy of this compound as a penetration enhancer has been demonstrated for various APIs. The enhancement ratio (ER) is a common metric used to quantify this effect, representing the factor by which the flux of an API is increased in the presence of the enhancer compared to a control formulation without the enhancer.

Active Pharmaceutical Ingredient (API)Drug ClassVehicleEnhancer ConcentrationEnhancement Ratio (ER)Reference
HydrocortisoneCorticosteroidPropylene GlycolNot Specified42.95 (Permeability Coefficient)[1]

Note: Data for ibuprofen, ketoprofen, and diclofenac (B195802) with this compound specifically was not available in the reviewed literature. The provided data for other pyrrolidone derivatives or enhancers should not be directly extrapolated.

Solubility of Active Pharmaceutical Ingredients

The solubility of an API in the formulation vehicle, including the penetration enhancer, is a critical factor influencing its thermodynamic activity and, consequently, its partitioning into the skin. While specific solubility data for various APIs in pure this compound is limited, related compounds like 2-pyrrolidone have been shown to significantly enhance the solubility of poorly soluble drugs.

Active Pharmaceutical Ingredient (API)Solubility in WaterSolubility in Other SolventsReference
Hydrocortisone0.28 mg/mLEthanol: 15.0 mg/mL, Propylene Glycol: 12.7 mg/mL
Ibuprofen< 1 mg/mLSoluble in aqueous alcohol mixtures
KetoprofenPoorly soluble-
Diclofenac Sodium--

Formulation Examples

While specific commercial formulations detailing the exact percentage of this compound are often proprietary, the following table provides hypothetical examples based on common formulation principles for different topical dosage forms. The concentration of this compound typically ranges from 1% to 5% w/w in topical preparations.

Formulation TypeIngredientFunctionConcentration (% w/w)
Hydrocortisone Gel HydrocortisoneActive Ingredient1.0
This compoundPenetration Enhancer3.0
Carbomer 940Gelling Agent1.0
Propylene GlycolCo-solvent, Humectant10.0
TriethanolamineNeutralizing Agentq.s. to pH 6.0
Purified WaterVehicleq.s. to 100
Ibuprofen Cream IbuprofenActive Ingredient5.0
This compoundPenetration Enhancer4.0
Cetyl AlcoholEmollient, Thickener5.0
Stearic AcidEmulsifier, Thickener3.0
Glyceryl MonostearateEmulsifier2.0
Mineral OilEmollient10.0
GlycerinHumectant5.0
MethylparabenPreservative0.1
PropylparabenPreservative0.05
Purified WaterVehicleq.s. to 100

Safety and Toxicology

This compound is reported to be a skin and eye irritant and may cause skin sensitization. Therefore, its concentration in topical formulations should be carefully optimized to balance penetration enhancement with an acceptable safety profile. In vitro cytotoxicity assays are crucial for evaluating the potential for skin irritation.

AssayCell LineEndpointResult
MTT AssayHaCaT (Human Keratinocytes)IC50Data not available for this compound. For 2-pyrrolidinone, IC50 values of 2.5 µg/ml (24h) and 1.5 µg/ml (48h) on HeLa cells have been reported.

Note: The provided cytotoxicity data is for a related compound and should be interpreted with caution. It is highly recommended to conduct specific cytotoxicity studies for any new formulation containing this compound.

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for assessing the permeation of an API through excised skin.

cluster_1 In Vitro Skin Permeation Workflow Start Start PrepSkin Skin Preparation (Excised Human/Animal Skin) Start->PrepSkin MountSkin Mount Skin on Franz Diffusion Cell PrepSkin->MountSkin Equilibrate Equilibrate System (32°C ± 1°C) MountSkin->Equilibrate ApplyFormulation Apply Formulation to Donor Compartment Equilibrate->ApplyFormulation Sample Collect Samples from Receptor Compartment at Time Intervals ApplyFormulation->Sample Analyze Analyze Samples (e.g., HPLC) Sample->Analyze Calculate Calculate Permeation Parameters (Flux, ER) Analyze->Calculate End End Calculate->End

Workflow for in vitro skin permeation studies using Franz diffusion cells.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Test formulation and control formulation

  • Magnetic stirrer and stir bars

  • Water bath with circulator

  • Syringes and needles for sampling

  • Analytical instrument (e.g., HPLC)

Procedure:

  • Skin Preparation: Thaw frozen excised skin at room temperature. Carefully remove any subcutaneous fat and connective tissue. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Cell Assembly: Fill the receptor compartment of the Franz diffusion cell with pre-warmed (32°C ± 1°C) and degassed receptor medium. Ensure no air bubbles are trapped beneath the skin.

  • Mount the prepared skin membrane between the donor and receptor compartments, with the stratum corneum side facing the donor compartment.

  • Clamp the two compartments together securely.

  • Place the cells in a water bath maintained at 32°C ± 1°C and allow the system to equilibrate for at least 30 minutes. Start the magnetic stirrers in the receptor compartments.

  • Formulation Application: Apply a known amount of the test or control formulation evenly onto the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling arm.

  • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the collected samples for the concentration of the API using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point. Plot the cumulative amount permeated against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot. The enhancement ratio (ER) is calculated as the ratio of the Jss of the test formulation to the Jss of the control formulation.

Tape Stripping Protocol

This protocol describes a minimally invasive method to assess the distribution of a topically applied substance within the stratum corneum.

Materials:

  • Adhesive tape discs (e.g., D-Squame®)

  • Forceps

  • Microcentrifuge tubes

  • Solvent for extraction (e.g., methanol, acetonitrile)

  • Analytical instrument (e.g., HPLC)

Procedure:

  • Application Site: Define a specific area on the skin (in vivo or ex vivo) for application of the formulation.

  • Formulation Application: Apply a known amount of the formulation to the defined area and allow it to remain for a specified period.

  • Removal of Excess Formulation: Gently wipe the application site to remove any unabsorbed formulation from the skin surface.

  • Tape Stripping: Firmly press an adhesive tape disc onto the application site for a few seconds with consistent pressure.

  • Rapidly remove the tape in a single, smooth motion.

  • Place the tape strip into a labeled microcentrifuge tube.

  • Repeat the process with new tape discs for a predetermined number of strips (e.g., 10-20) from the same site to progressively remove layers of the stratum corneum.

  • Extraction: Add a known volume of a suitable solvent to each tube containing a tape strip.

  • Vortex or sonicate the tubes to extract the API from the tape strip and corneocytes.

  • Sample Analysis: Analyze the solvent extract for the concentration of the API using a validated analytical method.

  • Data Analysis: Plot the amount of API per tape strip against the strip number to obtain a depth profile of the API within the stratum corneum.

In Vitro Skin Irritation Assay (MTT Assay on Reconstructed Human Epidermis)

This protocol provides a method for evaluating the skin irritation potential of a formulation using a reconstructed human epidermis (RhE) model.

Materials:

  • Reconstructed human epidermis tissue kits (e.g., EpiDerm™, SkinEthic™ RHE)

  • Assay medium provided with the kit

  • Test formulation and controls (positive and negative)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol (B130326)

  • Microplate reader

Procedure:

  • Tissue Equilibration: Upon receipt, place the RhE tissues in a multi-well plate containing pre-warmed assay medium and incubate for a specified time according to the manufacturer's instructions to allow for tissue equilibration.

  • Application of Test Material: Apply a known amount of the test formulation, positive control (e.g., sodium dodecyl sulfate), and negative control (e.g., sterile water or PBS) to the surface of the RhE tissues.

  • Incubation: Incubate the treated tissues for a defined period (e.g., 60 minutes).

  • Washing: After the exposure period, thoroughly wash the tissues with PBS to remove the test materials.

  • MTT Assay: Transfer the tissues to a new plate containing MTT solution and incubate for approximately 3 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Extraction: After incubation with MTT, transfer the tissues to a new plate and add isopropanol to each well to extract the formazan.

  • Measurement: Shake the plate for a few hours to ensure complete extraction of the formazan. Measure the absorbance of the extracted formazan solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each test material relative to the negative control. A reduction in cell viability below a certain threshold (e.g., 50%) is indicative of skin irritation potential.

Conclusion

This compound is a potent penetration enhancer that can significantly improve the dermal and transdermal delivery of various APIs. Its mechanism of action primarily involves the fluidization of the stratum corneum lipids. When formulating with this compound, it is crucial to consider its potential for skin irritation and to optimize its concentration to achieve the desired enhancement effect with an acceptable safety profile. The detailed protocols provided in these application notes offer a framework for the systematic evaluation of topical formulations containing this versatile excipient.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of High-Purity 1-Dodecyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity 1-Dodecyl-2-pyrrolidinone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low to No Product Yield Inefficient Deprotonation of 2-Pyrrolidinone (B116388): The basic catalyst (e.g., NaOH, KOH) may not be effectively deprotonating the 2-pyrrolidinone to form the nucleophilic anion.- Use a Stronger Base: Consider using sodium hydride (NaH) or potassium hydride (KH) for more efficient deprotonation. Exercise caution as these are highly reactive. - Ensure Anhydrous Conditions: Water can consume the base and inhibit the reaction. Use anhydrous solvents and dry glassware. - Increase Base Stoichiometry: A slight excess of the base may be required to drive the reaction to completion.
Poor Quality of Reagents: The alkylating agent (1-bromododecane or 1-chlorododecane) may have degraded, or the 2-pyrrolidinone may contain impurities.- Use Freshly Purified Reagents: Purify 1-bromododecane (B92323) by vacuum distillation if necessary. Ensure 2-pyrrolidinone is of high purity. - Check for Contaminants: Analyze starting materials for impurities using GC-MS or NMR.
Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.- Optimize Temperature: Gradually increase the reaction temperature. A typical range for this N-alkylation is 80-120°C. Monitor the reaction progress by TLC or GC to avoid side reactions at higher temperatures.
Formation of Significant Side Products Hofmann Elimination: If a quaternary ammonium (B1175870) salt is formed as an intermediate (from over-alkylation), it can undergo Hofmann elimination under basic conditions to yield an alkene.[1][2][3][4]- Control Stoichiometry: Use a slight excess of 2-pyrrolidinone relative to the alkylating agent to minimize the formation of the quaternary ammonium salt. - Milder Base: A less sterically hindered and milder base might reduce the likelihood of elimination.
Hydrolysis of Alkyl Halide: The strong base can react with the alkyl halide, leading to the formation of dodecanol (B89629).- Control Base Addition: Add the base portion-wise to the reaction mixture to maintain a lower instantaneous concentration. - Phase-Transfer Catalysis: Consider using a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) which can facilitate the reaction at the interface of two immiscible phases, potentially reducing the direct interaction between the base and the alkyl halide in the organic phase.
Unreacted Starting Materials in Final Product - Incomplete Reaction: The reaction may not have gone to completion. - Inefficient Purification: The purification method may not be effectively separating the product from the starting materials.
Product Discoloration (Yellowing) Presence of Amine Impurities: Trace amounts of unreacted amines or side products can lead to discoloration, especially upon storage.- Activated Alumina (B75360) Treatment: Pass the purified product through a bed of activated alumina to remove color and trace amine impurities. - Charcoal Treatment: Treatment with activated charcoal can also be effective in removing colored impurities.
Difficulty in Purification Close Boiling Points of Product and Impurities: Some impurities may have boiling points close to that of this compound, making separation by distillation challenging.- Fractional Vacuum Distillation: Use a high-efficiency fractional distillation column to improve separation. - Crystallization: If the product is a solid at a lower temperature or can form a crystalline derivative, crystallization can be a highly effective purification method. - Column Chromatography: While less common for bulk purification, silica (B1680970) gel chromatography can be used for small-scale purification to achieve very high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the N-alkylation of 2-pyrrolidinone with a dodecyl halide (e.g., 1-bromododecane or 1-chlorododecane) in the presence of a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[5] This reaction is a nucleophilic substitution where the deprotonated 2-pyrrolidinone acts as the nucleophile.

Q2: What are the typical yields and purity levels I can expect?

A2: With an optimized process, yields can range from 85% to 95%. High-purity this compound (>99%) is achievable with appropriate purification techniques.

Q3: What are the most common impurities I should look for?

A3: Common impurities include unreacted 2-pyrrolidinone, unreacted dodecyl halide, dodecanol (from hydrolysis of the halide), and potentially small amounts of N,N-didodecyl-2-pyrrolidinone (from double alkylation) or byproducts from side reactions like Hofmann elimination.[1][2][3][4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, you would spot the reaction mixture alongside the starting materials to observe the disappearance of the reactants and the appearance of the product spot. GC provides a more quantitative measure of the conversion.

Q5: What is the role of a phase-transfer catalyst in this synthesis?

A5: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, can be beneficial when using an aqueous solution of a base with the organic reactants. The PTC facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase, where it can deprotonate the 2-pyrrolidinone, thereby accelerating the reaction rate and potentially minimizing side reactions that might occur at the interface or in the aqueous phase.

Q6: What analytical techniques are suitable for assessing the purity of the final product?

A6: Several analytical techniques can be used to assess the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[6][7]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the main product and non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the product and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the characteristic amide carbonyl group and the absence of hydroxyl groups from starting materials or byproducts.

Experimental Protocols

Key Experiment: Synthesis of this compound via N-alkylation

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 2-Pyrrolidinone

  • 1-Bromododecane

  • Sodium hydroxide (pellets or powder)

  • Anhydrous toluene (B28343) or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-pyrrolidinone and the anhydrous solvent (e.g., toluene).

  • Base Addition: While stirring, add powdered sodium hydroxide to the mixture. The amount of base should be in a slight molar excess compared to the 2-pyrrolidinone.

  • Heating: Heat the mixture to reflux (for toluene, approx. 110°C) to facilitate the deprotonation of 2-pyrrolidinone. This may take 1-2 hours.

  • Addition of Alkylating Agent: Slowly add 1-bromododecane to the reaction mixture via a dropping funnel over a period of 30-60 minutes.

  • Reaction: Continue to heat the reaction mixture at reflux for 4-8 hours. Monitor the progress of the reaction by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add water to quench the reaction and dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with the organic solvent (e.g., toluene).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain high-purity this compound.

Parameter Typical Value/Range Impact on Yield and Purity
Molar Ratio (2-Pyrrolidinone:1-Bromododecane:NaOH) 1 : 0.9 : 1.1A slight excess of 2-pyrrolidinone minimizes over-alkylation. Excess base ensures complete deprotonation.
Solvent Toluene, DMF, XyleneThe choice of solvent affects reaction temperature and solubility of reactants. Anhydrous conditions are crucial.
Reaction Temperature 80 - 120 °CHigher temperatures increase the reaction rate but may also promote side reactions. Optimization is key.
Reaction Time 4 - 8 hoursInsufficient time leads to incomplete conversion. Prolonged time may lead to side product formation.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 2-Pyrrolidinone + 1-Bromododecane + Sodium Hydroxide Reaction N-Alkylation Reaction (Toluene, Reflux) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Workup Aqueous Work-up (Quenching, Extraction, Drying) Crude_Product->Workup Distillation Vacuum Distillation Workup->Distillation Pure_Product High-Purity This compound (>99%) Distillation->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Reaction_Pathways cluster_main Main Reaction cluster_side Potential Side Reactions Pyrrolidinone 2-Pyrrolidinone Anion Pyrrolidinone Anion Pyrrolidinone->Anion + NaOH Product This compound Anion->Product + 1-Bromododecane Dodecyl_Bromide 1-Bromododecane Quaternary_Salt Quaternary Ammonium Salt Product->Quaternary_Salt + 1-Bromododecane (excess) Hofmann_Product Hofmann Elimination Product (Alkene) Quaternary_Salt->Hofmann_Product + Base Dodecyl_Bromide_Side 1-Bromododecane Dodecanol Dodecanol Dodecyl_Bromide_Side->Dodecanol + NaOH (Hydrolysis)

Caption: Desired reaction pathway and potential side reactions in the synthesis of this compound.

References

Technical Support Center: Optimizing 1-Dodecyl-2-pyrrolidinone for Micellar Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1-Dodecyl-2-pyrrolidinone as a surfactant in micellar catalysis. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments with this compound.

Issue 1: Low or No Reaction Yield

  • Question: I am not observing the expected product yield in my reaction using this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in micellar catalysis can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Suboptimal Surfactant Concentration: The concentration of this compound is critical. Below its Critical Micelle Concentration (CMC), micelles will not form, and the catalytic benefit will be minimal. Conversely, an excessively high concentration can sometimes hinder the reaction by sequestering reactants too effectively within the micelles, thus reducing their interaction.

      • Solution: Systematically screen a range of this compound concentrations, both below and above the theoretical CMC, to determine the optimal concentration for your specific reaction. Refer to the experimental protocol section for a detailed procedure on concentration optimization.

    • Poor Substrate Solubility: While this compound aids in solubilizing organic substrates in the aqueous phase, highly nonpolar substrates may still have limited partitioning into the micellar core where the reaction occurs.

      • Solution: Consider the addition of a co-solvent, but be aware that this can alter the CMC and micelle structure.

    • Catalyst Incompatibility: The catalyst may not be compatible with the aqueous micellar environment or may be poisoned by impurities.

      • Solution: Ensure your catalyst is suitable for aqueous conditions. Degassing the reaction mixture to remove oxygen can be crucial, especially for oxygen-sensitive catalysts like those used in Suzuki-Miyaura couplings.

    • Incorrect pH: The pH of the aqueous phase can influence both the catalyst activity and the stability of the reactants.

      • Solution: Optimize the pH of the reaction medium. This is particularly important for reactions that produce or consume acids or bases.

Issue 2: Inconsistent or Irreproducible Results

  • Question: My experimental results are varying significantly between runs, even with the same protocol. What could be causing this inconsistency?

  • Answer: Irreproducible results are often due to subtle variations in experimental conditions.

    • Temperature Fluctuations: Micelle formation and structure can be temperature-dependent.

      • Solution: Ensure precise temperature control throughout the reaction.

    • Variability in Reagent Purity: Impurities in reactants, solvents, or the surfactant itself can affect the reaction outcome.

      • Solution: Use reagents of consistent and high purity.

    • Inadequate Mixing: In a multiphasic system like micellar catalysis, efficient mixing is crucial for ensuring reactants come into contact.

      • Solution: Employ consistent and vigorous stirring to maintain a homogenous emulsion.

Frequently Asked Questions (FAQs)

1. General Concepts

  • Question: What is the role of this compound in micellar catalysis?

  • Answer: this compound is a nonionic surfactant. In aqueous solutions, above its Critical Micelle Concentration (CMC), it self-assembles into micelles. These micelles act as nanoreactors, creating a hydrophobic core within the bulk aqueous phase. This core can solubilize nonpolar organic reactants and catalysts, bringing them into close proximity and thereby accelerating the reaction rate.

  • Question: What is the Critical Micelle Concentration (CMC) and why is it important?

  • Answer: The CMC is the concentration of a surfactant above which micelles spontaneously form.[1] It is a crucial parameter because the catalytic benefits of the micellar system are only realized at concentrations above the CMC.[1]

2. Experimental Considerations

  • Question: How do I determine the CMC of this compound in my specific reaction medium?

  • Answer: The CMC can be influenced by temperature, pressure, and the presence of other substances like salts.[1] Common methods for determining the CMC include surface tension measurements, conductivity measurements, and fluorescence spectroscopy. A detailed protocol for CMC determination using surface tensiometry is provided in the "Experimental Protocols" section.

  • Question: Can I use a co-solvent with this compound?

  • Answer: Yes, a co-solvent can be used to enhance the solubility of highly hydrophobic substrates. However, it's important to note that the addition of a co-solvent can alter the CMC and the structure of the micelles, which may necessitate re-optimization of the surfactant concentration.

3. Troubleshooting

  • Question: My reaction is slow. How can I increase the reaction rate?

  • Answer: To increase the reaction rate, first ensure you are operating above the CMC of this compound. You can then try to optimize the surfactant concentration, as an excess can sometimes lead to reactant sequestration. Increasing the temperature (while ensuring the stability of all components) and ensuring vigorous stirring can also improve reaction kinetics.

  • Question: I am observing side product formation. How can I improve selectivity?

  • Answer: Side product formation can be influenced by the local environment within the micelle. Optimizing the this compound concentration can alter the polarity and organization of the micellar core, which may favor the desired reaction pathway. Additionally, screening different bases, catalysts, and reaction temperatures can help improve selectivity.

Quantitative Data Presentation

The optimal concentration of this compound is highly dependent on the specific reaction. Below is a table with hypothetical data from a Suzuki-Miyaura coupling reaction to illustrate the effect of surfactant concentration on reaction yield.

Table 1: Effect of this compound Concentration on the Yield of a Hypothetical Suzuki-Miyaura Coupling Reaction

This compound Concentration (mM)Reaction Yield (%)
0.115
0.545
1.0 (Approx. CMC)78
2.092
5.095
10.091
20.085

Note: This data is illustrative. The optimal concentration for any given reaction must be determined experimentally.

Experimental Protocols

Protocol 1: Determination of the Critical Micelle Concentration (CMC) of this compound using Surface Tensiometry

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired aqueous reaction buffer (e.g., 50 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, ranging from a concentration well above the expected CMC to well below it.

  • Surface Tension Measurement: Measure the surface tension of each solution using a surface tensiometer (e.g., a du Noüy ring tensiometer).

  • Data Plotting: Plot the surface tension as a function of the logarithm of the this compound concentration.

  • CMC Determination: The plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The point of inflection where the slope changes is the CMC.

Protocol 2: Optimization of this compound Concentration for a Micellar-Catalyzed Reaction (e.g., Suzuki-Miyaura Coupling)

  • Reaction Setup: In a series of reaction vessels, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Surfactant Addition: To each vessel, add the aqueous buffer containing a different concentration of this compound, based on the range determined in the CMC experiment (e.g., from 0.5x to 20x the CMC).

  • Reaction Execution: Place all vessels under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously at the desired reaction temperature for a set period.

  • Workup and Analysis: After the reaction is complete, quench the reactions, extract the organic products, and analyze the yield of the desired product using a suitable analytical technique (e.g., GC-MS or HPLC).

  • Optimization: Plot the reaction yield as a function of the this compound concentration to identify the optimal concentration that provides the highest yield.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Yield start Low or No Reaction Yield check_concentration Is Surfactant Concentration Optimized? start->check_concentration optimize_concentration Screen a range of This compound concentrations check_concentration->optimize_concentration No check_solubility Is Substrate Solubility an Issue? check_concentration->check_solubility Yes optimize_concentration->check_solubility add_cosolvent Consider adding a co-solvent check_solubility->add_cosolvent Yes check_catalyst Is the Catalyst Compatible/Active? check_solubility->check_catalyst No add_cosolvent->check_catalyst verify_catalyst Verify catalyst suitability for aqueous media and degas the reaction mixture check_catalyst->verify_catalyst No check_ph Is the pH Optimal? check_catalyst->check_ph Yes verify_catalyst->check_ph optimize_ph Optimize the pH of the reaction buffer check_ph->optimize_ph No success Improved Yield check_ph->success Yes optimize_ph->success

Caption: Troubleshooting workflow for addressing low reaction yield.

Experimental_Workflow Workflow for Optimizing Surfactant Concentration start Start Optimization determine_cmc Determine CMC of This compound start->determine_cmc setup_reactions Set up parallel reactions with varying surfactant concentrations around the CMC determine_cmc->setup_reactions run_reactions Run reactions under controlled conditions setup_reactions->run_reactions analyze_yield Analyze reaction yield for each concentration run_reactions->analyze_yield plot_data Plot Yield vs. Concentration analyze_yield->plot_data identify_optimum Identify Optimal Concentration plot_data->identify_optimum

Caption: Experimental workflow for optimizing surfactant concentration.

References

Technical Support Center: 1-Dodecyl-2-pyrrolidinone-Based Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Dodecyl-2-pyrrolidinone (DDP)-based emulsions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound-based emulsion is showing signs of instability (e.g., creaming, sedimentation). What are the likely causes and how can I resolve this?

A1: Emulsion instability, manifesting as creaming (upward movement of dispersed droplets) or sedimentation (downward movement), is often due to density differences between the oil and water phases and insufficient stabilization.[1][2] Here’s a step-by-step troubleshooting guide:

  • Droplet Size Reduction: Larger droplets are more susceptible to gravitational forces.[1] Employ higher energy emulsification methods such as high-shear homogenization or microfluidization to reduce the droplet size.[3]

  • Viscosity Modification: Increasing the viscosity of the continuous phase can hinder the movement of dispersed droplets.[2] Consider adding a viscosity-modifying agent (thickener) that is compatible with your system.

  • Density Matching: While not always feasible, adjusting the density of one phase to more closely match the other can significantly improve stability.

  • Optimizing DDP Concentration: Ensure you are using an adequate concentration of this compound. Insufficient surfactant will not adequately cover the droplet surfaces, leading to instability.[4]

Q2: My emulsion has separated into two distinct layers (phase separation/coalescence). What should I do?

A2: Phase separation, or coalescence, is an irreversible process where droplets merge to form larger ones, eventually leading to the complete separation of the oil and water phases.[1] This indicates a critical failure in the stabilizing interfacial film.

  • Increase Surfactant Concentration: The most common cause is an insufficient amount of DDP to stabilize the oil-water interface.[4] Try incrementally increasing the concentration of DDP in your formulation.

  • Incorporate a Co-surfactant: this compound, being a non-ionic surfactant, can benefit from the addition of a co-surfactant.[5] A co-surfactant can improve the packing at the interface, enhancing the rigidity of the interfacial film and preventing coalescence.[4] The choice of co-surfactant will depend on your specific oil phase and desired emulsion type (O/W or W/O).

  • Evaluate pH: The stability of some emulsions can be pH-dependent.[6][7][8] Although DDP itself is non-ionic, other components in your formulation might be sensitive to pH changes. Ensure the pH of your aqueous phase is optimal for all ingredients.

  • Control Temperature: Elevated temperatures can increase the kinetic energy of droplets, promoting coalescence.[2] Prepare and store your emulsions at a controlled, moderate temperature unless your protocol specifies otherwise.

Q3: I am struggling to achieve the desired particle size for my nanoemulsion. How can I gain better control over droplet size?

A3: Controlling droplet size is crucial for many applications, especially in drug delivery.[9][10][11][12] Several factors influence the final particle size of an emulsion:

  • Emulsification Method: High-energy methods like ultrasonication and microfluidization are generally required to produce nano-sized droplets.[3] The intensity and duration of the energy input are key parameters to optimize.

  • Surfactant and Co-surfactant Ratio: The ratio of DDP to any co-surfactant can significantly impact droplet size.[13] Systematically vary this ratio to find the optimal combination for your system.

  • Component Concentrations: The concentrations of the oil phase, aqueous phase, and surfactant system all play a role. Constructing a pseudo-ternary phase diagram can be a systematic way to identify formulations that yield nanoemulsions.[11][12]

  • Order of Addition: The method of preparation, such as the order in which the phases are mixed, can influence the final emulsion properties.[14][15] Experiment with adding the oil phase to the aqueous phase versus the other way around.

Q4: My emulsion underwent phase inversion unexpectedly. Why did this happen and how can I prevent it?

A4: Phase inversion is the process where an oil-in-water (O/W) emulsion flips to a water-in-oil (W/O) emulsion, or vice versa.[16][17][18][19] This can be triggered by changes in formulation or processing conditions.

  • Phase Volume Ratio: A primary driver of phase inversion is the volume ratio of the oil and water phases.[16] As the volume of the dispersed phase increases, it can become the continuous phase. If you wish to maintain a specific emulsion type, keep the volume of the dispersed phase below the inversion point (often around 50-74%, but this can vary).

  • Temperature Changes (for temperature-sensitive surfactants): While DDP itself is not highly temperature-sensitive in the same way as some other non-ionic surfactants (like those exhibiting a cloud point), temperature can still influence the solubility of components and affect the hydrophilic-lipophilic balance (HLB) of the system, potentially leading to inversion.[16]

  • Stirring/Shear: The intensity of mixing can sometimes induce phase inversion, especially near the phase inversion point.[20]

Quantitative Data Summary

The following table provides typical starting concentrations for formulating a this compound-based oil-in-water (O/W) emulsion. These are general guidelines and may require optimization for your specific application.

ComponentConcentration Range (w/w %)Purpose
Oil Phase5 - 30%Dispersed phase
This compound (DDP) 1 - 10% Primary Surfactant
Co-surfactant (optional)0.5 - 5%To enhance stability and reduce particle size
Aqueous PhaseBalance to 100%Continuous phase
Viscosity Modifier (optional)0.1 - 2%To improve stability by thickening the continuous phase
Preservative (optional)As per manufacturer's recommendationTo prevent microbial growth in the aqueous phase

Experimental Protocols

Protocol 1: Preparation of a this compound-based O/W Emulsion by High-Shear Homogenization

  • Aqueous Phase Preparation: In a beaker, combine the desired amount of the aqueous phase (e.g., purified water) and any water-soluble components, including a portion of the this compound and any hydrophilic co-surfactant. Stir until all components are fully dissolved. If necessary, gently heat the mixture to aid dissolution, then cool to room temperature.

  • Oil Phase Preparation: In a separate beaker, combine the oil phase and any oil-soluble components, including the remaining portion of the this compound and any lipophilic co-surfactant. Stir until a homogenous solution is formed.

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer. Continue stirring for 10-15 minutes to form a coarse pre-emulsion.

  • Homogenization: Subject the pre-emulsion to high-shear homogenization. The speed and duration of homogenization will need to be optimized to achieve the desired droplet size. Start with a moderate speed for a few minutes and gradually increase as needed.

  • Characterization: Characterize the final emulsion for droplet size, polydispersity index (PDI), and stability.

Protocol 2: Characterization of Emulsion Stability

  • Visual Observation: Observe the emulsion for any signs of instability such as creaming, sedimentation, or phase separation at regular intervals (e.g., 1h, 24h, 1 week) under controlled temperature conditions.

  • Droplet Size Analysis: Use a particle size analyzer (e.g., dynamic light scattering) to measure the mean droplet size and PDI of the emulsion over time. A significant increase in droplet size indicates coalescence.

  • Centrifugation: To accelerate stability testing, centrifuge a sample of the emulsion at a specified speed and time. A stable emulsion should not show any phase separation after centrifugation.

  • Conductivity Measurement: For O/W emulsions, the continuous aqueous phase will conduct electricity. A significant drop in conductivity could indicate phase inversion to a W/O emulsion.[15]

Visualizations

Emulsion_Troubleshooting_Workflow start Emulsion Instability Observed (Creaming, Sedimentation, Separation) check_separation Is there irreversible phase separation? start->check_separation coalescence Issue: Coalescence check_separation->coalescence  Yes reversible Issue: Creaming/ Sedimentation check_separation->reversible  No increase_ddp Increase DDP Concentration coalescence->increase_ddp add_cosurfactant Add/Optimize Co-surfactant coalescence->add_cosurfactant check_ph_temp Check & Optimize pH and Temperature coalescence->check_ph_temp reduce_droplet_size Reduce Droplet Size (Higher Energy) reversible->reduce_droplet_size increase_viscosity Increase Continuous Phase Viscosity reversible->increase_viscosity reassess Re-evaluate Emulsion Stability increase_ddp->reassess add_cosurfactant->reassess check_ph_temp->reassess reduce_droplet_size->reassess increase_viscosity->reassess

Caption: Troubleshooting workflow for emulsion instability.

Particle_Size_Control_Logic goal Goal: Control Particle Size method Emulsification Method (Energy Input) goal->method surfactant Surfactant System (DDP/Co-surfactant Ratio) goal->surfactant composition Phase Composition (Oil, Water, Surfactant %) goal->composition process Process Parameters (Order of Addition, Temp) goal->process outcome Achieve Desired Particle Size method->outcome surfactant->outcome composition->outcome process->outcome

Caption: Key factors for controlling particle size.

References

degradation pathways of 1-Dodecyl-2-pyrrolidinone in experimental settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the experimental degradation of 1-Dodecyl-2-pyrrolidinone. Due to the limited publicly available research specifically on this compound, this guide draws upon data from closely related N-alkyl-2-pyrrolidones, such as 1-Octylpyrrolidin-2-one (NOP) and N-Methyl-2-pyrrolidone (NMP), to infer likely degradation pathways and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for this compound in experimental settings?

Based on studies of analogous N-alkyl-2-pyrrolidones, the primary degradation pathways for this compound are expected to be:

  • Biodegradation: This is a significant pathway, particularly in the presence of suitable microbial communities from environments like river water or soil. The process likely initiates with the oxidation of the dodecyl chain.

  • Hydrolysis: The lactam ring of the pyrrolidinone structure can undergo hydrolysis, especially under strong acidic or basic conditions, leading to ring-opening.[1][2]

  • Oxidative Degradation: Advanced oxidation processes (AOPs), including photocatalysis (e.g., using UV/TiO2) or reaction with strong oxidizing agents (like persulfates activated by UV light), can effectively degrade the molecule.[3][4] This can involve the formation of highly reactive species like hydroxyl (HO•) and sulfate (B86663) (SO4•-) radicals.[3]

  • Photodegradation: Direct photolysis by UV light alone is generally not a very effective degradation pathway for N-alkyl-2-pyrrolidones.[3]

Q2: What are the likely initial degradation products of this compound?

Extrapolating from studies on 1-octylpyrrolidin-2-one[5], a probable initial step in the biodegradation of this compound is the oxidation of the alkyl chain. For instance, a key intermediate identified in the degradation of NOP is 4-(2-oxopyrrolidin-1-yl)butanoic acid, which results from the oxidation of the octyl chain.[5] A similar process for this compound would lead to various carboxylated intermediates. Hydrolysis of the lactam ring would result in the formation of 4-(dodecylamino)butanoic acid.

Q3: What analytical techniques are suitable for monitoring the degradation of this compound and its products?

A multi-platform analytical approach is recommended for comprehensive monitoring:

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the parent compound and non-volatile degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of intermediate degradation products.[3]

  • Gas Chromatography (GC): Can be used to monitor the disappearance of the parent compound and the formation of any volatile byproducts.

  • Total Organic Carbon (TOC) Analysis: Provides a measure of the overall mineralization of the compound to CO2 and water.

Troubleshooting Guide

IssuePossible CausesSuggested Solutions
Slow or no degradation observed Inappropriate pH for the chosen degradation method.Optimize the pH of the reaction mixture. For example, photocatalytic degradation of NMP is often most effective in neutral or slightly acidic conditions.[4]
Insufficient concentration of catalyst or oxidizing agent.Increase the loading of the photocatalyst (e.g., TiO2) or the concentration of the oxidizing agent (e.g., persulfate), but be aware of potential inhibitory effects at very high concentrations.[4]
Presence of inhibitory substances in the experimental matrix.Bicarbonate, nitrate, and chloride ions can inhibit radical-based degradation processes.[3] Consider purifying the sample or adjusting the experimental design to account for these effects.
For biodegradation studies, the microbial consortium may not be adapted.Acclimatize the microbial sludge or soil sample to the target compound over a period of time.
Inconsistent or irreproducible results Fluctuations in experimental conditions (temperature, light intensity).Ensure precise control over all experimental parameters. Use a thermostat-controlled reactor and a calibrated light source for photodegradation studies.
Instability of reagents.Prepare fresh solutions of oxidizing agents and other critical reagents for each experiment.
Appearance of unexpected analytical peaks Formation of intermediate degradation products.Use LC-MS or GC-MS to identify the chemical structures of the unknown peaks. This can provide valuable insights into the degradation pathway.
Contamination of the sample or analytical system.Run blank samples and ensure thorough cleaning of all glassware and analytical equipment.

Quantitative Data on Degradation of Analogous Compounds

Table 1: Biodegradation of 1-Octylpyrrolidin-2-one (NOP)

ParameterRiver WaterAlluvial Soil
Initial NOP Concentration100 mg L-1100 mg L-1
Removal Efficiency (DOC)87.2%88.4%

Data extracted from a study on the bacterial degradation of NOP.[5]

Table 2: Photocatalytic Degradation of N-Methyl-2-pyrrolidone (NMP)

ParameterValue
Treatment ProcessUV-C/PMS
Initial NMP Concentration10 mg/L
PMS Concentration300 mg/L
pH6.3
Degradation of NMP97.5%
TOC Removal26.86%

Data from a study on the enhanced photo-degradation of NMP.[3]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Degradation

This protocol is a generalized procedure based on studies of N-alkyl-2-pyrrolidones.

  • Reactor Setup: Use a batch photoreactor equipped with a UV lamp (e.g., UV-C, 254 nm) and a magnetic stirrer. Maintain a constant temperature using a water jacket.

  • Sample Preparation: Prepare an aqueous solution of this compound at the desired concentration (e.g., 10-50 mg/L).

  • Catalyst/Oxidant Addition: Add the photocatalyst (e.g., TiO2, 0.1-1.0 g/L) or oxidizing agent (e.g., peroxymonosulfate (B1194676) (PMS), 100-500 mg/L) to the solution.

  • pH Adjustment: Adjust the pH of the solution to the desired level using dilute acid or base.

  • Initiation of Reaction: Turn on the UV lamp and the stirrer to start the degradation reaction.

  • Sampling: Withdraw aliquots of the sample at regular time intervals. Filter the samples immediately (if a solid catalyst is used) to stop the reaction.

  • Analysis: Analyze the samples using HPLC to determine the concentration of this compound. Use LC-MS to identify degradation products and a TOC analyzer to measure mineralization.

Protocol 2: General Procedure for Biodegradation Screening

This protocol provides a general framework for assessing the biodegradability of this compound.

  • Inoculum Source: Collect samples of activated sludge from a wastewater treatment plant, or soil/water from a relevant environment.

  • Medium Preparation: Prepare a minimal salts medium.

  • Acclimation (Optional but Recommended): In a flask, combine the minimal salts medium, the inoculum source, and a low concentration of this compound. Incubate under aerobic conditions (e.g., on a shaker) for a period of days to weeks to allow the microbial community to adapt.

  • Degradation Experiment: In a fresh flask, add the minimal salts medium, the acclimated inoculum, and the target concentration of this compound as the sole carbon and nitrogen source.

  • Controls: Prepare a sterile control (with no inoculum) to assess abiotic degradation and a control with inoculum but no target compound.

  • Incubation: Incubate the flasks under controlled temperature and agitation.

  • Sampling and Analysis: Periodically withdraw samples and analyze for the concentration of this compound using HPLC or GC.

Visualizations

G cluster_biodegradation Biodegradation Pathway DDP This compound Oxidation Oxidation of Dodecyl Chain DDP->Oxidation Carboxylated_Intermediates Carboxylated Intermediates Oxidation->Carboxylated_Intermediates Ring_Opening Lactam Ring Opening Carboxylated_Intermediates->Ring_Opening Mineralization Mineralization (CO2, H2O) Ring_Opening->Mineralization

Caption: Proposed biodegradation pathway for this compound.

G cluster_hydrolysis Hydrolysis Pathway DDP This compound Hydrolysis Hydrolysis (Acidic or Basic Conditions) DDP->Hydrolysis Ring_Opened_Product 4-(Dodecylamino)butanoic acid Hydrolysis->Ring_Opened_Product

Caption: Proposed hydrolysis pathway for this compound.

G cluster_aop Advanced Oxidation Pathway DDP This compound Radicals Generation of HO• / SO4•- (e.g., UV/TiO2, UV/PMS) DDP->Radicals Oxidized_Intermediates Oxidized Intermediates Radicals->Oxidized_Intermediates Mineralization Mineralization (CO2, H2O) Oxidized_Intermediates->Mineralization

Caption: Advanced oxidation pathway for this compound.

G cluster_workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample_Prep Sample Preparation (Aqueous Solution) Degradation_Reaction Degradation Reaction (Photocatalysis/Biodegradation) Sample_Prep->Degradation_Reaction Reagent_Prep Reagent/Catalyst Preparation Reagent_Prep->Degradation_Reaction Sampling Time-based Sampling Degradation_Reaction->Sampling Quantification Quantification of Parent (HPLC/GC) Sampling->Quantification Identification Product Identification (LC-MS) Sampling->Identification Mineralization_Analysis Mineralization (TOC Analysis) Sampling->Mineralization_Analysis

Caption: General experimental workflow for degradation studies.

References

analytical techniques for detecting impurities in 1-Dodecyl-2-pyrrolidinone samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical techniques used to detect impurities in 1-Dodecyl-2-pyrrolidinone samples. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

Common impurities can originate from the synthesis process and include unreacted starting materials, by-products, and degradation products. Key impurities to monitor include:

  • 2-Pyrrolidinone (B116388): A primary starting material for the synthesis of this compound.

  • Gamma-butyrolactone (GBL): Can be present as a related substance or degradation product.[1]

  • Residual Amines and Solvents: Other process-related impurities that may be present in trace amounts.[1]

Q2: Which analytical techniques are most suitable for detecting these impurities?

The choice of technique depends on the impurity of interest and the sample matrix. The most common and effective methods are:

  • Gas Chromatography (GC): Ideal for volatile and semi-volatile impurities like residual solvents and smaller molecules such as 2-pyrrolidinone and gamma-butyrolactone.[2] A Flame Ionization Detector (FID) is a common choice for general-purpose analysis, while a Mass Spectrometer (MS) can be used for definitive identification.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for a broader range of impurities. Since this compound is a non-chromophoric surfactant, standard UV detection can be challenging.[3] Therefore, universal detectors are often preferred:

    • Evaporative Light Scattering Detector (ELSD): Suitable for non-volatile analytes and is not dependent on the presence of a chromophore.[3][4]

    • Charged Aerosol Detector (CAD): Offers high sensitivity for non-volatile and semi-volatile compounds, providing a more uniform response compared to other detectors.

    • Mass Spectrometry (MS): Provides high sensitivity and specificity, enabling both quantification and structural elucidation of impurities.[2]

Q3: My this compound sample doesn't show a strong response with a UV detector in HPLC. What can I do?

This is expected as this compound lacks a significant UV chromophore.[3] To overcome this, you can:

  • Use a Universal Detector: Employing an ELSD, CAD, or MS detector will allow for the detection of non-chromophoric compounds.[3][4]

  • Use a Low UV Wavelength: Some compounds exhibit absorbance at low UV wavelengths (e.g., 200-220 nm), though sensitivity may be limited and baseline noise can be an issue.

  • Derivatization: While more complex, derivatizing the analyte to attach a chromophore is another possibility, though this is often a last resort.

Troubleshooting Guides

Gas Chromatography (GC) Analysis
Problem Potential Cause Suggested Solution
Peak Tailing for 2-Pyrrolidinone Active sites in the injector liner or column.Use a deactivated liner and a column designed for polar compounds. Consider trimming the first few centimeters of the column.
Ghost Peaks in the Chromatogram Carryover from previous injections or contaminated carrier gas.Perform a bake-out of the column and injector. Ensure high-purity carrier gas and check for leaks in the gas lines.
Poor Sensitivity for Impurities Suboptimal split ratio or detector parameters.Decrease the split ratio or use a splitless injection for trace analysis. Optimize detector gas flow rates (for FID) or tune the MS.
Baseline Drift Column bleed at high temperatures.Ensure the column temperature does not exceed its recommended maximum. Condition the column properly before analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
Problem Potential Cause Suggested Solution
No Peaks Detected with ELSD/CAD Analyte is too volatile; improper nebulizer or evaporator temperature.Ensure the analyte is non-volatile. Optimize the ELSD/CAD temperature settings for your mobile phase composition and flow rate.
Poor Peak Shape (Broadening/Tailing) Secondary interactions with the stationary phase; column overload.Use a specialized surfactant analysis column. Reduce the injection volume or sample concentration.
Inconsistent Peak Areas Inconsistent nebulization in ELSD/CAD; sample precipitation in the mobile phase.Ensure a stable and pure nitrogen supply for the detector. Check the solubility of your sample in the mobile phase.
Baseline Noise with ELSD/CAD Impurities in the mobile phase or gas supply.Use high-purity solvents and a dedicated, filtered nitrogen source.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of key impurities.

Analyte Technique Detector Matrix Limit of Detection (LOD) / Limit of Quantitation (LOQ) Reference
2-PyrrolidinoneLC-MS/MSTriple Quadrupole MSSwine LiverLOD: 5 ng/g[1][5]
N-Methyl-2-pyrrolidinoneGC-FIDFlame IonizationWaterLDL: 1 ppm[6]
Gamma-butyrolactoneGC-MSMass SpectrometerBiological MatricesLOD: 0.34 µg/mL; LOQ: 0.798 µg/mL[7]

LDL: Lower Detection Limit

Experimental Protocols

Protocol 1: GC-MS Analysis of 2-Pyrrolidinone and Gamma-butyrolactone Impurities

This method is adapted from established procedures for related pyrrolidone compounds.[8][9]

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: InertCap Pure-WAX (or equivalent polar capillary column), 30 m x 0.32 mm I.D., 0.5 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 50 kPa.

  • Injector: Split/splitless inlet at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C.

    • Ramp: 10°C/min to 240°C.

    • Hold: 2 minutes at 240°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-200.

    • Selected Ion Monitoring (SIM) for Quantification:

      • Gamma-butyrolactone: m/z 42, 56, 86.[9]

      • 2-Pyrrolidinone: m/z 85, 56, 41.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent like methylene (B1212753) chloride or chloroform.[10]

Protocol 2: HPLC-ELSD Analysis of this compound and Non-Volatile Impurities

This method is a general approach for non-chromophoric surfactants.[3][11]

  • Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD).

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). A specialized surfactant column may provide better peak shape.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • Start with a high percentage of A and gradually increase B to elute the non-polar this compound. A typical gradient might run from 20% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • ELSD Settings:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas Flow (Nitrogen): 1.5 L/min (adjust as needed for stable baseline).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol. Filter through a 0.45 µm syringe filter before injection.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-MS System cluster_analysis Data Analysis Sample This compound Sample Dissolve Dissolve in Methylene Chloride Sample->Dissolve Injector GC Injector (250°C) Dissolve->Injector Inject Column GC Column (Temp Program) Injector->Column MS Mass Spectrometer (EI, Scan/SIM) Column->MS Chromatogram Total Ion Chromatogram (TIC) MS->Chromatogram Acquire Data Identify Identify Impurities (Mass Spectra) Chromatogram->Identify Quantify Quantify (SIM) Identify->Quantify

GC-MS workflow for impurity analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-ELSD System cluster_analysis Data Analysis Sample This compound Sample Dissolve Dissolve in Methanol/Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler Filter->Injector Inject Column C18 Column Injector->Column Pump HPLC Pump (Gradient) Pump->Injector ELSD ELSD Detector Column->ELSD Chromatogram Chromatogram ELSD->Chromatogram Acquire Data Quantify Quantify Impurities (Peak Area) Chromatogram->Quantify

HPLC-ELSD workflow for impurity analysis.

References

Technical Support Center: Overcoming Solubility Challenges of 1-Dodecyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility issues associated with 1-Dodecyl-2-pyrrolidinone in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a nonionic surfactant with a molecular formula of C16H31NO.[1][2] It possesses a long, non-polar dodecyl chain and a polar pyrrolidinone head group, making it amphiphilic. This structure allows it to reduce surface tension and enhance the solubility of other substances, finding applications in cosmetics, industrial cleaners, and as a penetration enhancer in drug delivery.[2][3] However, its own solubility in aqueous solutions is very low, which can present significant challenges during formulation and experimentation.

Q2: What is the aqueous solubility of this compound?

A2: The water solubility of this compound is approximately 51.7 mg/L at 20°C.[1] It is generally considered immiscible or does not mix well with water.[4]

Q3: In which organic solvents is this compound soluble?

Data Presentation: Solubility Profile

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent SystemSolvent TypeQualitative SolubilitySource/Rationale
WaterPolar ProticVery Low / Immiscible[4]
EthanolPolar ProticSolubleInferred from use in formulations and general principles of "like dissolves like".
MethanolPolar ProticSolubleSimilar to ethanol, expected to be a good solvent.
IsopropanolPolar ProticSolubleExpected to be a good solvent due to its amphiphilic nature.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleCommonly used as a solvent for poorly water-soluble compounds.
N,N-Dimethylformamide (DMF)Polar AproticSolubleA versatile polar aprotic solvent.
AcetonePolar AproticSolubleMentioned as a solvent for related applications.
AcetonitrilePolar AproticLikely SolubleOften used in HPLC and as a reaction solvent.
ChloroformNon-polarSolubleExpected to be a good solvent for the non-polar dodecyl chain.
Toluene (B28343)Non-polarSolubleThe non-polar nature of toluene should facilitate dissolution.

Note: "Soluble" indicates that it is expected to dissolve to a reasonable concentration for creating stock solutions. It is crucial to experimentally verify the solubility for your specific requirements.

Troubleshooting Guides

Issue 1: this compound does not dissolve in my chosen organic solvent.

Possible Causes:

  • Solvent Polarity: The chosen solvent may not be appropriate for the amphiphilic nature of this compound.

  • Concentration Too High: The desired concentration may exceed the solubility limit of the compound in that specific solvent at the current temperature.

  • Low Temperature: Solubility generally decreases with lower temperatures.

Troubleshooting Steps:

Figure 1: Troubleshooting workflow for dissolution in organic solvents.

Issue 2: Precipitation occurs when diluting a stock solution of this compound into an aqueous buffer.

Possible Causes:

  • "Crashing Out": The rapid change in solvent polarity from a non-polar organic solvent to a polar aqueous environment causes the compound to precipitate.

  • Final Concentration Exceeds Aqueous Solubility: The final concentration in the aqueous buffer is higher than its very low water solubility limit.

  • Temperature Shock: A significant temperature difference between the stock solution and the aqueous buffer can induce precipitation.

Troubleshooting Steps:

Figure 2: Troubleshooting workflow for aqueous dilution.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

Objective: To prepare a clear, concentrated stock solution of this compound for subsequent dilution.

Materials:

  • This compound

  • Anhydrous organic solvent (e.g., DMSO, Ethanol)

  • Analytical balance

  • Volumetric flask

  • Magnetic stirrer and stir bar or vortex mixer

  • Water bath (optional)

Methodology:

  • Determine the desired concentration and volume of the stock solution.

  • Calculate the required mass of this compound.

  • Weigh the this compound accurately using an analytical balance and transfer it to the volumetric flask.

  • Add a portion of the chosen solvent (approximately 50-70% of the final volume) to the flask.

  • Agitate the mixture using a magnetic stirrer or vortex mixer until the compound is fully dissolved.

  • Gentle warming in a water bath (e.g., 30-40°C) can be used to aid dissolution if necessary. Do not overheat, as this can affect the compound's stability.

  • Once fully dissolved, add the remaining solvent to reach the final volume.

  • Mix thoroughly to ensure a homogenous solution.

  • Store the stock solution in a tightly sealed container at the recommended temperature, protected from light and moisture.

Protocol 2: Dilution of an Organic Stock Solution into an Aqueous Buffer

Objective: To dilute a concentrated organic stock solution of this compound into an aqueous buffer while minimizing precipitation.

Materials:

  • Concentrated stock solution of this compound

  • Aqueous buffer (e.g., PBS, cell culture media)

  • Vortex mixer or magnetic stirrer

  • Calibrated pipettes

Methodology:

  • Bring both the stock solution and the aqueous buffer to the same temperature (e.g., room temperature or 37°C).

  • Place the required volume of the aqueous buffer in a suitable container.

  • While vigorously stirring or vortexing the aqueous buffer, add the calculated volume of the stock solution dropwise. This gradual addition helps to disperse the compound quickly and avoid localized high concentrations that lead to precipitation.

  • Continue stirring or vortexing for a few minutes after the addition is complete to ensure homogeneity.

  • Visually inspect the final solution for any signs of precipitation or cloudiness before use.

Signaling Pathway/Logical Relationship Diagram

G cluster_0 Solubilization Strategy cluster_1 Potential Issues A This compound (Poorly Water-Soluble) B Select Appropriate Organic Solvent A->B 'Like Dissolves Like' C Prepare Concentrated Stock Solution B->C High Concentration F Incomplete Dissolution in Organic Solvent B->F Incorrect Solvent Choice D Controlled Dilution into Aqueous System C->D Dropwise Addition + Vigorous Mixing E Homogeneous Aqueous Dispersion/Solution D->E Below CMC (if applicable) & Aqueous Solubility Limit G Precipitation ('Crashing Out') upon Aqueous Dilution D->G Rapid Polarity Change

Figure 3: Logical workflow for solubilizing this compound.

References

Technical Support Center: Strategies to Prevent the Hydrolysis of the Pyrrolidinone Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolytic stability of the pyrrolidinone ring.

Frequently Asked Questions (FAQs)

Q1: What is pyrrolidinone ring hydrolysis and why is it a concern?

A1: The pyrrolidinone ring, a five-membered lactam, is susceptible to hydrolysis, which is the cleavage of the amide bond within the ring by water. This reaction opens the ring to form a γ-aminobutyric acid derivative. This is a significant concern in drug development and chemical synthesis as it leads to the degradation of the active pharmaceutical ingredient (API) or desired molecule, resulting in loss of potency, potential formation of toxic byproducts, and inconsistent experimental results.[1]

Q2: What are the primary factors that influence the rate of pyrrolidinone ring hydrolysis?

A2: The stability of the pyrrolidinone ring is primarily influenced by the following factors:

  • pH: The rate of hydrolysis is significantly affected by the pH of the solution. The pyrrolidinone ring is susceptible to hydrolysis under both acidic and basic conditions.[1]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[2][3] The relationship between temperature and reaction rate is often described by the Arrhenius equation, where an increase in temperature leads to an exponential increase in the reaction rate constant.[4][5]

  • Substituents on the ring: The electronic and steric properties of substituents on the pyrrolidinone ring can influence its stability. Electron-withdrawing groups can make the carbonyl carbon more susceptible to nucleophilic attack, while bulky substituents near the amide bond can provide steric hindrance, potentially slowing down hydrolysis.

Q3: What are the typical degradation products of pyrrolidinone ring hydrolysis?

A3: The primary product of pyrrolidinone ring hydrolysis is the corresponding γ-aminobutyric acid derivative. For instance, the hydrolysis of N-methylpyrrolidone (NMP) yields 4-(methylamino)butyric acid.[2][3] In some cases, these initial hydrolysis products can undergo further reactions, such as polymerization, especially at elevated temperatures.[2][3]

Q4: How can I monitor the hydrolysis of my pyrrolidinone-containing compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of pyrrolidinone-containing compounds.[1] This method should be capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector can be used to assess peak purity, and Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown degradation products.[1][6][7]

Troubleshooting Guides

This section provides a step-by-step approach to troubleshoot and prevent pyrrolidinone ring hydrolysis during your experiments.

Issue 1: Rapid Degradation of the Pyrrolidinone Compound in Solution

Symptoms:

  • Loss of compound potency over a short period.

  • Appearance of new peaks in HPLC analysis.

  • Changes in the physical appearance of the solution (e.g., color change).

Workflow for Troubleshooting:

Troubleshooting_Hydrolysis start Start: Suspected Pyrrolidinone Hydrolysis check_ph Measure pH of the solution start->check_ph ph_extreme Is pH acidic or basic? check_ph->ph_extreme adjust_ph Adjust pH to neutral (6-8) using a suitable buffer ph_extreme->adjust_ph Yes check_temp Check storage and experimental temperature ph_extreme->check_temp No reanalyze Re-analyze for stability adjust_ph->reanalyze temp_high Is temperature elevated? check_temp->temp_high reduce_temp Lower temperature (store at 2-8°C or frozen) temp_high->reduce_temp Yes check_light Assess light exposure temp_high->check_light No reduce_temp->reanalyze light_exposed Is the compound exposed to light? check_light->light_exposed protect_light Protect from light (use amber vials, foil) light_exposed->protect_light Yes check_oxygen Consider oxidative degradation light_exposed->check_oxygen No protect_light->reanalyze oxygen_present Is the solution exposed to oxygen? check_oxygen->oxygen_present inert_atmosphere Use deoxygenated solvents and an inert atmosphere (N2, Ar) oxygen_present->inert_atmosphere Yes oxygen_present->reanalyze No inert_atmosphere->reanalyze end End: Stability Improved reanalyze->end

Caption: Troubleshooting workflow for pyrrolidinone ring hydrolysis.

Possible Causes and Solutions:

Possible CauseTroubleshooting StepsRecommended Actions
Inappropriate pH 1. Measure the pH of your solution. 2. Conduct a forced degradation study under acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions to confirm pH sensitivity.[1]Adjust the pH to a neutral range (pH 6-8) using a suitable buffer system (e.g., phosphate, citrate) that is compatible with your experimental setup.[1]
Elevated Temperature 1. Review the storage and experimental temperatures. 2. Analyze samples stored at different temperatures to assess the impact on stability.Store stock solutions and experimental samples at lower temperatures (e.g., 2-8°C or frozen at -20°C or -80°C). Avoid unnecessary exposure to high temperatures during experiments.[2][3]
Presence of Water 1. Ensure solvents are anhydrous, if the reaction chemistry allows. 2. Minimize exposure to atmospheric moisture.Use freshly opened anhydrous solvents or dry solvents using appropriate methods. Store compounds and solutions in desiccators.
Oxidative Degradation 1. Prepare solutions using deoxygenated solvents. 2. Consider if any components in your system could be acting as oxidizing agents.Sparge solvents with an inert gas (e.g., nitrogen, argon) before use.[1] If compatible, consider adding an antioxidant to the formulation.[1]
Photodegradation 1. Assess if the compound is being exposed to light, especially UV light.Protect solutions from light by using amber-colored vials or wrapping containers with aluminum foil.[1]
Issue 2: Formulation Instability of a Pyrrolidinone-Based Drug

Symptoms:

  • Reduced shelf-life of the drug product.

  • Formation of degradation products over time in the formulated product.

  • Inconsistent drug release profiles.

Strategies for Prevention:

StrategyDescriptionExperimental Protocol Example
pH Control Maintaining the pH of the formulation within a range where the pyrrolidinone ring is most stable.Protocol: Buffer System Optimization 1. Prepare a series of buffer solutions (e.g., citrate, phosphate) at different pH values (e.g., 5.0, 6.0, 7.0, 8.0). 2. Dissolve the pyrrolidinone-based drug in each buffer at a known concentration. 3. Store the solutions at accelerated stability conditions (e.g., 40°C/75% RH). 4. Analyze the samples by HPLC at predetermined time points (e.g., 0, 1, 2, 4 weeks) to determine the degradation rate at each pH.
Solid-State Formulation Formulating the drug in a solid dosage form to minimize the mobility of reactants and the presence of water.Protocol: Preparation of a Solid Dispersion 1. Dissolve the pyrrolidinone-based drug and a suitable polymer (e.g., PVP K30) in a common organic solvent (e.g., ethanol) at a specific drug-to-polymer ratio (e.g., 1:4 w/w). 2. Evaporate the solvent using a rotary evaporator or spray dryer to obtain a solid dispersion. 3. Characterize the solid dispersion for its physical form (amorphous vs. crystalline) and dissolution properties. 4. Assess the stability of the drug in the solid dispersion under accelerated conditions.[8]
Structural Modification Modifying the chemical structure of the pyrrolidinone-containing molecule to enhance its stability.Protocol: Synthesis and Stability Screening of Analogs 1. Synthesize a series of analogs with different substituents on the pyrrolidinone ring (e.g., introducing bulky groups near the amide bond to create steric hindrance). 2. Subject each analog to forced degradation studies (acidic, basic, oxidative, and photolytic stress). 3. Quantify the degradation of each analog using a validated HPLC method. 4. Compare the stability profiles to identify the most stable analog.

Quantitative Data on Pyrrolidinone Hydrolysis

The rate of hydrolysis is highly dependent on the specific compound and the experimental conditions. Below is a summary of the impact of key factors on the hydrolysis of N-methylpyrrolidone (NMP).

FactorConditionObservationReference
Alkali Concentration Increasing NaOH concentrationThe hydrolysis rate of NMP increases significantly, especially when the NaOH content is above 3.51%.[2]
Temperature Increasing temperature from room temperature to 160°CThe rate of NMP hydrolysis increases dramatically, particularly above 120°C.[3] At higher temperatures, the hydrolysis product, 4-(methylamino)butyric acid, can polymerize.[2][3][2][3]

Experimental Protocols

Protocol 1: Forced Degradation Study for a Pyrrolidinone-Containing Compound

Objective: To investigate the intrinsic stability of a pyrrolidinone-containing compound under various stress conditions and to generate potential degradation products for analytical method development.

Materials:

  • Pyrrolidinone-containing compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Purified water

  • Suitable organic solvent (e.g., acetonitrile (B52724), methanol)

  • HPLC system with a stability-indicating column and PDA or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp) for a defined period. A control sample should be kept in the dark.

  • Incubation: Incubate all solutions (except the photodegradation sample) at a controlled temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis:

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.[1]

Protocol 2: HPLC-MS/MS Method for the Quantification of N-Methylpyrrolidone (NMP) and its Hydrolysis Product

Objective: To quantify the concentration of NMP and its primary hydrolysis product, 4-(methylamino)butyric acid, in a sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A suitable reversed-phase or HILIC column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Example for NMP):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • NMP: m/z 100 → 58 (quantifier), m/z 100 → 82 (qualifier)[6]

    • Internal Standard (d9-NMP): m/z 109 → 62[6]

Procedure:

  • Sample Preparation: Extract the sample containing NMP and its hydrolysate with a suitable organic solvent (e.g., acetonitrile). Add a known amount of an internal standard (e.g., deuterated NMP).

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of NMP, its hydrolysis product, and the internal standard.

  • Analysis: Inject the prepared samples and calibration standards into the LC-MS/MS system.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Use this curve to determine the concentration of NMP and its hydrolysis product in the samples.

Visualization of Key Concepts

Hydrolysis_Mechanism pyrrolidinone Pyrrolidinone Ring Amide Bond transition_state Tetrahedral Intermediate pyrrolidinone->transition_state Nucleophilic Attack conditions Acidic or Basic Conditions Elevated Temperature water H₂O water->transition_state product γ-Aminobutyric Acid Derivative Opened Ring transition_state->product Ring Opening

References

Technical Support Center: Managing the Viscosity of 1-Dodecyl-2-pyrrolidinone (DDP) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Dodecyl-2-pyrrolidinone (DDP) solutions. The following sections offer insights into managing the viscosity of DDP solutions for specific applications, particularly in the context of pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DDP) and why is its viscosity important in my application?

A1: this compound, also known as N-dodecyl-2-pyrrolidone, is a nonionic surfactant. In pharmaceutical applications, it is often used as a penetration enhancer in transdermal and topical drug delivery systems. The viscosity of a DDP solution is a critical physical property that can influence the stability, spreadability, and release rate of the active pharmaceutical ingredient (API) from the formulation. Proper viscosity management ensures consistent product performance and patient experience.

Q2: What are the primary factors that influence the viscosity of DDP solutions?

A2: The viscosity of DDP solutions is primarily affected by three main factors:

  • Concentration: Generally, as the concentration of DDP in a solvent increases, the viscosity of the solution will also increase.

  • Temperature: For most liquid solutions, viscosity decreases as the temperature increases. This is a crucial factor to control during manufacturing, storage, and application.

  • Solvent System and Additives: The choice of solvent (e.g., water, ethanol, propylene (B89431) glycol) and the presence of other excipients such as polymers, salts, or co-surfactants can significantly alter the viscosity of the final formulation through molecular interactions.

Q3: How does the surfactant nature of DDP affect viscosity measurements?

A3: As a surfactant, DDP can form micelles in solution above a certain concentration known as the critical micelle concentration (CMC). The formation and arrangement of these micelles can lead to non-Newtonian fluid behavior, where the viscosity changes with the applied shear rate. This is an important consideration when selecting a viscometer and measurement parameters.

Q4: Are there any safety precautions I should be aware of when handling DDP?

A4: Yes, this compound is classified as a hazardous substance. It can cause severe skin burns and eye damage and may cause an allergic skin reaction. It is also very toxic to aquatic life.[1] Always consult the Safety Data Sheet (SDS) before use and handle it with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or irreproducible viscosity readings. 1. Temperature fluctuations: Viscosity is highly dependent on temperature. 2. Inadequate sample mixing: The solution may not be homogeneous. 3. Presence of air bubbles: Air bubbles can interfere with the viscometer's sensor. 4. Instrument not calibrated: The viscometer may be providing inaccurate readings.1. Ensure the sample and viscometer are at a constant, controlled temperature. 2. Mix the solution thoroughly using a magnetic stirrer or overhead mixer until uniform. 3. Allow the sample to rest after mixing to let air bubbles dissipate, or gently centrifuge the sample. 4. Regularly calibrate your viscometer using certified viscosity standards.
Viscosity is too high. 1. DDP concentration is too high. 2. Temperature is too low. 3. Interaction with other formulation components (e.g., gelling agents). 1. Reduce the concentration of DDP in the formulation. 2. Increase the temperature of the solution (if appropriate for the application and stability of the API). 3. Evaluate the compatibility of DDP with other excipients. Consider using a different thickening agent or adjusting its concentration.
Viscosity is too low. 1. DDP concentration is too low. 2. Temperature is too high. 3. Degradation of a viscosity-enhancing polymer. 1. Increase the concentration of DDP or add a suitable viscosity-modifying agent (e.g., a polymer like HPMC or Carbopol). 2. Decrease the temperature of the solution. 3. Check the stability of all formulation components at the storage and processing temperatures.
Viscosity changes over time (instability). 1. Phase separation or precipitation. 2. Micellar rearrangement. 3. Chemical degradation of DDP or other components. 1. Assess the long-term physical stability of the formulation at different storage conditions. Consider adding a stabilizer. 2. For surfactant-based systems, some structural evolution can occur. Allow for an equilibration period after preparation before measurement. 3. Conduct chemical stability studies to identify any degradation products that may affect viscosity.

Quantitative Data on Viscosity

The following tables provide illustrative data on how the viscosity of solutions can be affected by concentration and temperature. Note that this data is based on the behavior of analogous pyrrolidone derivatives and surfactant solutions and should be used as a general guide. Experimental determination of viscosity for your specific formulation is crucial.

Table 1: Illustrative Viscosity of Aqueous DDP Solutions at 25°C

DDP Concentration (w/w %)Estimated Dynamic Viscosity (mPa·s)
11.5
55.2
1012.8
2035.1

Table 2: Illustrative Effect of Temperature on a 10% w/w Aqueous DDP Solution

Temperature (°C)Estimated Dynamic Viscosity (mPa·s)
2015.4
2512.8
3010.5
407.2

Table 3: Illustrative Viscosity of DDP in Different Solvents at 25°C (5% w/w DDP)

SolventEstimated Dynamic Viscosity (mPa·s)
Water5.2
Ethanol3.8
Propylene Glycol25.6

Experimental Protocols

Protocol 1: Preparation of DDP Solutions for Viscosity Measurement

  • Materials and Equipment:

    • This compound (DDP)

    • Selected solvent (e.g., deionized water, ethanol, propylene glycol)

    • Analytical balance

    • Beakers or flasks

    • Magnetic stirrer and stir bars or overhead mixer

    • Calibrated viscometer (rotational or cone-and-plate recommended)

    • Temperature control unit (water bath or Peltier system)

  • Procedure:

    • Tare the beaker/flask on the analytical balance.

    • Accurately weigh the desired amount of the solvent.

    • Accurately weigh the desired amount of DDP and add it to the solvent.

    • If other solid components are part of the formulation, add them at this stage.

    • Place the container on a magnetic stirrer or under an overhead mixer.

    • Stir the solution at a moderate speed to avoid excessive air entrapment until all components are fully dissolved and the solution appears homogeneous.

    • Once dissolved, cover the container and allow the solution to equilibrate to the desired measurement temperature in a water bath or on the viscometer's temperature-controlled plate for at least 30 minutes.

    • Visually inspect the solution for any air bubbles before measurement. If present, allow the solution to stand undisturbed until the bubbles dissipate.

Protocol 2: Viscosity Measurement using a Rotational Viscometer

  • Instrument Setup:

    • Ensure the viscometer is level and calibrated according to the manufacturer's instructions.

    • Select an appropriate spindle and rotational speed based on the expected viscosity of the sample. For non-Newtonian fluids, it is advisable to measure viscosity at a range of shear rates.

    • Set the temperature control unit to the desired measurement temperature.

  • Measurement:

    • Carefully lower the selected spindle into the prepared DDP solution until it is immersed to the marked level. Avoid introducing air bubbles.

    • Allow the spindle to rotate in the sample for a sufficient time to reach a stable reading. This may take several minutes, especially for more viscous or thixotropic fluids.

    • Record the viscosity reading (in mPa·s or cP) and the corresponding shear rate (if applicable).

    • For non-Newtonian fluids, repeat the measurement at several different rotational speeds to construct a rheology profile.

    • After each measurement, clean the spindle and sample container thoroughly with an appropriate solvent to prevent cross-contamination.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_measure Viscosity Measurement cluster_analysis Data Analysis weigh_solvents Weigh Solvents weigh_ddp Weigh DDP & Excipients weigh_solvents->weigh_ddp 1 mix Mix until Homogeneous weigh_ddp->mix 2 equilibrate Equilibrate to Temperature mix->equilibrate 3 load_sample Load Sample equilibrate->load_sample 4 setup_viscometer Setup & Calibrate Viscometer setup_viscometer->load_sample measure Measure Viscosity at Controlled Temperature load_sample->measure 5 record Record Data measure->record 6 analyze Analyze Viscosity Data record->analyze 7 report Generate Report analyze->report 8

Caption: Experimental workflow for viscosity measurement.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Corrective Actions cluster_result Outcome start Inconsistent Viscosity Reading? temp_check Is Temperature Stable? start->temp_check mix_check Is Sample Homogeneous? temp_check->mix_check Yes control_temp Control Temperature temp_check->control_temp No bubble_check Are Air Bubbles Present? mix_check->bubble_check Yes remix Remix Sample mix_check->remix No degas Degas Sample bubble_check->degas Yes calibrate Calibrate Viscometer bubble_check->calibrate No remeasure Remeasure Viscosity control_temp->remeasure remix->remeasure degas->remeasure calibrate->remeasure consistent Consistent Reading remeasure->consistent

Caption: Troubleshooting logic for inconsistent viscosity readings.

References

impact of pH and temperature on the stability of 1-Dodecyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH and temperature on the stability of 1-Dodecyl-2-pyrrolidinone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under various pH and temperature conditions?

The primary degradation pathway for this compound is the hydrolysis of the amide bond within the 2-pyrrolidinone (B116388) ring. This reaction is catalyzed by both acid and base and is significantly accelerated by elevated temperatures. The hydrolysis results in the ring-opening of the lactam to form 4-(dodecylamino)butanoic acid. While generally considered stable under neutral conditions and at ambient temperature, deviations towards acidic or alkaline pH, especially when combined with heat, can lead to significant degradation.[1][2][3]

Q2: What are the expected degradation products of this compound?

The main degradation product from the hydrolysis of this compound is 4-(dodecylamino)butanoic acid. Under severe thermal stress, further decomposition may occur, potentially leading to the formation of carbon monoxide, carbon dioxide, and various nitrogen oxides.

Q3: How does pH affect the stability of this compound?

The stability of this compound is highly dependent on pH. The rate of hydrolysis is slowest near neutral pH (around 7.0). In both acidic and alkaline conditions, the rate of degradation increases significantly. Alkaline conditions, in particular, have been shown to markedly accelerate the hydrolysis of the related compound, N-methylpyrrolidone, a behavior that can be extrapolated to this compound.[1][3]

Q4: What is the impact of temperature on the stability of this compound?

Temperature is a critical factor in the stability of this compound. Increased temperatures provide the necessary activation energy for the hydrolysis of the lactam ring. The effect of temperature is synergistic with pH; at non-neutral pH values, even moderate increases in temperature can lead to a substantial increase in the degradation rate. Product safety data sheets indicate that heating may cause expansion or decomposition.[4]

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies.

  • Possible Cause: Fluctuation in pH of the sample solution.

    • Solution: Ensure that the buffer system used has sufficient capacity to maintain a constant pH throughout the experiment, especially when the degradation products are acidic or basic. Regularly calibrate the pH meter and verify the pH of the solutions before and after the study.

  • Possible Cause: Temperature variability in the stability chamber or water bath.

    • Solution: Use a calibrated and validated stability chamber or water bath. Monitor the temperature continuously using an independent, calibrated thermometer.

  • Possible Cause: Inconsistent sample preparation.

    • Solution: Follow a standardized and well-documented sample preparation protocol. Ensure that all reagents are of high quality and that solutions are prepared fresh.

Issue 2: Difficulty in separating this compound from its degradation product using Reversed-Phase HPLC.

  • Possible Cause: this compound, being a surfactant, may exhibit non-ideal chromatographic behavior, such as peak tailing or variable retention times.

    • Solution: Optimize the mobile phase composition. The addition of an organic modifier, such as acetonitrile (B52724) or methanol (B129727), can improve peak shape. Adjusting the pH of the mobile phase can also help to control the ionization of the degradation product and improve separation. Consider using a column with a different stationary phase, such as a C8 or a phenyl column.

  • Possible Cause: The degradation product, 4-(dodecylamino)butanoic acid, may have a very different polarity compared to the parent compound.

    • Solution: A gradient elution method is likely necessary to achieve a good separation within a reasonable timeframe. Start with a higher aqueous composition in the mobile phase to retain the more polar degradation product, and gradually increase the organic solvent concentration to elute the parent compound.

Data Presentation

Table 1: Representative Data on the Hydrolysis of this compound at 50°C

pHApparent First-Order Rate Constant (k_obs) (day⁻¹)Half-life (t½) (days)
2.00.04515.4
5.00.00886.6
7.00.002346.6
9.00.06211.2
12.00.2313.0

Note: This data is illustrative and based on the expected behavior of N-alkyl-2-pyrrolidones. Actual experimental results may vary.

Table 2: Effect of Temperature on the Hydrolysis of this compound at pH 9.0

Temperature (°C)Apparent First-Order Rate Constant (k_obs) (day⁻¹)Half-life (t½) (days)
250.01546.2
400.03519.8
500.06211.2
600.1285.4

Note: This data is illustrative and based on the expected behavior of N-alkyl-2-pyrrolidones. Actual experimental results may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and establish degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer solutions (pH 2, 5, 7, 9, 12)

  • Class A volumetric flasks, pipettes, and other standard laboratory glassware

  • Calibrated pH meter

  • Stability chamber or water bath

  • HPLC system with UV or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Incubate the solutions at 60°C for a predetermined time (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Incubate the solutions at 60°C for a predetermined time.

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of HCl, and dilute it with the mobile phase.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and protect it from light for a predetermined time.

    • At each time point, withdraw a sample and dilute it with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound in a stability chamber at an elevated temperature (e.g., 80°C) for a predetermined time.

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute it for analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions (starting point for development):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm or Mass Spectrometry (for peak identification)

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity will be confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.

Visualizations

cluster_degradation Primary Degradation Pathway DDP This compound DP 4-(Dodecylamino)butanoic acid DDP->DP Hydrolysis (H⁺ or OH⁻, ΔT)

Caption: Primary hydrolytic degradation pathway of this compound.

cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of this compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench (if applicable) sample->neutralize dilute Dilute for Analysis neutralize->dilute hplc Analyze via Stability-Indicating HPLC dilute->hplc data Data Analysis (Quantify Degradation) hplc->data

Caption: Workflow for conducting forced degradation studies.

References

purification methods for removing byproducts from 1-Dodecyl-2-pyrrolidinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1-Dodecyl-2-pyrrolidinone synthesized via the N-alkylation of 2-pyrrolidinone (B116388) with a dodecyl halide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The primary impurities encountered during the synthesis of this compound from 2-pyrrolidinone and a dodecyl halide (e.g., dodecyl bromide) using a strong base like sodium hydroxide (B78521) include:

  • Unreacted Starting Materials: Residual 2-pyrrolidinone and dodecyl halide.

  • Water: Introduced with reagents or formed during the reaction, which can lead to hydrolysis byproducts.

  • γ-Butyrolactone: Can be present as an impurity in the starting 2-pyrrolidinone or formed from its hydrolysis.

  • 4-(Dodecylamino)butanoic acid: Formed from the hydrolysis of the lactam ring in this compound, especially in the presence of a strong base and water.[1][2]

  • Dodecanol (B89629): Can be formed from the hydrolysis of the dodecyl halide or as a byproduct of side reactions.

  • Didodecyl ether: Can form as a byproduct from the reaction of dodecyl halide with dodecanol or hydroxide ions.

  • Quaternary ammonium (B1175870) salts: Formed by over-alkylation of the product, which can lead to other byproducts via elimination reactions.[3][4][5][6][7]

Q2: What are the recommended purification methods for this compound?

A2: The most effective purification methods for this compound are:

  • Fractional Vacuum Distillation: Ideal for separating the high-boiling product from less volatile impurities and unreacted starting materials.[8][9][10]

  • Melt Crystallization: A highly selective method for achieving high purity by slowly crystallizing the product from its molten state.[11][12][13][14]

  • Membrane Filtration (Nanofiltration): Useful for removing smaller impurity molecules from the larger surfactant product in a solvent.[15][16][17][18][19]

Q3: How can I monitor the purity of this compound during purification?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for monitoring the purity of this compound.[20][21][22][23] It allows for the separation and identification of volatile and semi-volatile impurities. High-Performance Liquid Chromatography (HPLC) can also be employed, especially for less volatile byproducts.

Troubleshooting Guides

Fractional Vacuum Distillation

Problem 1: Product decomposition during distillation.

  • Symptom: Darkening of the product, unexpected pressure fluctuations, or low yield.

  • Possible Cause: The distillation temperature is too high, even under vacuum. This compound can decompose at elevated temperatures.[24]

  • Solution:

    • Decrease the distillation pressure to further lower the boiling point.

    • Ensure the heating mantle is not set to an excessively high temperature. Use a silicone oil bath for more uniform heating.

    • Minimize the residence time of the product at high temperatures by using a short-path distillation apparatus if possible.[25]

Problem 2: Inefficient separation of impurities (bumping or foaming).

  • Symptom: Unstable vacuum, violent boiling (bumping), or excessive foaming in the distillation flask.

  • Possible Cause:

    • Presence of residual volatile solvents or water.

    • Too rapid heating.

    • Lack of boiling chips or inadequate stirring.

  • Solution:

    • Ensure all low-boiling solvents are removed before high-vacuum distillation. A pre-distillation at a moderate vacuum can be beneficial.

    • Increase the heat gradually to maintain a steady distillation rate.

    • Use fresh boiling chips or a magnetic stir bar to ensure smooth boiling.

    • For persistent foaming, an anti-foaming agent can be used, but it must be non-reactive and easily separable from the final product.

Problem 3: Product solidifies in the condenser or collection flask.

  • Symptom: Blockage of the distillation path due to solidification of the distillate.

  • Possible Cause: The melting point of this compound is near room temperature.

  • Solution:

    • Gently heat the condenser and receiving flask with a heat gun or by wrapping them with heating tape set to a low temperature.

    • Ensure the cooling water in the condenser is not excessively cold.

Melt Crystallization

Problem 1: The entire sample solidifies at once.

  • Symptom: No formation of a distinct crystal front; the entire melt solidifies into a mass.

  • Possible Cause: The cooling rate is too fast, leading to rapid, non-selective crystallization.

  • Solution:

    • Employ a very slow and controlled cooling rate.

    • Use a programmable temperature controller for precise temperature management.

    • Initiate crystallization with a seed crystal of pure this compound to promote controlled crystal growth.

Problem 2: Low purity of the final product.

  • Symptom: Analytical results (e.g., GC-MS) show significant levels of impurities remain after crystallization.

  • Possible Cause:

    • Impurities are being trapped within the crystal lattice (occlusion).

    • Inefficient removal of the impure liquid phase (mother liquor) from the crystal surface.

  • Solution:

    • Use a slower crystallization rate to allow for more selective crystal growth.

    • Implement a "sweating" step: after crystallization, slowly increase the temperature to slightly above the eutectic temperature of the impurity mixture. This will cause the more impure regions to melt and drain away from the purer crystals.[11]

    • After draining the mother liquor, wash the crystals with a small amount of pure, pre-chilled solvent in which the product is sparingly soluble at low temperatures but the impurities are soluble.

Experimental Protocols

Fractional Vacuum Distillation

Objective: To purify this compound from non-volatile impurities and unreacted starting materials.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (heating mantle, round-bottom flask, fractionating column, condenser, receiving flask, vacuum adapter)

  • Vacuum pump

  • Cold trap

  • Boiling chips or magnetic stirrer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Place the crude this compound and boiling chips or a stir bar into the distillation flask.

  • Attach the flask to the fractionating column and begin heating the mixture gently under a low vacuum to remove any residual water or volatile solvents.

  • Once the initial volatiles are removed, gradually increase the vacuum to the desired level (e.g., 1-10 mmHg).

  • Slowly increase the heating mantle temperature until the product begins to distill.

  • Collect the fractions based on their boiling point at the given pressure. The main fraction of this compound should be collected.

  • Monitor the temperature at the head of the column. A stable temperature during the collection of a fraction indicates a pure compound.

  • Once the main fraction is collected, stop the heating and carefully release the vacuum before turning off the vacuum pump.

Quantitative Data Summary:

ParameterValue
Boiling Point~160-170 °C at 1 mmHg
Expected Purity>99%
Typical Yield80-90%
Melt Crystallization

Objective: To achieve high-purity this compound by removing impurities through controlled crystallization.

Materials:

  • Crude this compound

  • Crystallization vessel with a temperature-controlled jacket

  • Programmable temperature controller

  • Stirring mechanism (optional, for dynamic crystallization)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Place the crude this compound into the crystallization vessel and heat it until it is completely molten.

  • Blanket the melt with an inert gas to prevent oxidation.

  • Begin to cool the melt very slowly (e.g., 0.1-0.5 °C/hour) while gently stirring (if applicable).

  • Once crystallization begins (indicated by the formation of solid), continue the slow cooling to allow for the growth of pure crystals.

  • When a significant portion of the material has crystallized, stop the cooling and drain the remaining liquid (mother liquor), which is enriched in impurities.

  • For higher purity, perform a "sweating" step by slowly increasing the temperature to just below the melting point of the pure product. This will melt and remove any occluded impurities.

  • Melt the remaining purified crystals to obtain the final product.

Quantitative Data Summary:

ParameterValue
Melting Point~25 °C
Expected Purity>99.5%
Typical Yield60-80%

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification 2-Pyrrolidinone 2-Pyrrolidinone Reaction Reaction 2-Pyrrolidinone->Reaction Dodecyl Halide Dodecyl Halide Dodecyl Halide->Reaction Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction Crude Product Crude Product Reaction->Crude Product Fractional Vacuum Distillation Fractional Vacuum Distillation Crude Product->Fractional Vacuum Distillation Crude Product->Fractional Vacuum Distillation Primary Method Melt Crystallization Melt Crystallization Crude Product->Melt Crystallization Membrane Filtration Membrane Filtration Crude Product->Membrane Filtration Pure this compound Pure this compound Fractional Vacuum Distillation->Pure this compound Melt Crystallization->Pure this compound Membrane Filtration->Pure this compound Troubleshooting_Logic Problem Identified Problem Identified Low Purity Low Purity Problem Identified->Low Purity Low Yield Low Yield Problem Identified->Low Yield Process Instability Process Instability Problem Identified->Process Instability Refine Purification Protocol Refine Purification Protocol Low Purity->Refine Purification Protocol Analyze Byproducts Analyze Byproducts Low Purity->Analyze Byproducts Check Starting Materials Check Starting Materials Low Yield->Check Starting Materials Optimize Reaction Conditions Optimize Reaction Conditions Low Yield->Optimize Reaction Conditions Process Instability->Optimize Reaction Conditions Process Instability->Refine Purification Protocol

References

addressing skin irritation potential of 1-Dodecyl-2-pyrrolidinone in transdermal formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the skin irritation potential of 1-Dodecyl-2-pyrrolidone (DDP) in transdermal formulations.

Frequently Asked Questions (FAQs)

Q1: What is 1-Dodecyl-2-pyrrolidinone (DDP) and why is it used in transdermal formulations?

A1: this compound (DDP), also known as 1-Lauryl-2-pyrrolidone, is a chemical penetration enhancer. It is used in transdermal formulations to temporarily and reversibly reduce the barrier function of the stratum corneum, the outermost layer of the skin. This allows for increased permeation of active pharmaceutical ingredients (APIs) into the deeper layers of the skin and systemic circulation. The long alkyl chain of DDP is believed to be primarily responsible for its penetration-enhancing effects.[1]

Q2: What is the mechanism of action of DDP as a penetration enhancer?

A2: DDP, like other N-alkyl-pyrrolidones, primarily enhances skin penetration by disrupting the highly ordered lipid structure of the stratum corneum. It is thought to partition into the intercellular lipid matrix, increasing its fluidity and creating pathways for the API to diffuse through. Studies on related N-alkyl-pyrrolidones suggest that the enhancement potency increases with the length of the alkyl chain.[1]

Q3: What is the skin irritation potential of DDP?

A3: DDP has been reported to have a significant potential for skin irritation. Studies on various pyrrolidone derivatives have shown that 1-Lauryl-2-pyrrolidone (DDP) can induce severe skin irritation.[2] The GHS classification for 1-Lauryl-2-pyrrolidone includes "Causes severe skin burns and eye damage".[3] Therefore, careful consideration of its concentration and formulation is crucial to minimize adverse skin reactions.

Q4: What are the primary mechanisms of chemically-induced skin irritation?

A4: Chemical irritants can trigger skin irritation through several mechanisms, including:

  • Disruption of the skin barrier: This can lead to increased transepidermal water loss (TEWL) and allow for the entry of other irritants.

  • Direct cytotoxicity: The chemical may directly damage keratinocytes and other skin cells.

  • Induction of an inflammatory cascade: This involves the release of pro-inflammatory cytokines and chemokines, such as Interleukin-1 alpha (IL-1α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), leading to erythema (redness) and edema (swelling).

Q5: How can I assess the skin irritation potential of my DDP-containing formulation?

A5: There are several in vitro and in vivo methods to assess skin irritation:

  • In Vitro Reconstructed Human Epidermis (RhE) Models (OECD Test Guideline 439): This is a validated, non-animal test method that uses a 3D model of human epidermis to assess cell viability after exposure to a test substance. A significant reduction in cell viability indicates irritation potential.

  • In Vitro Cytokine Release Assays: Measuring the release of pro-inflammatory cytokines (e.g., IL-1α) from skin models or cell cultures after exposure to the formulation can provide a quantitative measure of the inflammatory response.[4]

  • Ex Vivo Skin Models: Using excised human or animal skin in Franz diffusion cells can be used to assess both permeation and irritation potential by analyzing tissue integrity and biomarker release.

  • In Vivo Studies: While less common in early development due to ethical considerations, in vivo studies on animals (e.g., rabbits) can provide a comprehensive assessment of skin irritation, including erythema and edema. The Primary Dermal Irritation Index (PDII) is a common scoring system used in these studies.

Troubleshooting Guides

Issue 1: Unexpected Skin Irritation Observed in Preclinical Studies

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Concentration of DDP - Reduce DDP Concentration: Systematically decrease the concentration of DDP in the formulation and evaluate the impact on both skin irritation and API permeation to find an optimal balance.
Vehicle Effects - Optimize the Vehicle System: The vehicle can significantly influence the irritation potential of DDP. Consider the use of co-solvents like propylene (B89431) glycol or ethanol, which may modulate the activity of DDP and potentially reduce irritation.[5] However, some solvents can also be irritating, so the entire system must be evaluated.
API-Enhancer Interaction - Evaluate API Contribution to Irritation: The API itself may be an irritant, and its irritation potential could be exacerbated by the enhanced penetration provided by DDP. Conduct irritation studies on the API alone and in the vehicle without DDP to isolate the effects.
Formulation pH - Adjust Formulation pH: The pH of the formulation can impact skin barrier function and irritation. Ensure the pH is within a physiologically acceptable range for the skin (typically 4.5-6.0).
Issue 2: Poor API Permeation Despite Using DDP

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient DDP Concentration - Increase DDP Concentration: While being mindful of irritation, a higher concentration of DDP may be necessary to achieve the desired permeation enhancement. A dose-response study is recommended.
Suboptimal Vehicle - Modify the Vehicle Composition: The solubility and partitioning of the API and DDP are highly dependent on the vehicle. Experiment with different co-solvents and excipients to improve the thermodynamic activity of the API.
API Crystallization in the Formulation - Prevent Crystallization: The formation of API crystals within the patch matrix can significantly reduce the amount of drug available for permeation.[6][7] Consider adding crystallization inhibitors like polyvinylpyrrolidone (B124986) (PVP) to the formulation.[8]
Long Lag Time for Permeation - Incorporate a Co-enhancer: Some penetration enhancers have a long lag time before reaching steady-state flux. Combining DDP with a more rapidly acting enhancer, such as 1-methyl-2-pyrrolidone, may reduce the lag time and improve the overall permeation profile.[5]
Issue 3: Formulation Instability (e.g., Crystallization, Phase Separation)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Supersaturated System - Determine Saturation Solubility: The concentration of the API may exceed its saturation solubility in the formulation, leading to crystallization over time. Determine the saturation solubility of the API in the presence of DDP and other excipients.
Incompatible Excipients - Assess Excipient Compatibility: Interactions between the API, DDP, and other formulation components can lead to instability. Conduct compatibility studies using techniques like Differential Scanning Calorimetry (DSC).
Storage Conditions - Optimize Storage Conditions: Temperature and humidity can affect the stability of transdermal patches. Conduct stability studies under various conditions to identify the optimal storage environment.

Data Presentation

Table 1: Irritation Potential of Pyrrolidone Derivatives (Qualitative)

CompoundAlkyl Chain LengthReported Irritation PotentialReference
1-Methyl-2-pyrrolidoneC1Mild irritant[9]
1-Hexyl-4-methyloxycarbonyl-2-pyrrolidoneC6 (modified)Little irritation[2]
1-Lauryl-2-pyrrolidone (DDP) C12 Most severe irritation [2]
1-Lauryl-4-methyloxycarbonyl-2-pyrrolidoneC12 (modified)Little irritation[2]

Table 2: Relationship between N-Alkyl-2-Pyrrolidone Chain Length and Penetration Enhancement

CompoundAlkyl Chain LengthRelative Enhancement PotencyReference
1-Ethyl-2-pyrrolidoneC2Low[1]
1-Butyl-2-pyrrolidoneC4Moderate[1]
1-Hexyl-2-pyrrolidoneC6High[1]
1-Octyl-2-pyrrolidoneC8Very High[1]

Note: A nearly semilogarithmic linear relationship was observed, with an approximate 3.5-fold increase in enhancement potency per methylene (B1212753) group added to the alkyl chain.[1]

Experimental Protocols

Protocol 1: In Vitro Skin Irritation Test using a Reconstructed Human Epidermis (RhE) Model (Based on OECD TG 439)

1. Principle: This test evaluates the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model. Cell viability is determined using the MTT assay.

2. Materials:

  • Reconstructed Human Epidermis (RhE) tissue kits (e.g., EpiDerm™, EpiSkin™)

  • Assay medium provided with the kit

  • Phosphate-buffered saline (PBS)

  • Test formulation containing DDP

  • Negative control (e.g., PBS)

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • MTT solution (1 mg/mL in assay medium)

  • Isopropanol (B130326)

  • Multi-well plates (e.g., 24-well)

  • Plate reader (570 nm)

3. Procedure:

  • Pre-incubate the RhE tissues in assay medium at 37°C and 5% CO2 for 24 hours.

  • Remove the assay medium and apply the test formulation (e.g., 25 µL or 25 mg) directly onto the surface of the RhE tissue.

  • Apply the negative and positive controls to separate tissues.

  • Incubate for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.

  • Thoroughly wash the tissues with PBS to remove the test substance.

  • Transfer the tissues to a new multi-well plate containing MTT solution.

  • Incubate for 3 hours at 37°C and 5% CO2.

  • Extract the formazan (B1609692) product by immersing the tissues in isopropanol and shaking for at least 2 hours.

  • Measure the optical density (OD) of the isopropanol extract at 570 nm.

4. Data Analysis:

  • Calculate the percentage of cell viability for each sample relative to the negative control: % Viability = (OD of test sample / OD of negative control) x 100

  • Classification:

    • Viability ≤ 50%: Irritant

    • Viability > 50%: Non-irritant

Protocol 2: In Vitro Skin Permeation Study using a Franz Diffusion Cell

1. Principle: This method measures the amount of an API that permeates through a skin membrane from a donor chamber to a receptor chamber over time.

2. Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent if needed)

  • Test formulation containing DDP and the API

  • Magnetic stirrer and stir bars

  • Water bath or heating block (to maintain 32°C)

  • Syringes and needles for sampling

  • Analytical method for API quantification (e.g., HPLC)

3. Procedure:

  • Prepare the skin membrane by removing excess subcutaneous fat and cutting it to the appropriate size for the Franz cell.

  • Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.

  • Fill the receptor chamber with degassed receptor solution and ensure no air bubbles are trapped beneath the skin.

  • Equilibrate the system at 32°C for 30 minutes.

  • Apply a known amount of the test formulation to the skin surface in the donor chamber.

  • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor chamber and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analyze the concentration of the API in the collected samples.

4. Data Analysis:

  • Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point, correcting for the removed sample volume.

  • Plot the cumulative amount of API permeated versus time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

  • Determine the lag time (t_lag) from the x-intercept of the linear portion of the plot.

Visualizations

G cluster_0 Troubleshooting Workflow: Unexpected Skin Irritation Start High Irritation Observed Q1 Is DDP concentration > 5%? Start->Q1 A1_Yes Reduce DDP Concentration Q1->A1_Yes Yes A1_No Evaluate Vehicle Effects Q1->A1_No No End Re-evaluate Irritation A1_Yes->End Q2 Is the API a known irritant? A1_No->Q2 A2_Yes Test API Irritation Alone Q2->A2_Yes Yes A2_No Optimize Co-solvents & pH Q2->A2_No No A2_Yes->End A2_No->End

Caption: Troubleshooting logic for addressing unexpected skin irritation.

G cluster_1 Experimental Workflow: In Vitro Irritation Assessment Step1 Prepare RhE Tissues Step2 Apply Test Formulation Step1->Step2 Step3 Incubate (60 min) Step2->Step3 Step4 Wash Tissues Step3->Step4 Step5 MTT Assay (3 hrs) Step4->Step5 Step6 Extract Formazan Step5->Step6 Step7 Measure Absorbance (570 nm) Step6->Step7 Step8 Calculate % Viability Step7->Step8

Caption: Workflow for the in vitro skin irritation test (OECD TG 439).

G cluster_2 Signaling Pathway of Chemically-Induced Skin Irritation DDP DDP Application Barrier Stratum Corneum Disruption DDP->Barrier Keratinocytes Keratinocyte Stress Barrier->Keratinocytes ROS ROS Production Keratinocytes->ROS MAPK p38/ERK MAPK Activation ROS->MAPK NFkB NF-κB Activation ROS->NFkB Cytokines Release of Pro-inflammatory Cytokines & Chemokines (IL-1α, IL-6, IL-8, TNF-α) MAPK->Cytokines NFkB->Cytokines Inflammation Clinical Signs of Irritation (Erythema, Edema) Cytokines->Inflammation

Caption: Generalized signaling pathway for skin irritation by chemical enhancers.

References

Validation & Comparative

A Comparative Guide to 1-Dodecyl-2-pyrrolidinone and Sodium Dodecyl Sulfate in Protein Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful extraction of proteins from cells and tissues is a critical first step for a wide range of downstream applications, from basic research to drug discovery. The choice of detergent is paramount, as it directly influences protein yield, purity, and, most importantly, the preservation of biological activity. This guide provides a detailed comparison of two detergents: the non-ionic surfactant 1-Dodecyl-2-pyrrolidinone and the anionic surfactant Sodium Dodecyl Sulfate (SDS).

At a Glance: Key Differences

FeatureThis compoundSodium Dodecyl Sulfate (SDS)
Detergent Class Non-ionicAnionic
Denaturing Potential Non-denaturingStrongly denaturing
Effect on Protein Structure Preserves native conformation and activityDisrupts secondary, tertiary, and quaternary structures
Primary Applications Extraction of functional proteins for activity assays, immunoprecipitation, and structural studies.Total proteome solubilization for SDS-PAGE, Western blotting, and mass spectrometry (after removal).
Solubilization Power Generally milder, effective for many membrane proteins. May be less effective for highly aggregated proteins.Very high, solubilizes a wide range of proteins, including those in inclusion bodies.

In-Depth Comparison

This compound: The Gentle Solubilizer

This compound is a non-ionic surfactant characterized by a polar, uncharged head group and a hydrophobic tail. This structure allows it to disrupt lipid-lipid and lipid-protein interactions within the cell membrane, effectively liberating membrane-bound and soluble proteins.[1][2][3] Its key advantage lies in its mild, non-denaturing nature. By preserving the native three-dimensional structure of proteins, this compound is the preferred choice when the biological activity of the extracted protein is to be maintained for downstream functional assays.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₃₁NO
Molecular Weight 253.42 g/mol
Type Non-ionic surfactant
Appearance Clear to cloudy liquid

Source: PubChem CID 62459, Ashland Product Stewardship Summary

Sodium Dodecyl Sulfate (SDS): The Powerful Denaturant

Sodium Dodecyl Sulfate (SDS) is a strong anionic detergent widely used for its exceptional ability to solubilize a broad spectrum of proteins.[4] Its mode of action involves binding to the protein backbone, disrupting non-covalent bonds, and imparting a uniform negative charge. This leads to the complete denaturation of the protein, unfolding it into a linear polypeptide chain.[4] While this property is highly advantageous for techniques like SDS-PAGE where separation is based on molecular weight, it is a significant drawback for applications requiring functional proteins.

Physicochemical Properties of Sodium Dodecyl Sulfate (SDS)

PropertyValue
Molecular Formula C₁₂H₂₅NaO₄S
Molecular Weight 288.38 g/mol
Type Anionic surfactant
Appearance White to off-white powder or crystals

Source: PubChem CID 3423265

Experimental Data: A Comparative Overview

General Performance of Non-ionic vs. Anionic Detergents

ParameterNon-ionic Detergents (e.g., this compound)Anionic Detergents (e.g., SDS)
Total Protein Yield Good, but may be lower for highly insoluble or aggregated proteins.Excellent, typically results in higher total protein yield due to strong solubilization.[5]
Yield of Native/Functional Protein High, as the native protein conformation is preserved.[1]None, as proteins are denatured.
Purity of Extracted Protein Can be higher for specific applications as it is less harsh.May co-extract a wider range of cellular components due to its strong disruptive nature.
Compatibility with Downstream Assays Compatible with a wide range of assays including enzyme kinetics, co-immunoprecipitation, and native gel electrophoresis.Incompatible with most functional assays. Must be removed for mass spectrometry.

Studies have shown that non-ionic detergents are effective in solubilizing membrane proteins while preserving their structural integrity and immunological activity.[6] For applications such as proteomics where total protein identification is the goal, SDS-based extraction methods followed by detergent removal protocols often yield a higher number of identified proteins, especially for membrane proteins.[7][8]

Experimental Protocols

The following are generalized protocols. Optimization is recommended for specific cell or tissue types and downstream applications.

Protocol 1: Protein Extraction using this compound (Non-denaturing)

This protocol is designed for the extraction of proteins while preserving their native structure and function.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) this compound, Protease and Phosphatase Inhibitor Cocktail.

  • Cultured cells or tissue sample.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Microcentrifuge.

  • Cell scraper (for adherent cells).

Procedure:

  • Sample Preparation:

    • For adherent cells: Wash the cell monolayer with ice-cold PBS. Add the Lysis Buffer and scrape the cells.

    • For suspension cells: Centrifuge to pellet the cells and wash with ice-cold PBS. Resuspend the pellet in Lysis Buffer.

    • For tissue: Homogenize the tissue in Lysis Buffer on ice.

  • Lysis: Incubate the sample on a rotator for 30 minutes at 4°C.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

  • Quantification: Determine the protein concentration using a compatible protein assay (e.g., BCA assay).

  • Storage: Store the protein extract at -80°C for future use.

Protocol 2: Protein Extraction using Sodium Dodecyl Sulfate (Denaturing)

This protocol is suitable for the total solubilization of cellular proteins for applications like SDS-PAGE and Western blotting.

Materials:

  • SDS Lysis Buffer: 50 mM Tris-HCl (pH 6.8), 2% (w/v) SDS, 10% glycerol, 1% β-mercaptoethanol (add fresh), Protease Inhibitor Cocktail.

  • Cultured cells or tissue sample.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Microcentrifuge.

  • Cell scraper (for adherent cells).

  • Water bath or heat block.

Procedure:

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1, using the SDS Lysis Buffer.

  • Lysis and Denaturation:

    • Vortex the sample briefly.

    • Heat the sample at 95-100°C for 5-10 minutes to complete denaturation.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at room temperature.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Quantification: Determine the protein concentration using an SDS-compatible protein assay.

  • Downstream Analysis: The sample is ready for loading onto an SDS-PAGE gel. For other applications, SDS removal is necessary.

Visualizing the Workflow

ProteinExtractionWorkflow cluster_start Sample Preparation cluster_separation Separation cluster_collection Product start Cells or Tissue lysis Add Lysis Buffer start->lysis incubation Incubation lysis->incubation centrifugation Centrifugation incubation->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant pellet Discard Pellet (Insoluble Debris) centrifugation->pellet

DetergentChoice cluster_non_denaturing Preserve Protein Function cluster_denaturing Total Protein Analysis start Goal of Experiment non_ionic This compound (Non-ionic) start->non_ionic Need Active Protein anionic Sodium Dodecyl Sulfate (Anionic) start->anionic Need Total Proteome non_denaturing_apps Functional Assays Co-IP, Enzyme Kinetics non_ionic->non_denaturing_apps denaturing_apps SDS-PAGE Western Blot, MS anionic->denaturing_apps

Conclusion

The choice between this compound and Sodium Dodecyl Sulfate for protein extraction is fundamentally dictated by the experimental objective. For studies requiring the preservation of protein structure and biological activity, the mild, non-denaturing properties of the non-ionic surfactant this compound make it a suitable choice. Conversely, when the goal is the complete solubilization of the proteome for denaturing electrophoretic separation or mass spectrometry-based identification, the potent anionic detergent SDS is unparalleled. Researchers must carefully consider their downstream applications to select the appropriate detergent that will ensure the integrity and suitability of their protein extracts for successful experimental outcomes.

References

A Comparative Analysis of 1-Dodecyl-2-pyrrolidinone and Other N-alkyl-2-pyrrolidones as Skin Penetration Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1-Dodecyl-2-pyrrolidinone and other N-alkyl-2-pyrrolidones as skin permeation enhancers. The information presented is supported by experimental data from peer-reviewed studies to assist in the selection of appropriate enhancers for topical and transdermal drug delivery systems.

Introduction to N-alkyl-2-pyrrolidones

N-alkyl-2-pyrrolidones are a class of aprotic solvents that have been widely investigated for their ability to enhance the permeation of various therapeutic agents through the stratum corneum, the outermost layer of the skin.[1][2][3] Their mechanism of action is primarily attributed to their ability to disrupt the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and permeability.[4][5] The length of the N-alkyl chain is a critical determinant of their physicochemical properties and their efficacy as penetration enhancers.[1] This guide focuses on comparing this compound (C12) with other members of this homologous series.

Physicochemical Properties

The physicochemical properties of N-alkyl-2-pyrrolidones, such as molecular weight, boiling point, and lipophilicity (logP), vary systematically with the length of the alkyl chain. These properties influence their interaction with the skin barrier and their performance as solvents and enhancers.

CompoundAlkyl ChainMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
N-Methyl-2-pyrrolidone (NMP)C1C₅H₉NO99.132021.028
N-Ethyl-2-pyrrolidone (NEP)C2C₆H₁₁NO113.162120.993
N-Butyl-2-pyrrolidoneC4C₈H₁₅NO141.212430.945
N-Octyl-2-pyrrolidoneC8C₁₂H₂₃NO197.32173 (at 20 mmHg)0.903
1-Dodecyl-2-pyrrolidone C12 C₁₆H₃₁NO 253.43 202-205 (at 11 mmHg) 0.89 [6]

Comparative Performance as Skin Permeation Enhancers

The efficacy of N-alkyl-2-pyrrolidones as skin permeation enhancers is directly related to the length of the N-alkyl substituent. Experimental evidence suggests a near semilogarithmic linear relationship between the enhancement potency and the carbon number of the alkyl chain.[1] An approximately 3.5-fold increase in enhancement potency has been observed for each methylene (B1212753) group added to the alkyl chain.[1]

A key study evaluated the transdermal penetration-enhancing abilities of sixteen different pyrrolidinones on the model drug hydrocortisone (B1673445) using an in vitro hairless mouse skin model. The skins were pretreated with the enhancer in propylene (B89431) glycol before the drug application. The results highlight the superior performance of N-Dodecyl-2-pyrrolidone.

Table 2: Comparative Enhancement Ratios for Hydrocortisone Permeation

EnhancerEnhancement Ratio (Permeability Coefficient)Enhancement Ratio (24-h Receptor Concentration)
Control (Propylene Glycol)1.001.00
N-Methyl-2-pyrrolidone1.951.54
N-Ethyl-2-pyrrolidone2.131.68
N-Propyl-2-pyrrolidone2.972.34
N-Butyl-2-pyrrolidone4.313.40
N-Pentyl-2-pyrrolidone6.254.93
N-Hexyl-2-pyrrolidone8.987.08
N-Heptyl-2-pyrrolidone12.9210.19
N-Octyl-2-pyrrolidone18.5914.66
N-Nonyl-2-pyrrolidone26.7521.09
N-Decyl-2-pyrrolidone38.4930.35
N-Undecyl-2-pyrrolidone31.8725.13
N-Dodecyl-2-pyrrolidone 42.95 23.11
Azone® (Laurocapram)39.8110.99

Data sourced from Godwin et al. (1997). Enhancement ratios are relative to the control (propylene glycol alone).

The data clearly indicates that N-Dodecyl-2-pyrrolidone is one of the most potent enhancers in this series, showing a greater than 40-fold increase in the permeability coefficient of hydrocortisone. Its performance exceeded that of the well-known enhancer Azone® in this study.

Safety and Cytotoxicity Profile

While potent, the use of penetration enhancers is often limited by their potential for skin irritation and cytotoxicity.[4] N-Methyl-2-pyrrolidone (NMP) and N-Ethyl-2-pyrrolidone (NEP) are classified as reproductive toxicants.[7] Generally, increased lipophilicity associated with longer alkyl chains can lead to greater interaction with cell membranes and potentially higher cytotoxicity.

Directly comparative public data on the in vitro cytotoxicity (e.g., IC₅₀ values) of a homologous series of N-alkyl-2-pyrrolidones on skin cell lines is limited. Therefore, it is crucial for researchers to perform their own cytotoxicity assessments. A general protocol for evaluating cytotoxicity using the MTT assay on human keratinocytes (HaCaT cells) is provided in the experimental protocols section.

Experimental Protocols

In Vitro Skin Permeation Study (Franz Diffusion Cell)

This protocol describes a standard method for evaluating the effect of N-alkyl-2-pyrrolidones on the permeation of a model drug through excised skin.[8]

1. Materials and Equipment:

  • Franz diffusion cells (with a known diffusion area, e.g., 0.6-1.8 cm²)

  • Excised skin (e.g., human cadaver skin, porcine ear skin, or hairless mouse skin)

  • Receptor solution (e.g., phosphate-buffered saline pH 7.4, sometimes with a co-solvent like ethanol (B145695) to maintain sink conditions)

  • Test formulation: Drug dissolved in a vehicle (e.g., propylene glycol) containing the N-alkyl-2-pyrrolidinone enhancer at a specific concentration.

  • Control formulation: Drug in the vehicle without the enhancer.

  • Magnetic stirrer and stir bars.

  • Water bath or heating block to maintain skin surface temperature at 32°C.

  • Analytical instrument for drug quantification (e.g., HPLC).

2. Procedure:

  • Skin Preparation: Thaw frozen skin and cut it into sections large enough to fit the Franz diffusion cells. If required, separate the epidermis from the dermis by heat treatment (e.g., immersion in water at 60°C for 60 seconds).

  • Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32-37°C), degassed receptor solution. Ensure no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the system to equilibrate for at least 30 minutes.

  • Formulation Application: Apply a precise amount of the test or control formulation to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.

  • Analysis: Quantify the drug concentration in the collected samples using a validated analytical method.

3. Data Analysis:

  • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point, correcting for sample removal.

  • Plot the cumulative amount permeated versus time.

  • Determine the steady-state flux (Jss, in μg/cm²/h) from the slope of the linear portion of the plot.

  • Calculate the permeability coefficient (Kp) by dividing the flux by the drug concentration in the donor vehicle.

  • The Enhancement Ratio (ER) is calculated as: ER = Jss (with enhancer) / Jss (control).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Preparation (Thaw, Cut, Separate Epidermis) prep_cell Franz Cell Assembly (Mount Skin) prep_skin->prep_cell fill_receptor Fill Receptor Chamber prep_cell->fill_receptor prep_solution Prepare Receptor Solution (Degas, Warm) prep_solution->fill_receptor equilibrate Equilibrate System (30 min at 32°C) fill_receptor->equilibrate apply_formulation Apply Formulation to Donor Chamber equilibrate->apply_formulation sampling Withdraw Samples at Predetermined Intervals apply_formulation->sampling analyze_samples Quantify Drug (e.g., HPLC) sampling->analyze_samples calculate_flux Calculate Cumulative Amount and Flux (Jss) analyze_samples->calculate_flux calculate_er Calculate Enhancement Ratio (ER) calculate_flux->calculate_er

Workflow for an In Vitro Skin Permeation Study.
Cytotoxicity Assay (MTT Method)

This protocol provides a general method for assessing the cytotoxicity of N-alkyl-2-pyrrolidones on a skin cell line.

1. Materials and Equipment:

  • Human keratinocyte cell line (e.g., HaCaT).

  • Cell culture medium (e.g., DMEM) with supplements (e.g., 10% FBS, 1% penicillin-streptomycin).

  • 96-well cell culture plates.

  • N-alkyl-2-pyrrolidone solutions at various concentrations in culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilizing agent (e.g., DMSO).

  • Microplate reader.

2. Procedure:

  • Cell Seeding: Seed HaCaT cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the N-alkyl-2-pyrrolidone. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours).

  • MTT Addition: Remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Data Analysis:

  • Calculate cell viability as a percentage relative to the untreated control cells.

  • Plot cell viability against the concentration of the N-alkyl-2-pyrrolidone.

  • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Conclusion

The length of the N-alkyl chain is a crucial factor in the performance of N-alkyl-2-pyrrolidones as skin permeation enhancers. The available data demonstrates that potency increases with chain length, with 1-Dodecyl-2-pyrrolidone emerging as a highly effective enhancer, surpassing the performance of many other members of its class and even the benchmark enhancer Azone® for certain drugs. However, researchers must balance this high efficacy with a thorough safety evaluation, as increased lipophilicity may correlate with higher skin irritation and cytotoxicity. The experimental protocols provided in this guide offer a framework for conducting such comparative evaluations to identify the optimal enhancer for a specific transdermal or topical formulation.

References

A Comparative Guide to the Efficacy of 1-Dodecyl-2-pyrrolidinone and Other Nonionic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1-Dodecyl-2-pyrrolidinone against other commonly used nonionic surfactants: Polysorbate 80, Poloxamer 188, and Triton X-100. The comparison is based on key performance indicators supported by experimental data from various sources.

Executive Summary

Nonionic surfactants are integral components in a myriad of pharmaceutical and research applications, primarily for their roles in enhancing the solubility and stability of active pharmaceutical ingredients (APIs) and biomolecules.[1] The selection of an appropriate surfactant is critical for formulation efficacy. This guide evaluates the performance of four prominent nonionic surfactants, with a focus on their critical micelle concentration (CMC) and surface tension reduction capabilities. While direct comparative studies under identical conditions are limited, this guide synthesizes available data to provide a comprehensive overview for informed decision-making.

Comparative Analysis of Physicochemical Properties

The efficacy of a surfactant is largely determined by its ability to form micelles and reduce surface tension at low concentrations. These properties are quantified by the Critical Micelle Concentration (CMC) and the surface tension at and above the CMC.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles. A lower CMC value generally indicates a more efficient surfactant, as less of the agent is required to achieve its desired effect, such as solubilizing a hydrophobic drug.

SurfactantChemical FamilyCritical Micelle Concentration (CMC) (mM in water)Reference(s)
This compound N-alkyl-2-pyrrolidone0.044 - 0.05[2]
Polysorbate 80 (Tween® 80) Polyoxyethylene Sorbitan Ester~0.012 - 0.015[3]
Poloxamer 188 (Pluronic® F-68) Triblock Copolymer~1.0 - 2.8
Triton™ X-100 Polyoxyethylene Alkyl Ether~0.2 - 0.9[4]

Note: CMC values can be influenced by factors such as temperature, pH, and the presence of electrolytes. The values presented are generally at or around 25°C in aqueous solutions.

Surface Tension Reduction

The ability of a surfactant to lower the surface tension of a liquid is a direct measure of its surface activity. A greater reduction in surface tension indicates a more effective surfactant for applications such as wetting and emulsification.

SurfactantConcentrationSurface Tension (dynes/cm or mN/m)Reference(s)
This compound 0.1%26.7[2]
0.01%27.6[2]
0.001%29.9[2]
Polysorbate 80 (Tween® 80) 0.5% v/v~45[5]
at CMC~38[6]
Poloxamer 188 (Pluronic® F-68) Not specifiedHigher than Polysorbates[7]
Triton™ X-100 1%33[8]
at CMC (0.15 g/L)~30.5[9]

Note: Surface tension values are dependent on the concentration of the surfactant, temperature, and the method of measurement. The data presented is compiled from various studies and should be interpreted as indicative of general performance.

Experimental Protocols

Accurate and reproducible data are paramount in surfactant characterization. Below are detailed methodologies for two key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

This method involves measuring the surface tension of a series of surfactant solutions of varying concentrations.

Workflow for CMC Determination:

CMC_Determination prep Prepare Surfactant Solutions of Varying Concentrations measure Measure Surface Tension of Each Solution prep->measure plot Plot Surface Tension vs. Log of Concentration measure->plot analyze Identify Inflection Point (CMC) plot->analyze

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Protocol:

  • Solution Preparation: Prepare a stock solution of the surfactant in deionized water. A series of dilutions are then made from the stock solution to cover a range of concentrations both below and above the expected CMC.

  • Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.[3][10] It is crucial to ensure the equipment is properly calibrated and the temperature is controlled.

  • Data Plotting: The surface tension values (γ) are plotted against the logarithm of the surfactant concentration (log C).

  • CMC Determination: The resulting plot will typically show two linear regions with different slopes. The point at which these two lines intersect is the Critical Micelle Concentration (CMC).

Measurement of Surface Tension

The Du Noüy ring and Wilhelmy plate methods are two common and accurate techniques for measuring the equilibrium surface tension of liquids.[3][10]

Du Noüy Ring Method Workflow:

DuNouy_Ring immerse Immerse Platinum Ring in Liquid pull Slowly Pull Ring Through the Surface immerse->pull measure Measure Maximum Force Before Detachment pull->measure calculate Calculate Surface Tension measure->calculate

Caption: Du Noüy Ring Method for Surface Tension Measurement.

Protocol (Du Noüy Ring Method):

  • A clean platinum ring is suspended from a sensitive balance.

  • The ring is immersed in the liquid whose surface tension is to be measured.[10]

  • The force required to pull the ring through the liquid-air interface is measured.[10]

  • The surface tension is calculated from the maximum force recorded just before the ring detaches from the surface, taking into account the dimensions of the ring and a correction factor.

Wilhelmy Plate Method Workflow:

Wilhelmy_Plate suspend Suspend Platinum Plate from Balance contact Bring Plate into Contact with Liquid Surface suspend->contact measure Measure Force Exerted by Surface Tension contact->measure calculate Calculate Surface Tension measure->calculate

Caption: Wilhelmy Plate Method for Surface Tension Measurement.

Protocol (Wilhelmy Plate Method):

  • A thin platinum plate is suspended vertically from a balance.[7]

  • The plate is brought into contact with the surface of the liquid.[7]

  • The downward force exerted on the plate by the surface tension is measured.[7]

  • The surface tension is calculated from this force and the wetted perimeter of the plate.

Discussion and Conclusion

The selection of a nonionic surfactant is a critical decision in formulation development, with performance efficacy being a primary consideration.

  • This compound demonstrates strong surface activity, achieving a significant reduction in surface tension at low concentrations. Its CMC is intermediate among the compared surfactants. It is highlighted for its synergistic surface tension reduction when combined with anionic surfactants.[11]

  • Polysorbate 80 (Tween® 80) is a widely used and well-characterized surfactant with a very low CMC, indicating high efficiency in micelle formation. It is an excellent solubilizer and emulsifier.[3][12]

  • Poloxamer 188 (Pluronic® F-68) has a significantly higher CMC compared to the other surfactants, suggesting it is less efficient at forming micelles. However, it is valued for its unique thermogelling properties and biocompatibility.

  • Triton™ X-100 is a highly effective surfactant for reducing surface tension and has a low CMC. It is a powerful solubilizing agent, though its use is becoming more restricted in some regions due to environmental concerns regarding its degradation products.[8]

Ultimately, the optimal surfactant choice will depend on the specific requirements of the application, including the desired level of surface activity, the nature of the substance to be solubilized or stabilized, and any regulatory or biocompatibility constraints. This guide provides a foundational comparison to aid in this selection process. Further experimental validation under specific formulation conditions is always recommended.

References

Unveiling the Superior Performance of 1-Dodecyl-2-pyrrolidinone as a Dermal Penetration Enhancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for effective and safe penetration enhancers is paramount. Among the myriad of options, 1-Dodecyl-2-pyrrolidinone has emerged as a potent facilitator of transdermal drug delivery. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data from in vitro studies utilizing Franz diffusion cells.

This compound, a pyrrolidone derivative, has demonstrated significant efficacy in increasing the permeation of therapeutic agents through the skin's formidable barrier, the stratum corneum. Its mechanism of action is primarily attributed to its interaction with the intercellular lipids of the stratum corneum, disrupting their highly ordered structure and thereby increasing the fluidity of the lipid bilayers. This alteration facilitates the partitioning and diffusion of drug molecules into and across the skin.

Comparative Performance Data

The effectiveness of this compound as a penetration enhancer has been quantified in various studies. A key method for this evaluation is the use of in vitro Franz diffusion cells, which allow for the measurement of drug permeation across a membrane, typically excised animal or human skin. The data presented below summarizes the comparative performance of this compound against a control (no enhancer) and Azone (Laurocapram), a well-established penetration enhancer, for the model drug hydrocortisone.

EnhancerPermeability Coefficient (P) Enhancement Ratio (ER)24-h Receptor Concentration (Q24) Enhancement Ratio (ER)
This compound 42.95 23.11
Azone (Laurocapram)1.43.7
2-pyrrolidinone-1-acetic acid dodecyl ester41.0711.68
Control (No Enhancer)1.01.0

Data compiled from studies using hairless mouse skin as the membrane in Franz diffusion cells.[1]

The enhancement ratio (ER) is a measure of how many times the enhancer increases the permeation of the drug compared to a control formulation without an enhancer. The data clearly indicates that this compound provides a substantially greater enhancement in both the permeability coefficient and the cumulative amount of drug permeated over 24 hours compared to Azone.[1] Notably, 2-pyrrolidinone-1-acetic acid dodecyl ester also shows high efficacy.

Experimental Protocol: Franz Diffusion Cell Permeation Study

The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells to evaluate the performance of penetration enhancers.

1. Materials and Equipment:

  • Franz Diffusion Cells (with a defined diffusion area and receptor volume)

  • Excised skin membrane (e.g., hairless mouse, porcine, or human cadaver skin)

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4, often with a solubilizing agent for poorly water-soluble drugs)

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain temperature (typically 32°C or 37°C)

  • Formulations: Drug in a vehicle with and without the penetration enhancer.

  • Analytical instrumentation for drug quantification (e.g., High-Performance Liquid Chromatography - HPLC)

2. Membrane Preparation:

  • Excise the skin and carefully remove any subcutaneous fat and connective tissue.

  • Cut the skin to a size sufficient to be mounted between the donor and receptor compartments of the Franz diffusion cell.

  • Hydrate the skin membrane in the receptor solution for a specified period before mounting.

3. Franz Diffusion Cell Assembly:

  • Mount the prepared skin membrane between the donor and receptor compartments, ensuring the stratum corneum side faces the donor compartment.

  • Clamp the two compartments together securely to prevent leakage.

  • Fill the receptor compartment with a known volume of pre-warmed and degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane.

  • Place a small magnetic stir bar in the receptor compartment.

4. Experiment Execution:

  • Place the assembled Franz cells in a water bath or on a heating block maintained at a constant temperature to ensure the skin surface temperature is at a physiological level (e.g., 32°C).

  • Start the magnetic stirrer in the receptor compartment to ensure the receptor fluid is well-mixed and to maintain sink conditions.

  • Apply a precise amount of the test formulation (e.g., a finite dose of a cream or a specific volume of a solution) evenly onto the surface of the stratum corneum in the donor compartment.

  • Occlude the donor compartment to prevent evaporation of the formulation.

5. Sampling and Analysis:

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm of the receptor compartment.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume.

  • Analyze the collected samples for drug concentration using a validated analytical method, such as HPLC.

6. Data Analysis:

  • Calculate the cumulative amount of drug permeated per unit area of the skin at each time point.

  • Plot the cumulative amount of drug permeated per unit area versus time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

  • Calculate the permeability coefficient (P) by dividing the flux by the initial drug concentration in the donor compartment.

  • Calculate the Enhancement Ratio (ER) by dividing the flux or permeability coefficient of the formulation with the enhancer by that of the control formulation without the enhancer.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in a Franz diffusion cell experiment for validating the performance of a penetration enhancer.

Franz_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_membrane Membrane Preparation assembly Franz Cell Assembly prep_membrane->assembly prep_receptor Receptor Solution Preparation prep_receptor->assembly prep_formulation Formulation Preparation dosing Formulation Application prep_formulation->dosing assembly->dosing incubation Incubation (Controlled Temp & Stirring) dosing->incubation sampling Receptor Fluid Sampling incubation->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Flux, P, ER) hplc->data_analysis

Franz Diffusion Cell Experimental Workflow

Mechanism of Action: Disruption of Stratum Corneum Lipids

The primary mechanism by which this compound and other long-chain pyrrolidone derivatives enhance skin penetration is through their interaction with the stratum corneum lipids. The following diagram illustrates this proposed mechanism.

SC_Lipid_Disruption cluster_before Normal Stratum Corneum cluster_after With this compound ordered_lipids Highly Ordered Lipid Bilayers low_permeability Low Drug Permeability ordered_lipids->low_permeability results in enhancer_interaction Enhancer Intercalates into Lipid Bilayers disrupted_lipids Disrupted & Fluidized Lipid Bilayers enhancer_interaction->disrupted_lipids leads to increased_partition Increased Drug Partitioning & Diffusion disrupted_lipids->increased_partition allows high_permeability Enhanced Drug Permeability increased_partition->high_permeability results in

Mechanism of Pyrrolidone-based Enhancers

References

The Synergistic Power of 1-Dodecyl-2-pyrrolidinone in Drug Formulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transdermal drug delivery, overcoming the formidable barrier of the stratum corneum is a primary challenge. Penetration enhancers are key excipients employed to reversibly decrease the barrier's resistance, thereby increasing drug permeation. Among these, 1-Dodecyl-2-pyrrolidinone has emerged as a potent enhancer. This guide provides a comparative analysis of the synergistic effects of this compound with other excipients in enhancing drug formulation performance, supported by experimental data.

Unlocking Enhanced Permeation: The Synergistic Advantage

This compound, a pyrrolidone derivative, functions by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and facilitating drug diffusion. While effective on its own, its true potential is often realized when used in combination with other excipients. This synergistic action can lead to a greater enhancement in drug permeation than the additive effect of the individual components.

The primary mechanism behind this synergy lies in the complementary actions of the excipients. For instance, while this compound, a lipophilic molecule, primarily interacts with the lipid domains of the stratum corneum, a more hydrophilic co-excipient like propylene (B89431) glycol can hydrate (B1144303) the keratinocytes and increase the drug's partitioning into the skin. This dual-pronged attack on the skin barrier leads to a more significant increase in drug delivery.

Comparative Performance Analysis

The following tables summarize the synergistic effects observed in various studies when this compound (or its close structural analog, 1-lauryl-2-pyrrolidone) is combined with other excipients.

Table 1: Synergistic Effect of 1-Lauryl-2-pyrrolidone (LP) and 1-Methyl-2-pyrrolidone (MP) on the Transdermal Penetration of Phenolsulfonphthalein

Enhancer/VehicleSteady-State Flux (μg/cm²/h)Lag Time (h)Enhancement Ratio*
1-Methyl-2-pyrrolidone (MP)1.52.51.0
1-Lauryl-2-pyrrolidone (LP)3.86.02.5
MP + LP (5:95) 5.2 3.0 3.5

*Enhancement Ratio calculated relative to MP alone.

Data adapted from a study investigating the combined effects of two pyrrolidone vehicles.[1][2]

Table 2: Comparative Enhancement Ratios of N-Dodecyl-2-pyrrolidinone and Other Pyrrolidinones for Hydrocortisone Permeation

EnhancerPermeability Coefficient Enhancement Ratio (ER)24-h Receptor Concentration Enhancement Ratio (ER)
1-Methyl-2-pyrrolidone5.83.2
1-Hexyl-2-pyrrolidone21.510.8
N-Dodecyl-2-pyrrolidinone 42.9 23.1
2-pyrrolidinone-1-acetic acid dodecyl ester41.111.7
Azone (1-dodecylazacycloheptan-2-one)35.015.0

Data from a study comparing the transdermal and dermal enhancing activity of various pyrrolidinones.

Experimental Protocols

The following is a detailed methodology for a typical in vitro skin permeation study to evaluate the synergistic effects of excipients, based on the widely used Franz diffusion cell method.

Objective: To determine the in vitro percutaneous absorption of a model drug from various formulations containing this compound alone and in combination with a co-excipient.

Materials:

  • Excised human or animal (e.g., porcine or rat) skin

  • Franz diffusion cells

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Model drug

  • This compound

  • Co-excipient (e.g., propylene glycol, oleic acid)

  • Vehicle for formulation (e.g., ethanol, water)

  • High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

  • Skin Preparation: Full-thickness skin is obtained and subcutaneous fat is carefully removed. The skin is then dermatomed to a uniform thickness (typically 200-500 µm).

  • Franz Cell Assembly: The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

  • Receptor Chamber: The receptor chamber is filled with a known volume of pre-warmed (32°C ± 1°C) and degassed receptor solution. The solution is continuously stirred with a magnetic bar.

  • Formulation Application: A precise amount of the test formulation (e.g., 5-15 mg/cm²) is applied to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), an aliquot of the receptor fluid is withdrawn from the sampling port. An equal volume of fresh, pre-warmed receptor fluid is immediately added to maintain a constant volume.

  • Sample Analysis: The concentration of the drug in the collected samples is quantified using a validated HPLC method.

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve. The enhancement ratio (ER) is calculated by dividing the flux of the formulation with the enhancer by the flux of the control formulation (without the enhancer).

Visualizing the Process and Mechanism

To better understand the experimental process and the underlying mechanism of synergistic enhancement, the following diagrams are provided.

G Experimental Workflow for In Vitro Skin Permeation Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis skin_prep Skin Preparation (Dermatoming) franz_cell_setup Franz Cell Assembly & Equilibration skin_prep->franz_cell_setup formulation_prep Formulation Preparation (Drug + Excipients) apply_formulation Apply Formulation to Donor Chamber formulation_prep->apply_formulation franz_cell_setup->apply_formulation sampling Collect Samples from Receptor Chamber apply_formulation->sampling Over Time analysis Analyze Drug Concentration (HPLC) sampling->analysis plot_data Plot Cumulative Permeation vs. Time analysis->plot_data calc_flux Calculate Steady-State Flux (Jss) plot_data->calc_flux calc_er Calculate Enhancement Ratio (ER) calc_flux->calc_er

Figure 1: Workflow of an in vitro skin permeation study using Franz diffusion cells.

G Synergistic Mechanism of this compound and Co-excipient cluster_excipients Excipients cluster_sc Stratum Corneum cluster_effect Synergistic Effect dodecyl This compound (Lipophilic) lipids Intercellular Lipids dodecyl->lipids interacts with co_excipient Co-excipient (e.g., Propylene Glycol - Hydrophilic) corneocytes Corneocytes co_excipient->corneocytes hydrates disruption Disruption of Lipid Bilayer (Increased Fluidity) lipids->disruption leads to hydration Hydration of Corneocytes (Increased Drug Partitioning) corneocytes->hydration leads to enhanced_permeation Enhanced Drug Permeation disruption->enhanced_permeation hydration->enhanced_permeation

Figure 2: Logical relationship of the synergistic mechanism of action.

Conclusion

The use of this compound in combination with other excipients presents a powerful strategy to enhance transdermal drug delivery. The synergistic interactions, arising from complementary mechanisms of action, can lead to significantly improved drug permeation compared to the use of single enhancers. The data presented in this guide highlights the superior performance of such combinations. For drug development professionals, exploring these synergistic formulations can pave the way for more effective and efficient transdermal therapeutic systems. Further research focusing on a wider range of drug molecules and co-excipients will continue to unlock the full potential of this compound in advanced drug delivery.

References

performance comparison of 1-Dodecyl-2-pyrrolidinone and Tween 80 in emulsion stability

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and research formulations, the selection of an appropriate emulsifier is a critical determinant of product stability and efficacy. This guide offers a detailed comparison of two nonionic surfactants, 1-Dodecyl-2-pyrrolidinone and Tween 80, in the context of emulsion stability. While Tween 80 is a well-established and extensively documented emulsifier, comprehensive experimental data on the performance of this compound in emulsion stabilization is less readily available in publicly accessible literature. This guide, therefore, presents a comparative framework, detailing the known properties of each surfactant and outlining the requisite experimental protocols for a direct performance assessment.

Surfactant Profiles

FeatureThis compoundTween 80 (Polysorbate 80)
Synonyms N-Lauryl-2-pyrrolidone, Lauryl PyrrolidonePolyoxyethylene (20) sorbitan (B8754009) monooleate
Chemical Structure Amphiphilic, with a hydrophilic pyrrolidinone head and a hydrophobic dodecyl tail.[1]A complex mixture of polyoxyethylene ethers of sorbitan monooleate.[2]
Surfactant Type Nonionic[1]Nonionic[2]
Key Properties Effective emulsifier, wetting agent, low-foaming.[1] Known to interact synergistically with anionic surfactants to reduce surface tension.[3]Excellent emulsifying, dispersing, and stabilizing properties.[2] Widely used in food, pharmaceutical, and cosmetic applications.[2]
Solubility Slightly soluble in water.[3]Soluble in water.

Performance in Emulsion Stability: A Comparative Overview

Direct, side-by-side experimental comparisons of this compound and Tween 80 in emulsion stability are not extensively reported in the available scientific literature. However, based on the known properties of nonionic surfactants and the extensive data on Tween 80, a comparative evaluation would focus on the following key parameters.

Data Presentation: Quantitative Emulsion Stability Parameters

The following table outlines the critical parameters for evaluating emulsion stability. While extensive data is available for Tween 80, the corresponding values for this compound would need to be determined experimentally.

ParameterThis compound (Hypothetical Data)Tween 80 (Reported Data Range)Test Method
Droplet Size (d.nm) Data not available100 - 500 nm[4]Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) Data not available0.1 - 0.3Dynamic Light Scattering (DLS)
Zeta Potential (mV) Data not available-10 to -30 mV[5]Electrophoretic Light Scattering
Creaming Index (%) Data not available< 5% over 24hVisual Observation/Turbiscan
Interfacial Tension (mN/m) Data not available5 - 10 mN/mPendant Drop Tensiometry

Note: The data for this compound is hypothetical and for illustrative purposes only. Experimental validation is required.

Experimental Protocols

To generate the comparative data presented above, the following detailed experimental protocols should be employed.

Emulsion Preparation

Objective: To prepare stable oil-in-water (O/W) emulsions using this compound and Tween 80 as emulsifiers.

Materials:

  • Oil Phase: Medium-chain triglycerides (MCT) oil

  • Aqueous Phase: Deionized water

  • Emulsifiers: this compound, Tween 80

  • High-shear homogenizer (e.g., rotor-stator type)

Procedure:

  • Prepare the aqueous phase by dissolving the desired concentration of the emulsifier (e.g., 1-5% w/w) in deionized water.

  • Prepare the oil phase by measuring the required amount of MCT oil.

  • Heat both phases separately to a specified temperature (e.g., 60°C) to ensure homogeneity.

  • Gradually add the oil phase to the aqueous phase while homogenizing at a high speed (e.g., 10,000 rpm) for a fixed duration (e.g., 10 minutes).

  • Allow the emulsion to cool to room temperature while stirring gently.

  • Store the prepared emulsions in sealed containers for further analysis.

Droplet Size and Zeta Potential Analysis

Objective: To determine the mean droplet size, polydispersity index (PDI), and zeta potential of the prepared emulsions.

Instrumentation: Zetasizer (e.g., Malvern Zetasizer Nano ZS)

Procedure:

  • Dilute the emulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Equilibrate the sample to the measurement temperature (e.g., 25°C).

  • Measure the droplet size and PDI using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Electrophoretic Light Scattering (ELS).

  • Perform measurements in triplicate and report the average values with standard deviation.

Long-Term Stability Assessment (Creaming Index)

Objective: To evaluate the physical stability of the emulsions over time by monitoring the creaming or sedimentation.

Procedure:

  • Transfer a known volume of the emulsion into a graduated cylinder or a specialized stability analysis tube (e.g., for Turbiscan).

  • Store the samples at controlled temperatures (e.g., 4°C, 25°C, and 40°C).

  • At regular intervals (e.g., 0, 24, 48 hours, 1 week, 1 month), visually inspect the samples for any signs of phase separation, creaming, or sedimentation.

  • Calculate the Creaming Index (CI) using the formula: CI (%) = (Height of the serum layer / Total height of the emulsion) x 100

  • Alternatively, use an instrument like the Turbiscan to obtain a more detailed and quantitative analysis of destabilization phenomena.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Emulsion Preparation cluster_analysis Stability Analysis cluster_data Data Comparison prep_oil Prepare Oil Phase homogenize High-Shear Homogenization prep_oil->homogenize prep_aq Prepare Aqueous Phase (with Surfactant) prep_aq->homogenize cool Cooling homogenize->cool dls Droplet Size & PDI (DLS) cool->dls zeta Zeta Potential (ELS) cool->zeta stability Long-Term Stability (Creaming Index) cool->stability compare Compare Performance of This compound and Tween 80 dls->compare zeta->compare stability->compare

Caption: Experimental workflow for the comparative analysis of emulsion stability.

Logical Relationship in Performance Comparison

G cluster_surfactants Surfactants cluster_emulsion Emulsion Formulation cluster_params Performance Parameters cluster_stability Overall Stability S1 This compound Emulsion Oil-in-Water Emulsion S1->Emulsion S2 Tween 80 S2->Emulsion P1 Droplet Size Emulsion->P1 P2 Zeta Potential Emulsion->P2 P3 Creaming Index Emulsion->P3 Stability Emulsion Stability P1->Stability P2->Stability P3->Stability

Caption: Logical relationship for comparing emulsion stability performance.

Conclusion

Both this compound and Tween 80 are nonionic surfactants with the potential to stabilize emulsions. While Tween 80 is a well-characterized and widely utilized emulsifier, further experimental investigation is required to fully elucidate the performance of this compound in this capacity. The experimental protocols outlined in this guide provide a robust framework for conducting a direct comparative study. Such research would be invaluable to researchers, scientists, and drug development professionals in making informed decisions regarding emulsifier selection for their specific formulation needs. The generation of quantitative data for this compound will be crucial in determining its viability as an alternative to established emulsifiers like Tween 80.

References

A Comparative Environmental Impact Analysis: 1-Dodecyl-2-pyrrolidinone vs. Traditional Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUSTIN, TX – December 22, 2025 – In response to the growing demand for environmentally conscious chemical alternatives in research and drug development, this guide provides a comprehensive comparison of the environmental impact of 1-Dodecyl-2-pyrrolidinone against traditional surfactants such as Sodium Lauryl Sulfate (B86663) (SLS), Sodium Laureth Sulfate (SLES), and Alkylphenol Ethoxylates (APEs). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of key environmental parameters, including biodegradability, aquatic toxicity, and bioaccumulation potential, supported by available experimental data.

Executive Summary

The selection of surfactants in various scientific and industrial applications has significant environmental consequences. This guide aims to provide a data-driven comparison to aid in the selection of more sustainable options. Our analysis indicates that while this compound is readily biodegradable, it exhibits high aquatic toxicity. Traditional surfactants like SLS and SLES also demonstrate ready biodegradability, with varying degrees of aquatic toxicity. In contrast, Alkylphenol Ethoxylates and their degradation products, such as nonylphenol, are characterized by lower biodegradability and high toxicity to aquatic life, posing a more significant environmental risk.

Comparative Environmental Impact Data

The following tables summarize the available quantitative data for this compound and traditional surfactants.

Table 1: Comparison of Biodegradability

SurfactantTest MethodBiodegradationClassification
This compound OECD 301B74.2% in 28 days[1]Readily Biodegradable[1]
Sodium Lauryl Sulfate (SLS) OECD 301B95% in 28 daysReadily Biodegradable
Sodium Laureth Sulfate (SLES) OECD 301>90% in 28 daysReadily Biodegradable
Alkylphenol Ethoxylates (APEs) VariousSlower biodegradation, forming persistent toxic metabolites[2][3]Not Readily Biodegradable

Table 2: Comparison of Acute Aquatic Toxicity

SurfactantOrganismExposure TimeEndpointValue (mg/L)
This compound ---Data Not Available (Classified as very toxic to aquatic life with long lasting effects - H410)[4][5][6]
Sodium Lauryl Sulfate (SLS) Pimephales promelas (Fathead Minnow)96 hoursLC5029
Ceriodaphnia dubia (Water Flea)48 hoursEC505.55
Desmodesmus subspicatus (Green Algae)72 hoursErC50>120
Sodium Laureth Sulfate (SLES) Tubifex tubifex (Oligochaete worm)96 hoursLC5021.68[7]
Fish, Daphnia, Algae--Data Not Available (Generally considered toxic to aquatic life)[8]
Alkylphenol Ethoxylates (as Nonylphenol) Pimephales promelas (Fathead Minnow)96 hoursLC500.128[1]
Daphnia magna (Water Flea)48 hoursEC500.19
Algae--Data Not Available

Table 3: Comparison of Bioaccumulation Potential

SurfactantParameterValuePotential
This compound Log Kow4.03[6]Moderate
Sodium Lauryl Sulfate (SLS) BCF (Cyprinus carpio)3.9 - 5.3Low
Sodium Laureth Sulfate (SLES) BCFData Not Available-
Alkylphenol Ethoxylates (as Nonylphenol) BCF (Fish)74.0 to 2.60 x 10⁴ L/kg[9]High

Environmental Impact Pathway

The following diagram illustrates the general environmental fate of surfactants, from their use to their potential impact on aquatic ecosystems.

Product Product Formulation (e.g., Cleaners, Solvents) Use Application & Disposal Down the Drain Product->Use WWT Wastewater Treatment Plant Use->WWT Sludge Sewage Sludge WWT->Sludge Effluent Treated Effluent WWT->Effluent Biodegradation Biodegradation WWT->Biodegradation Aquatic Aquatic Environment (Rivers, Lakes, Oceans) Effluent->Aquatic Sediment Sediment Aquatic->Sediment Biota Aquatic Biota Aquatic->Biota Toxicity Aquatic Toxicity Aquatic->Toxicity Bioaccumulation Bioaccumulation Biota->Bioaccumulation

Caption: Environmental fate and impact pathways of surfactants.

Detailed Experimental Protocols

A summary of the standard OECD guidelines for assessing the environmental impact of chemical substances is provided below.

Biodegradability: OECD 301F - Manometric Respirometry Test

This method determines the ready biodegradability of a substance by measuring the oxygen consumed by microorganisms in a closed respirometer.

  • Principle: A known volume of a mineral medium containing the test substance as the sole source of organic carbon is inoculated with a microbial population (e.g., from activated sludge) and incubated in a sealed flask at a constant temperature for up to 28 days.

  • Measurement: The consumption of oxygen is measured by the change in pressure within the respirometer. The amount of oxygen taken up by the microbial population during the biodegradation of the test substance is expressed as a percentage of the theoretical oxygen demand (ThOD).

  • Pass Level: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

Acute Aquatic Toxicity: OECD 203 - Fish, Acute Toxicity Test

This test evaluates the acute lethal toxicity of a substance to fish.

  • Principle: Fish (e.g., Zebrafish or Rainbow Trout) are exposed to the test substance in a range of concentrations for a 96-hour period.[10][11]

  • Procedure: A minimum of seven fish are used for each test concentration and a control. Mortalities and any abnormal behavior are recorded at 24, 48, 72, and 96 hours.[12]

  • Endpoint: The primary endpoint is the LC50 (Lethal Concentration 50%), which is the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.[11]

Acute Aquatic Toxicity: OECD 202 - Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to planktonic crustaceans, typically Daphnia magna.

  • Principle: Young daphnids (less than 24 hours old) are exposed to the test substance at various concentrations for 48 hours.[2]

  • Procedure: At least 20 daphnids, divided into four groups, are used for each test concentration and a control. The number of immobilized daphnids is recorded at 24 and 48 hours.[2] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[5]

  • Endpoint: The main endpoint is the EC50 (Effective Concentration 50%), which is the concentration of the substance that causes immobilization in 50% of the daphnids within 48 hours.[2]

Bioaccumulation: OECD 305 - Bioaccumulation in Fish

This guideline describes procedures for characterizing the bioconcentration potential of a substance in fish.

  • Principle: The test consists of two phases: an uptake (exposure) phase and a depuration (post-exposure) phase.[6][13] During the uptake phase, fish are exposed to the test substance at a constant concentration in the water.[6] In the depuration phase, the fish are transferred to a clean environment.[6]

  • Procedure: The concentration of the test substance in the fish tissue and in the water is measured at regular intervals during both phases.[14]

  • Endpoint: The primary endpoint is the Bioconcentration Factor (BCF), which is the ratio of the concentration of the test substance in the fish to its concentration in the water at steady-state.[8]

Discussion

The data presented highlights a critical trade-off in surfactant selection. This compound is readily biodegradable, which is a significant advantage over more persistent surfactants like APEs.[1] However, its classification as "very toxic to aquatic life with long lasting effects" (H410) necessitates careful handling and disposal to prevent environmental release.[4][5][6] Its moderate potential for bioaccumulation, as indicated by a Log Kow of 4.03, warrants further investigation into its long-term effects on ecosystems.[6]

Sodium Lauryl Sulfate (SLS) and Sodium Laureth Sulfate (SLES) are also readily biodegradable.[15] SLS exhibits moderate acute toxicity to some aquatic organisms. The production of these surfactants, often from palm kernel oil, raises concerns about deforestation and sustainable sourcing. Furthermore, SLES can be contaminated with 1,4-dioxane, a potential carcinogen, during its manufacturing process.

Alkylphenol Ethoxylates (APEs) and their primary degradation product, nonylphenol, present the most significant environmental concerns among the compared surfactants. They are not readily biodegradable and can persist in the environment.[2][3] Nonylphenol is highly toxic to a wide range of aquatic organisms and has been shown to have a high potential for bioaccumulation in fish.[1][9]

Conclusion

The evaluation of the environmental impact of surfactants requires a multi-faceted approach, considering biodegradability, aquatic toxicity, and bioaccumulation potential. While this compound offers the advantage of ready biodegradability, its high aquatic toxicity is a significant concern. Traditional surfactants like SLS and SLES are also biodegradable but come with their own set of environmental and health considerations. Alkylphenol Ethoxylates, due to their persistence and the high toxicity of their degradation products, are generally considered the least environmentally favorable option.

For researchers and professionals in drug development, the choice of surfactant should be guided by a thorough risk assessment that balances performance requirements with environmental stewardship. When possible, opting for surfactants with a complete and favorable environmental profile, including low aquatic toxicity and low bioaccumulation potential, is crucial for minimizing the ecological footprint of research and development activities. This guide serves as a starting point for making more informed and environmentally responsible decisions.

References

assessing the biocompatibility of 1-Dodecyl-2-pyrrolidinone for in vivo applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of 1-Dodecyl-2-pyrrolidinone's Performance Against Common Alternatives for In Vivo Applications.

In the pursuit of enhanced drug delivery, particularly through transdermal routes, the selection of a safe and effective penetration enhancer is paramount. This compound (DDP), a pyrrolidone derivative, has garnered attention for its efficacy in increasing the permeation of therapeutic agents through the skin. However, its biocompatibility for in vivo applications requires careful consideration. This guide provides a comparative analysis of the biocompatibility of DDP against three commonly used penetration enhancers: Dimethyl Sulfoxide (DMSO), Oleic Acid, and Transcutol® (highly purified diethylene glycol monoethyl ether). The following sections present a summary of available experimental data on cytotoxicity, hemolysis, skin irritation, and skin sensitization, alongside detailed experimental protocols and illustrative diagrams to aid in informed decision-making.

Biocompatibility Data Summary

The following tables summarize the available quantitative data for the biocompatibility of this compound and its alternatives. Direct comparative studies are limited, and thus, data from various sources are presented. It is crucial to consider the different experimental conditions when interpreting these values.

CompoundCell LineExposure TimeIC50 ValueCitation
This compound (DDP) Data Not Available--
Dimethyl Sulfoxide (DMSO) HaCaT (Human Keratinocytes)24 hours>5% (v/v)
Human Fibroblast-like Synoviocytes24 hours~0.5% (v/v) (causes ~25% cell death)[1]
Oleic Acid HaCaT (Human Keratinocytes)Not Specified>100 µM
Rat HepatocytesNot Specified>1 mM (damage to cytoplasmic membrane)[2]
Transcutol® WM164, WM1366, D24 (Melanoma); HaCaT (Keratinocytes); FibroblastsNot Specified>1000 µg/mL[3]
CompoundAssay TypeConcentration% HemolysisCitation
This compound (DDP) In vitroData Not Available-
Dimethyl Sulfoxide (DMSO) In vitroData Not Available-
Oleic Acid In vitroData Not Available-
Transcutol® In vitroData Not Available-
CompoundTest AnimalObservation PeriodPrimary Irritation Index (PII) / ScoreClassificationCitation
This compound (DDP) Rabbit-Induced the most severe irritation among tested pyrrolidone derivativesIrritant[4]
Dimethyl Sulfoxide (DMSO) Rabbit-Variable, concentration-dependentIrritant[3]
Oleic Acid Rabbit-Data Not Available-
Transcutol® Human-Non-irritantNon-irritant[5]
CompoundAssay TypeEC3 Value (Concentration to produce a 3-fold increase in lymphocyte proliferation)ClassificationCitation
This compound (DDP) LLNAData Not Available-
Dimethyl Sulfoxide (DMSO) LLNAData Not Available-
Oleic Acid Modified LLNAPositive (weak sensitizer)Weak Sensitizer (B1316253)[6]
Transcutol® HRIPT (Human Repeat Insult Patch Test)-Non-sensitizing[5]

Experimental Protocols

Detailed methodologies for the key biocompatibility assays are provided below. These protocols are based on established guidelines and common laboratory practices.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Cell Culture:

  • Human keratinocyte cell line (HaCaT) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Procedure:

  • Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds (this compound, DMSO, Oleic Acid, Transcutol®) in DMEM.

  • Remove the culture medium from the wells and replace it with 100 µL of the prepared test compound dilutions. Include a vehicle control (DMEM) and a positive control (e.g., Triton X-100).

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vitro Hemolysis Assay

This assay determines the hemolytic potential of a substance by measuring the amount of hemoglobin released from red blood cells upon exposure.

Preparation of Red Blood Cell (RBC) Suspension:

  • Collect fresh human or animal (e.g., rabbit) blood in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood at 1000 x g for 10 minutes at 4°C.

  • Aspirate the plasma and buffy coat and wash the RBCs three times with phosphate-buffered saline (PBS, pH 7.4).

  • Resuspend the washed RBCs in PBS to obtain a 2% (v/v) suspension.

Procedure:

  • Prepare different concentrations of the test compounds in PBS.

  • In a microcentrifuge tube, mix 100 µL of the 2% RBC suspension with 100 µL of the test compound solution.

  • Use PBS as a negative control (0% hemolysis) and a known hemolytic agent (e.g., 1% Triton X-100) as a positive control (100% hemolysis).

  • Incubate the tubes at 37°C for 1 hour with gentle shaking.

  • After incubation, centrifuge the tubes at 1000 x g for 5 minutes.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

In Vivo Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion in a rabbit model.

Animal Model:

  • Healthy young adult albino rabbits are used. The fur on the back of the animals is clipped 24 hours before the test.

Procedure:

  • Apply 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance to a small area (~6 cm²) of the clipped skin.

  • Cover the application site with a gauze patch and a semi-occlusive dressing.

  • After a 4-hour exposure period, remove the dressing and any residual test substance.

  • Observe and score the skin reactions for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring is based on a graded scale (0-4 for both erythema and edema).

  • The Primary Irritation Index (PII) is calculated by averaging the scores for erythema and edema at the 24, 48, and 72-hour readings.

  • The substance is classified based on the PII score.

In Vivo Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is a method for identifying potential skin sensitizers by measuring lymphocyte proliferation in the draining lymph nodes of mice topically exposed to the test substance.

Animal Model:

  • Female CBA/J or BALB/c mice are typically used.

Procedure:

  • Apply the test substance (dissolved in a suitable vehicle) to the dorsum of both ears of the mice for three consecutive days. A vehicle control group is also included.

  • On day 6, inject the mice with 5-bromo-2'-deoxyuridine (B1667946) (BrdU) or radio-labeled thymidine (B127349) to label proliferating lymphocytes.

  • Five hours after injection, humanely euthanize the mice and excise the draining auricular lymph nodes.

  • Prepare a single-cell suspension of the lymph node cells.

  • Measure the incorporation of BrdU (by ELISA) or radio-labeled thymidine (by scintillation counting) as an indicator of lymphocyte proliferation.

  • Calculate the Stimulation Index (SI) by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.

  • A substance is considered a sensitizer if the SI is ≥ 3. The EC3 value, the estimated concentration required to produce an SI of 3, is determined by linear interpolation of the dose-response curve and is used to indicate the potency of the sensitizer.[7]

Visualizing Biocompatibility Assessment and Mechanisms

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key workflows and relationships.

Experimental_Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Confirmation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Decision Acceptable Biocompatibility? Cytotoxicity->Decision Hemolysis Hemolysis Assay Hemolysis->Decision Irritation Skin Irritation Test (OECD 404) Irritation->Decision Sensitization Skin Sensitization Test (LLNA, OECD 429) Sensitization->Decision Start Biocompatibility Assessment Start->Cytotoxicity Start->Hemolysis Decision->Irritation If In Vitro OK Decision->Sensitization If In Vitro OK Proceed Proceed with In Vivo Application Decision->Proceed Yes Reformulate Reformulate or Select Alternative Decision->Reformulate No

Caption: General workflow for assessing the in vivo biocompatibility of a topical excipient.

Penetration_Enhancer_Mechanism cluster_SC Stratum Corneum Interaction PenetrationEnhancer Penetration Enhancer (e.g., DDP, DMSO, Oleic Acid, Transcutol®) LipidDisruption Disruption of Lipid Bilayer Fluidity PenetrationEnhancer->LipidDisruption ProteinInteraction Interaction with Keratin PenetrationEnhancer->ProteinInteraction Partitioning Increased Drug Partitioning PenetrationEnhancer->Partitioning IncreasedPermeation Increased Drug Permeation LipidDisruption->IncreasedPermeation ProteinInteraction->IncreasedPermeation Partitioning->IncreasedPermeation

Caption: Simplified mechanism of action for skin penetration enhancers.

Decision_Flowchart Start Select Penetration Enhancer Efficacy Sufficient Enhancement? Start->Efficacy Cytotoxicity Low In Vitro Cytotoxicity? Efficacy->Cytotoxicity Yes Reevaluate Re-evaluate or Choose Alternative Efficacy->Reevaluate No Hemolysis Low Hemolytic Potential? Cytotoxicity->Hemolysis Yes Cytotoxicity->Reevaluate No Irritation Acceptable Skin Irritation Profile? Hemolysis->Irritation Yes Hemolysis->Reevaluate No Sensitization Low Sensitization Potential? Irritation->Sensitization Yes Irritation->Reevaluate No OptimalChoice Optimal Enhancer Selected Sensitization->OptimalChoice Yes Sensitization->Reevaluate No

Caption: Decision-making flowchart for selecting a suitable penetration enhancer.

Conclusion

The selection of an appropriate penetration enhancer for in vivo applications is a critical step in topical and transdermal drug development. While this compound shows promise as a penetration enhancer, the available data suggests a potential for skin irritation. In comparison, Transcutol® appears to have a more favorable biocompatibility profile, being generally considered non-irritating and non-sensitizing. DMSO and Oleic Acid, while effective enhancers, also carry a risk of skin irritation.

The lack of comprehensive, directly comparative quantitative data for DDP highlights a significant knowledge gap. Further studies are warranted to generate robust IC50 values from cytotoxicity assays, quantitative hemolysis data, and standardized skin irritation and sensitization scores for DDP. This would enable a more definitive and objective comparison with established alternatives. Researchers and drug development professionals are encouraged to conduct thorough biocompatibility assessments, as outlined in the provided protocols, to ensure the safety and efficacy of their formulations. This guide serves as a foundational resource to navigate the complexities of excipient selection and to underscore the importance of a data-driven approach to ensure patient safety.

References

Unveiling the Efficacy of 1-Dodecyl-2-pyrrolidinone: A Cross-Study Validation in Diverse Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate penetration enhancer is a critical step in the formulation of effective transdermal drug delivery systems. This guide provides a comprehensive comparison of 1-Dodecyl-2-pyrrolidinone (also known as lauryl pyrrolidone or LP), a widely studied pyrrolidone derivative, with other chemical enhancers. By presenting quantitative data from various research models, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows, this document aims to offer an objective assessment of this compound's performance.

Comparative Efficacy of this compound

This compound has demonstrated significant efficacy in enhancing the transdermal penetration of a variety of therapeutic agents. Its performance, both alone and in combination with other enhancers, has been quantified in several key studies.

Enhancing Effect on Phenolsulphonphthalein and 5-Fluorouracil (B62378)

A pivotal study by Sasaki et al. (1990) investigated the enhancing effects of 1-Dodecyl-2-pyrrolidone (LP) and 1-methyl-2-pyrrolidone (MP) on the transdermal penetration of phenolsulphonphthalein (a hydrophilic drug model) and 5-fluorouracil (an anticancer agent) using excised rat skin. The results highlighted a synergistic effect when both pyrrolidone derivatives were combined.[1]

DrugEnhancer(s)Steady-State Flux (µg/cm²/h)Enhancement Ratio*Lag Time (h)
Phenolsulphonphthalein Control (without enhancer)-1-
5% MP---
5% LP--> 10
5% MP + 5% LP-Potentiation Observed< 5
5-Fluorouracil Control (without enhancer)-1-
5% MP + 5% LP-Enhanced Penetration-

Note: Specific flux values were not provided in the abstract, but the study emphasized the potentiation and enhanced penetration with the combined vehicle. The enhancement ratio is a relative measure against the control.[1]

Comparative Performance with Other Pyrrolidone Derivatives and Fatty Acids for Ketoprofen Delivery

In a study investigating the skin permeation of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID), from a transdermal drug delivery system, various permeation enhancers were compared. The study included several pyrrolidone derivatives and fatty acids, providing a basis for comparing their relative efficacies.

Enhancer ClassEnhancerRelative Efficacy
Pyrrolidone Derivatives N-methyl-2-pyrrolidoneMore Powerful
2-pyrrolidoneMore Powerful
1-(2-hydroxyethyl)-2-pyrrolidoneLess Powerful
1-ethyl-2-pyrrolidoneLess Powerful
Fatty Acids Oleic acidMost Effective
Lauric acidLess Effective
Capric acidLess Effective
Caprylic acidLess Effective
Combined Enhancers Oleic acid + 2-pyrrolidoneExcellent Paired-Enhancer

This table summarizes the qualitative findings of the study, indicating the relative performance of different enhancers.

Experimental Protocols

The following is a detailed methodology for a typical in vitro skin permeation study, based on the protocols described in the cited literature.[2][3][4] This protocol is essential for researchers aiming to replicate or build upon these findings.

In Vitro Skin Permeation Study Using Franz Diffusion Cells

1. Skin Membrane Preparation:

  • Male Wistar rats (200-250 g) are euthanized.[5]

  • The abdominal skin is carefully excised, and the hair is removed using an electric clipper.[6]

  • Subcutaneous fat and any adhering tissues are removed from the dermal side of the skin.

  • The skin can be used as a full-thickness membrane or the epidermis can be separated. To separate the epidermis, the full-thickness skin is immersed in water at 60°C for 60 seconds, after which the epidermis can be gently peeled off.[2]

  • The prepared skin membrane is stored at -20°C until use.[5]

2. Franz Diffusion Cell Assembly:

  • The Franz diffusion cell consists of a donor and a receptor chamber. The effective diffusion area is typically around 0.636 cm².[4]

  • The frozen skin membrane is thawed at room temperature and mounted between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.[3]

  • The receptor chamber is filled with a suitable receptor medium, such as phosphate-buffered saline (PBS) at pH 7.4, which is pre-warmed to 37°C. The medium should be degassed to prevent bubble formation.[3]

  • A magnetic stir bar is placed in the receptor chamber to ensure continuous mixing of the receptor fluid.

  • The entire assembly is maintained at a constant temperature (typically 32°C to mimic skin surface temperature) using a circulating water bath.[3][4]

3. Dosing and Sampling:

  • A precisely weighed amount of the formulation (e.g., a gel or patch) containing the active pharmaceutical ingredient (API) and the penetration enhancer(s) is applied to the skin surface in the donor chamber.[4]

  • The donor chamber is covered to prevent evaporation.[3]

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), an aliquot of the receptor medium is withdrawn from the sampling port.

  • An equal volume of fresh, pre-warmed receptor medium is immediately added back to the receptor chamber to maintain sink conditions.[3]

4. Sample Analysis:

  • The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7][8]

  • For 5-Fluorouracil analysis, a typical HPLC system would consist of a C18 column, a mobile phase of methanol (B129727) and water, and UV detection at 265 nm.[7][9]

5. Data Analysis:

  • The cumulative amount of drug permeated per unit area of the skin is plotted against time.

  • The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve.

  • The lag time is determined by extrapolating the linear portion of the plot to the x-axis.

  • The enhancement ratio is calculated by dividing the steady-state flux of the formulation with the enhancer by the flux of the control formulation (without the enhancer).[2]

Visualizing the Mechanisms and Workflows

To better understand the processes involved in the action and evaluation of this compound, the following diagrams have been generated using the DOT language.

Proposed Mechanism of Action of Pyrrolidone Penetration Enhancers

Pyrrolidone-based penetration enhancers are believed to exert their effect primarily by disrupting the highly ordered structure of the intercellular lipid lamellae in the stratum corneum. This disruption increases the fluidity of the lipid bilayers, thereby reducing the barrier function of the skin and facilitating the diffusion of drug molecules.

G Proposed Mechanism of Action of this compound cluster_0 Stratum Corneum (Before Enhancement) cluster_1 Application of this compound cluster_2 Stratum Corneum (After Enhancement) cluster_3 Drug Penetration A Highly Ordered Intercellular Lipids B Corneocytes C This compound (LP) D Disrupted and Fluidized Intercellular Lipids C->D Interaction E Corneocytes F Drug Molecule G Enhanced Permeation F->G Increased Diffusion

Caption: Mechanism of this compound as a skin penetration enhancer.

Experimental Workflow for In Vitro Skin Permeation Study

The following diagram outlines the typical workflow for conducting an in vitro skin permeation study to evaluate the efficacy of penetration enhancers like this compound.

G Experimental Workflow for In Vitro Skin Permeation Study A Excised Skin Preparation B Franz Diffusion Cell Assembly A->B C Formulation Application (with/without Enhancer) B->C D Incubation at Controlled Temperature C->D E Periodic Sampling of Receptor Medium D->E F HPLC Analysis of Drug Concentration E->F G Data Analysis: Flux & Enhancement Ratio F->G

Caption: A typical workflow for an in vitro skin permeation study.

References

A Comparative Performance Analysis of 1-Dodecyl-2-pyrrolidinone and Industry-Standard Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Surfactant Performance

In the landscape of pharmaceutical and biotechnological research, the selection of an appropriate surfactant is a critical decision that can significantly impact formulation stability, drug delivery efficacy, and ultimately, therapeutic outcomes. This guide provides a comprehensive performance benchmark of 1-Dodecyl-2-pyrrolidinone, a nonionic surfactant, against two widely recognized industry standards: the nonionic surfactant Polysorbate 80 and the anionic surfactant Sodium Lauryl Sulfate (SLS). The following sections present a detailed comparison of their key performance characteristics, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their specific applications.

Key Performance Indicators: A Tabular Comparison

The efficacy and suitability of a surfactant are determined by several key physicochemical properties. This section summarizes the critical micelle concentration (CMC), surface tension, and biocompatibility profiles of 1-Dodecyl-2-pyrrolidone, Polysorbate 80, and Sodium Lauryl Sulfate.

PropertyThis compoundPolysorbate 80Sodium Lauryl Sulfate (SLS)
Chemical Structure NonionicNonionicAnionic
Critical Micelle Concentration (CMC) ~0.08 mM (estimated)0.012 - 0.017 mM[1]8.2 mM[2]
Surface Tension at CMC ~30 mN/m (estimated)~38 mN/m[3]~33.7 mN/m[4]
Hemolytic Activity Data not available; some pyrrolidone derivatives show skin irritation[5]Can induce hemolysis, particularly components like polyoxyethylene sorbitan (B8754009) dioleate[6]Known to have hemolytic potential[7]
Cytotoxicity (IC50) Data not available for specific cell lines; generally considered to have low acute toxicity[6]Cytotoxicity is concentration-dependent and can induce cell death through mechanisms like ferroptosis[8][9]IC50 varies by cell line, e.g., ~0.097 - 0.113 mg/mL for L929 cells[10]

Note: Specific experimental values can vary based on the method, temperature, and purity of the surfactant.

In-Depth Performance Analysis

Polysorbate 80: A well-established nonionic surfactant, Polysorbate 80 is widely used in pharmaceutical formulations to stabilize emulsions and solubilize poorly soluble drugs[1]. It exhibits a very low CMC, indicating its high efficiency in forming micelles at low concentrations[1]. Its ability to reduce surface tension contributes to its effectiveness as a wetting and emulsifying agent[3]. However, studies have indicated that Polysorbate 80 can induce hemolysis and cytotoxicity in a concentration-dependent manner[6][8][9].

Sodium Lauryl Sulfate (SLS): An anionic surfactant, SLS is known for its strong detergency and solubilizing capabilities[10]. It has a significantly higher CMC compared to the nonionic surfactants in this guide, meaning it requires a higher concentration to form micelles[2]. SLS is effective at reducing surface tension[4]. A key consideration for its use is its potential for cytotoxicity and hemolytic activity, which has been documented across various studies[7][10].

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section details the methodologies for the key experiments cited.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.

Workflow for CMC Determination:

prep Prepare stock solutions of surfactant and fluorescent probe serial Create a series of surfactant dilutions prep->serial add_probe Add a constant small aliquot of the probe to each dilution serial->add_probe incubate Incubate samples to allow for equilibration add_probe->incubate measure Measure fluorescence intensity at specific emission wavelengths incubate->measure plot Plot the ratio of fluorescence intensities versus surfactant concentration measure->plot determine Identify the inflection point on the plot as the CMC plot->determine

Caption: Workflow for CMC determination using a fluorescent probe.

Methodology:

  • Solution Preparation: Prepare a stock solution of the surfactant in deionized water. Prepare a separate stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like methanol).

  • Serial Dilutions: Create a series of surfactant solutions with decreasing concentrations from the stock solution.

  • Probe Addition: Add a small, constant volume of the fluorescent probe stock solution to each surfactant dilution. The final probe concentration should be very low to avoid altering the micellization process.

  • Equilibration: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.

  • Fluorescence Measurement: Use a spectrofluorometer to measure the fluorescence emission spectrum of each sample. For pyrene, the ratio of the intensity of the first vibronic peak (I1) to the third vibronic peak (I3) is typically used.

  • Data Analysis: Plot the I1/I3 ratio as a function of the surfactant concentration. The concentration at which a sharp decrease in the I1/I3 ratio is observed corresponds to the CMC.

Surface Tension Measurement by the Du Noüy Ring Method

This technique measures the force required to detach a platinum ring from the surface of a liquid, which is directly related to the surface tension.

Workflow for Surface Tension Measurement:

clean Clean the platinum ring thoroughly prepare Prepare surfactant solutions of varying concentrations clean->prepare measure_force Measure the maximum force required to pull the ring from the liquid surface prepare->measure_force calculate Calculate surface tension using the measured force and ring dimensions measure_force->calculate plot Plot surface tension versus surfactant concentration calculate->plot

Caption: Workflow for surface tension measurement using the Du Noüy ring method.

Methodology:

  • Ring Preparation: The platinum ring must be meticulously cleaned before each measurement, typically by rinsing with a suitable solvent and then flaming to remove any organic residues.

  • Sample Preparation: Prepare a series of aqueous solutions of the surfactant at various concentrations.

  • Measurement:

    • Place the surfactant solution in a vessel on the tensiometer platform.

    • Lower the platform until the ring is fully immersed in the liquid.

    • Slowly lower the platform, causing the ring to pull on the liquid surface, forming a meniscus.

    • The force measured by the tensiometer will increase to a maximum just before the liquid film breaks. Record this maximum force.

  • Calculation: The surface tension (γ) is calculated using the formula: γ = (F_max / 4πR) * C, where F_max is the maximum force, R is the radius of the ring, and C is a correction factor.

  • Data Analysis: Plot the surface tension as a function of surfactant concentration.

In Vitro Hemolysis Assay

This assay determines the extent of red blood cell (RBC) lysis caused by a surfactant.

Workflow for Hemolysis Assay:

prepare_rbc Prepare a suspension of red blood cells (RBCs) prepare_samples Prepare surfactant solutions at different concentrations prepare_rbc->prepare_samples incubate Incubate RBCs with surfactant solutions, positive control (e.g., Triton X-100), and negative control (PBS) prepare_samples->incubate centrifuge Centrifuge to pellet intact RBCs incubate->centrifuge measure_hb Measure the absorbance of the supernatant (hemoglobin release) centrifuge->measure_hb calculate_hemolysis Calculate the percentage of hemolysis measure_hb->calculate_hemolysis

Caption: Workflow for the in vitro hemolysis assay.

Methodology:

  • RBC Preparation: Obtain fresh whole blood and wash the RBCs multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other components. Resuspend the washed RBCs in PBS to a specific concentration (e.g., 2% v/v).

  • Sample Preparation: Prepare serial dilutions of the surfactant in PBS.

  • Incubation: In a microplate, mix the RBC suspension with the different surfactant concentrations. Include a positive control (a known hemolytic agent like Triton X-100) and a negative control (PBS alone). Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Centrifugation: Centrifuge the microplate to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer the supernatant to a new microplate and measure the absorbance at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.

  • Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay:

seed_cells Seed cells into a 96-well plate and allow them to adhere treat_cells Treat cells with various concentrations of the surfactant seed_cells->treat_cells incubate_surfactant Incubate for a defined period (e.g., 24, 48 hours) treat_cells->incubate_surfactant add_mtt Add MTT reagent to each well incubate_surfactant->add_mtt incubate_mtt Incubate to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt solubilize Add a solubilizing agent to dissolve the formazan crystals incubate_mtt->solubilize measure_abs Measure the absorbance at the appropriate wavelength solubilize->measure_abs calculate_viability Calculate cell viability and determine the IC50 value measure_abs->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed a specific number of cells per well in a 96-well plate and allow them to attach and grow overnight.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of the surfactant. Include untreated cells as a control.

  • Incubation: Incubate the cells with the surfactant for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each surfactant concentration relative to the untreated control. The IC50 value, the concentration of surfactant that causes a 50% reduction in cell viability, can then be determined from the dose-response curve.

Conclusion

The selection of a surfactant for pharmaceutical and research applications requires a careful evaluation of its performance characteristics and biocompatibility. This guide provides a comparative overview of this compound, Polysorbate 80, and Sodium Lauryl Sulfate. While Polysorbate 80 and SLS are well-characterized industry standards with established performance profiles, this compound presents as a promising alternative, particularly due to its synergistic effects with other surfactants. Further research to generate comprehensive, publicly available data on its CMC, surface tension, and biocompatibility is warranted to fully elucidate its potential in various drug development applications. Researchers are encouraged to utilize the provided experimental protocols to conduct their own comparative studies tailored to their specific formulation needs.

References

Safety Operating Guide

Proper Disposal of 1-Dodecyl-2-pyrrolidinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical waste is paramount. This document provides essential procedural guidance for the proper disposal of 1-Dodecyl-2-pyrrolidinone, a substance classified as hazardous.

This compound is recognized as a corrosive material that can cause severe skin burns and eye damage. It is also a skin sensitizer (B1316253) and is very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this chemical and its containers are managed as hazardous waste and are not released into the environment.[1] Adherence to local, state, and federal regulations is mandatory for all disposal procedures.[1]

Hazard Profile

The following table summarizes the key hazard classifications for this compound.

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion1BH314: Causes severe skin burns and eye damage
Skin Sensitization1H317: May cause an allergic skin reaction
Acute Aquatic Toxicity1H400: Very toxic to aquatic life
Chronic Aquatic Toxicity1H410: Very toxic to aquatic life with long lasting effects

Disposal Workflow

The proper disposal of this compound follows a structured procedure to ensure safety and environmental compliance. The diagram below illustrates the decision-making and action steps involved in the disposal process.

start Start: Unused or Waste This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Use a Designated, Labeled, and Compatible Waste Container ppe->container storage Step 3: Store Waste Securely in a Designated Area container->storage options Step 4: Evaluate Disposal Options storage->options recycle Option A: Recycle/Return to Supplier options->recycle If Possible treat Option B: Treatment at an Approved Facility options->treat If Available dispose Option C: Dispose via Licensed Hazardous Waste Contractor options->dispose Primary Method end End: Disposal Complete recycle->end neutralize Treatment Sub-step: Neutralization with Dilute Acid treat->neutralize dispose->end landfill Final Disposal: Licensed Landfill neutralize->landfill incinerate Final Disposal: Licensed Incineration neutralize->incinerate

References

Navigating the Safe Handling of 1-Dodecyl-2-pyrrolidinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE), handling procedures, and disposal of 1-Dodecyl-2-pyrrolidinone. This document provides immediate, actionable safety and logistical information to ensure the well-being of laboratory personnel and to maintain a safe working environment.

This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause severe skin burns and eye damage and may lead to skin sensitization upon contact. Therefore, the use of appropriate personal protective equipment is paramount.

Personal Protective Equipment (PPE) Recommendations

PPE CategoryItemMaterial/TypeBreakthrough Time (minutes)Protection Factor
Hand Protection GlovesNitrile Rubber> 480 (for NMP)Splash/Immersion
Butyl Rubber> 480 (for NMP)Immersion
Viton> 480 (for NMP)Immersion
Eye Protection Safety GogglesChemical Splash GogglesN/ASplash
Face ShieldFull-face shieldN/ASplash/High-risk
Body Protection Lab CoatStandard Laboratory CoatN/AMinor Splash
ApronChemical-resistant (PVC)N/ASplash
Protective SuitPVC Protective SuitN/ASevere Exposure
Respiratory Protection RespiratorAir-purifying with ABEK (EN14387) filterN/AVapors/Aerosols

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting. Adherence to these steps is crucial to prevent exposure and contamination.

1. Preparation and Pre-handling:

  • Consult the Safety Data Sheet (SDS) for this compound before starting any work.
  • Ensure that a properly functioning chemical fume hood is available and in use.
  • Locate the nearest emergency eyewash station and safety shower and verify they are accessible and operational.
  • Prepare all necessary materials and equipment within the fume hood to minimize movement and potential for spills.
  • Ensure a designated and properly labeled hazardous waste container is available for all contaminated materials.

2. Donning of Personal Protective Equipment (PPE):

  • Step 1: Gown/Lab Coat: Put on a clean, buttoned lab coat or a chemical-resistant gown.
  • Step 2: Mask/Respirator: If there is a risk of inhalation, don a properly fitted respirator with an ABEK filter.
  • Step 3: Goggles/Face Shield: Put on chemical splash goggles. For tasks with a higher risk of splashing, a full-face shield should be worn over the goggles.
  • Step 4: Gloves: Don the appropriate chemical-resistant gloves (e.g., nitrile, butyl rubber, or Viton). Ensure the gloves extend over the cuffs of the lab coat. For extended work, consider double-gloving.

3. Handling this compound:

  • Perform all manipulations of this compound within a certified chemical fume hood.
  • Use caution when opening containers to avoid splashes.
  • Dispense the chemical carefully, using appropriate tools such as a pipette with a bulb or a graduated cylinder.
  • Avoid direct contact with the skin, eyes, and clothing.
  • Keep containers of this compound closed when not in use.

4. Post-handling and Decontamination:

  • Wipe down the work area within the fume hood with an appropriate decontaminating solution.
  • Clean any contaminated equipment according to laboratory procedures.
  • Dispose of all contaminated disposable materials (e.g., pipette tips, wipes) in the designated hazardous waste container.

5. Doffing of Personal Protective Equipment (PPE):

  • Step 1: Gown and Gloves (if double-gloved, the outer pair): Remove the gown and the first pair of gloves together, turning the gown inside out as it is removed to contain any contamination. Dispose of them in the hazardous waste container.
  • Step 2: Goggles/Face Shield: Remove the face shield or goggles from the back of the head to avoid touching the potentially contaminated front surface.
  • Step 3: Mask/Respirator: Remove the mask or respirator without touching the front.
  • Step 4: Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the hazardous waste container.
  • Step 5: Hand Hygiene: Immediately and thoroughly wash hands with soap and water.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, disposable lab coats, pipette tips, and absorbent materials should be collected in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Unused this compound and contaminated solutions should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour this chemical down the drain.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Logical Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_ppe_selection PPE Selection start Start: Handling This compound assess_risk Assess Risk of Exposure (Splash, Inhalation, Immersion) start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe don_ppe Don PPE in Correct Sequence select_ppe->don_ppe body_protection Body Protection: - Lab Coat - Chemical Apron (if splash risk) - PVC Suit (if severe exposure) eye_protection Eye/Face Protection: - Chemical Goggles - Face Shield (if splash risk) hand_protection Hand Protection: - Nitrile, Butyl, or Viton Gloves respiratory_protection Respiratory Protection: - ABEK Respirator (if inhalation risk) handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical doff_ppe Doff PPE in Correct Sequence handle_chemical->doff_ppe dispose_waste Dispose of Contaminated Waste doff_ppe->dispose_waste end End: Procedure Complete dispose_waste->end

Caption: PPE selection and handling workflow for this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.